6-Methylpterin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-6-methyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOGNMDURIJYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221062 | |
| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-75-8 | |
| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpterin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methylpterin: A Technical Overview of its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpterin is a heterocyclic compound belonging to the pteridine (B1203161) family, derivatives of which play crucial roles in a myriad of biological processes. Structurally, it is a derivative of folic acid and is recognized as a biomarker in certain diseases, including some cancers.[1] Its chemical and physical properties, particularly its involvement in photochemical reactions and the generation of reactive oxygen species (ROS), have garnered significant scientific interest. This technical guide provides a comprehensive overview of the known and potential biological functions of this compound, summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
While extensive research exists on the broader family of pterins, particularly tetrahydrobiopterin (B1682763) (BH4), specific data on this compound remains comparatively limited. This guide will distinguish between established functions of this compound and hypothesized roles based on the activities of structurally similar pterin (B48896) compounds.
Known and Potential Biological Functions
The primary established biological function of this compound is its role in photochemical reactions, leading to the generation of ROS. In the presence of light, this compound can produce singlet oxygen and hydrogen peroxide.[2] This property is significant as it can contribute to oxidative stress within biological systems.
While not a direct enzyme cofactor in the same well-defined manner as tetrahydrobiopterin, which is essential for aromatic amino acid hydroxylases and nitric oxide synthases, the redox activity of this compound suggests potential involvement in various cellular processes.
Potential Roles and Areas of Investigation:
-
Biomarker for Disease: Elevated levels of pterins, including this compound, have been observed in the urine of patients with certain types of cancer, suggesting its potential as a non-invasive biomarker.[1]
-
Modulator of Cellular Signaling: Pterins have been implicated in signaling pathways in bacteria, regulating processes such as biofilm formation.[3][4] While a direct signaling role for this compound in mammalian cells has not been established, its ability to generate ROS could indirectly influence signaling cascades sensitive to oxidative stress.
-
Intermediate in Metabolism: In some methanogenic bacteria, 6-hydroxymethylpterin, a closely related compound, is a precursor in the biosynthesis of methanopterin, a vital C1 carrier coenzyme.[5] It is plausible that this compound could serve as an intermediate in related metabolic pathways in other organisms.
Quantitative Data
Specific quantitative data on the enzyme kinetics and binding affinities of this compound are not extensively available in the current literature. The following tables summarize available data for this compound and related pterin compounds to provide a comparative context.
Table 1: Physicochemical and Photochemical Properties of this compound
| Parameter | Value | Conditions | Reference |
| Quantum Yield of Singlet Oxygen Production (ΦΔ) | 0.10 ± 0.02 | Acidic media | [2] |
| 0.14 ± 0.02 | Alkaline media | [2] | |
| Quantum Yield of Photodegradation | (2.4 ± 0.5) x 10⁻⁴ | Acidic media | [2] |
| (8.1 ± 0.8) x 10⁻⁴ | Alkaline media | [2] | |
| Rate Constant of Reaction with Singlet Oxygen (kr) | 4.9 x 10⁶ M⁻¹s⁻¹ | Alkaline medium | [2] |
Table 2: Inhibitory Concentrations (IC50) of Related Pterin Compounds against Sepiapterin Reductase (SPR)
| Compound | IC50 | Reference |
| 6-carboxypterin | 30 nM | [1] |
| Rutin | 60 nM | [1] |
| N-butyric acid | 32 nM | [1] |
| Dicoumarol | 0.6 nM | [1] |
Table 3: Binding Affinities (Kd) of Pterin-Based Inhibitors for 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK)
| Inhibitor | Kd | Reference |
| HP4A | 0.47 ± 0.04 µM | [6] |
| Druglike inhibitor (piperidine-linked) | 0.047 ± 0.007 µM | [6] |
Experimental Protocols
The analysis of this compound in biological samples typically involves chromatographic separation followed by detection using mass spectrometry or fluorescence.
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol is adapted from methods used for the analysis of various pterins in urine.[7][8]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
- To oxidize reduced pterins to their more stable aromatic forms (optional, depending on the analytical goal), add a fresh solution of manganese dioxide (MnO₂) in a 1:1 (v/v) ratio to the urine supernatant. Vortex for 30 seconds and incubate in the dark for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes to pellet the MnO₂.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the filtered sample with the initial mobile phase (e.g., 1:10 v/v).
- Add an internal standard, such as a stable isotope-labeled pterin, to the diluted sample.
2. HPLC-MS/MS Analysis:
- HPLC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column can be used. For separation of pterin isomers, a LUNA amino column has been shown to be effective.[7]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar pterins.
- Flow Rate: 0.2 - 0.5 mL/min.
- Injection Volume: 5 - 20 µL.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
Protocol 2: In Vitro Assay for ROS Generation
This protocol is based on the known photochemical properties of this compound.[2]
1. Reagents:
- This compound solution (dissolved in a suitable buffer, e.g., phosphate-buffered saline, PBS).
- ROS detection probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA).
- Cell line of interest (e.g., HaCaT keratinocytes).
2. Procedure:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Wash the cells with PBS.
- Load the cells with H2DCFDA by incubating with the probe in serum-free medium for 30-60 minutes at 37°C.
- Wash the cells again with PBS to remove excess probe.
- Add the this compound solution at various concentrations to the wells.
- Expose the plate to a controlled light source (e.g., a UV-A lamp) for a defined period. Include a dark control.
- Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
- Normalize the fluorescence values to the cell viability (e.g., using an MTT assay).
Signaling Pathways and Experimental Workflows
Hypothesized Pterin-Mediated Signaling Pathway
While a specific signaling pathway initiated by this compound in mammalian cells is yet to be fully elucidated, its ability to generate ROS suggests a potential role in modulating redox-sensitive signaling cascades. The following diagram illustrates a hypothetical pathway where external stimuli (like UV radiation) could trigger this compound-mediated ROS production, leading to the activation of downstream signaling pathways involved in cellular stress responses.
Caption: Hypothesized signaling cascade initiated by this compound.
Experimental Workflow for the Analysis of this compound
The following diagram outlines a typical workflow for the extraction, separation, and quantification of this compound from biological samples.
Caption: Experimental workflow for this compound analysis.
Conclusion and Future Directions
This compound is a pteridine derivative with established roles in photochemistry and potential applications as a disease biomarker. While its direct functions as an enzyme cofactor or a primary signaling molecule in mammalian systems are not yet well-defined, its ability to generate reactive oxygen species provides a plausible mechanism for its involvement in various cellular processes.
Future research should focus on several key areas:
-
Elucidation of Specific Biological Roles: Investigating whether this compound has specific enzyme targets or acts as a signaling molecule in mammalian cells.
-
Quantitative Analysis: A concerted effort is needed to determine key quantitative parameters such as enzyme kinetics, binding affinities, and inhibitory constants for this compound with various biological macromolecules.
-
In Vivo Studies: Moving beyond in vitro and cell culture models to understand the physiological and pathological relevance of this compound in whole organisms.
A deeper understanding of the biological functions of this compound will be crucial for harnessing its potential in diagnostics and therapeutic development.
References
- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydroptein pyrophosphokinase: Toward cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Laboratory Synthesis and Purification of 6-Methylpterin
This whitepaper provides a comprehensive technical guide for the synthesis and purification of 6-methylpterin, a pteridine (B1203161) derivative of interest in various biochemical and pharmaceutical research applications. The methodologies detailed herein are tailored for laboratory-scale production, ensuring accessibility for researchers and scientists in the fields of chemistry and drug development. This document outlines the prevalent synthetic route, purification strategies, and analytical methods for quality control, supported by quantitative data and procedural diagrams.
Synthesis of this compound via Gabriel-Isay Condensation
The most common and effective method for synthesizing this compound in a laboratory setting is the Gabriel-Isay condensation reaction.[1][2] This approach involves the condensation of a substituted pyrimidine (B1678525), specifically 2,4,5-triamino-6-hydroxypyrimidine, with a 1,2-dicarbonyl compound, in this case, methylglyoxal (B44143).[2]
Reaction Principle
The synthesis proceeds via a nucleophilic attack of the more reactive amino group of the pyrimidine derivative on one of the carbonyl groups of methylglyoxal, followed by cyclization and dehydration to form the pteridine ring system. To enhance the regioselectivity and yield of the 6-substituted isomer over the 7-substituted isomer, methylglyoxal can be pre-treated with sodium bisulfite (NaHSO₃).[2] This forms an adduct that favors the formation of the desired this compound.[2]
Experimental Protocol
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate (B86663)
-
Methylglyoxal (40% aqueous solution)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of the Methylglyoxal-Bisulfite Adduct: In a flask, slowly add a solution of sodium bisulfite to an aqueous solution of methylglyoxal at 0-5 °C with stirring. The formation of the adduct helps in controlling the regioselectivity of the reaction.[2]
-
Dissolution of the Pyrimidine Starting Material: In a separate reaction vessel, dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate in deionized water. The pH of the solution should be adjusted to be mildly acidic.
-
Condensation Reaction: Slowly add the prepared methylglyoxal-bisulfite adduct solution to the solution of 2,4,5-triamino-6-hydroxypyrimidine with vigorous stirring. The reaction is typically carried out at a controlled temperature, often starting at a lower temperature (e.g., 0-5 °C) and gradually allowing it to warm to room temperature.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation of Crude Product: Upon completion of the reaction, the desired this compound, being sparingly soluble, will precipitate out of the solution. The pH of the mixture can be adjusted to optimize precipitation. The crude product is then collected by filtration, for instance, using a Buchner funnel.
-
Washing: The collected solid is washed with cold deionized water and then with a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and soluble impurities.
A microwave-assisted variation of the Gabriel-Isay condensation has been reported to significantly reduce reaction times and improve yields.[2]
Synthesis Workflow Diagram
Purification of this compound
The purification of crude this compound is crucial to remove unreacted starting materials, isomeric byproducts (e.g., 7-methylpterin), and other impurities. The low solubility of this compound in most common solvents presents a challenge but can also be exploited for purification.[3][4]
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds.[5] The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature.
Experimental Protocol (Single-Solvent Recrystallization):
-
Solvent Selection: Based on solubility data, aqueous acidic or basic solutions can be used to dissolve this compound upon heating.[3] For instance, dissolving the crude product in a minimal amount of hot dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Dissolution: The crude this compound is suspended in the chosen solvent and heated with stirring until it completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities. The charcoal is then removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The cooling process can be continued in an ice bath to maximize the yield of the purified product.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.
Column Chromatography
For separating mixtures with very similar solubility profiles, such as the 6- and 7-isomers, column chromatography can be an effective technique.[6][7]
Experimental Protocol:
-
Stationary Phase and Mobile Phase Selection: A suitable stationary phase, such as silica (B1680970) gel or alumina, is chosen. The mobile phase (eluent) is a solvent or a mixture of solvents selected based on the polarity of the compounds to be separated.
-
Column Packing: The stationary phase is packed into a glass column as a slurry with the initial mobile phase.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of the stationary phase. This is then carefully added to the top of the packed column.
-
Elution: The mobile phase is passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: The composition of each fraction is analyzed by TLC or HPLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Quality Control and Data Presentation
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and quantifying any impurities.[8][9][10][11][12] A reversed-phase C18 column is often employed with a suitable mobile phase, and detection is typically performed using a UV detector.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and the separation during column chromatography.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity. The melting point of this compound is reported to be above 300 °C.[3]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.
-
Quantitative Data Summary
The following table summarizes typical data obtained during the synthesis and purification of this compound.
| Parameter | Typical Value/Range | Method of Determination |
| Synthesis | ||
| Reaction Yield (Crude) | 60-80% | Gravimetric |
| Reaction Time | 4-24 hours (conventional) | TLC Monitoring |
| 10-30 minutes (microwave) | TLC Monitoring | |
| Purification | ||
| Recovery from Recrystallization | 70-90% | Gravimetric |
| Purity after Recrystallization | >95% | HPLC |
| Purity after Column Chromatography | >98% | HPLC |
| Physicochemical Properties | ||
| Molecular Formula | C₇H₇N₅O | - |
| Molecular Weight | 177.16 g/mol | Mass Spectrometry |
| Melting Point | >300 °C | Melting Point Apparatus |
| Appearance | Pale yellow to light yellow solid | Visual Inspection |
| Solubility | Slightly soluble in aqueous acid/base | Solubility Test |
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound for laboratory use. The Gabriel-Isay condensation remains a robust synthetic route, and its efficiency can be enhanced through modern techniques like microwave-assisted synthesis. A combination of recrystallization and column chromatography allows for the attainment of high-purity this compound suitable for demanding research applications. Rigorous analytical quality control is essential to ensure the identity and purity of the final product.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-METHYLPTERINE CAS#: 708-75-8 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of matrix metalloproteinases by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Methylpterin: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpterin, a heterocyclic compound belonging to the pteridine (B1203161) family, is a molecule of significant interest in various scientific disciplines. As a derivative of folic acid, it partakes in crucial biological processes and exhibits notable photochemical properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral data, and biological relevance of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a depiction of its role in a bacterial signaling pathway. The information is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Chemical Structure and Identification
This compound is systematically named 2-amino-6-methyl-4(3H)-pteridinone. Its structure consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, with an amino group at position 2, a carbonyl group at position 4, and a methyl group at position 6.
| Identifier | Value |
| IUPAC Name | 2-amino-6-methyl-3H-pteridin-4-one[1] |
| Synonyms | 6-MPT, 2-amino-6-methyl-4(3H)-pteridinone |
| CAS Number | 708-75-8[1][2] |
| Molecular Formula | C₇H₇N₅O[1][2] |
| Molecular Weight | 177.17 g/mol [1] |
| InChI | InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13)[1][2] |
| SMILES | CC1=CN=C2C(=O)N=C(N)N=C2N1 |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | |
| Melting Point | >300 °C | |
| Solubility | ||
| Water | Slightly soluble | [2] |
| Ethanol | Slightly soluble | [2] |
| DMSO | Slightly soluble | [2] |
| DMF | Slightly soluble | [2] |
| pKa | Not available | |
| logP | Not available |
Spectral Data
The spectral data provide insights into the electronic and vibrational characteristics of the this compound molecule, aiding in its identification and characterization.
UV-Visible Spectroscopy
In aqueous solutions, this compound exhibits characteristic absorption maxima in the ultraviolet and visible regions.
| Solvent | λmax (nm) | Reference |
| Aqueous (acidic, pH 5.0-6.0) | ~350 | [3][4] |
| Aqueous (alkaline, pH 10.2-10.8) | ~350 | [3][4] |
| Phosphate Buffer (pH 6.0) | 254, 360 | [5] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3100 | N-H stretching (amine and amide) |
| 3000-2850 | C-H stretching (methyl) |
| ~1680 | C=O stretching (amide) |
| 1650-1550 | C=N and C=C stretching (aromatic rings) |
| ~1450 | C-H bending (methyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of this compound.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~2.4 ppm (s, 3H): Methyl protons (CH₃)
-
δ ~6.8 ppm (br s, 2H): Amino protons (NH₂)
-
δ ~8.5 ppm (s, 1H): C7-H proton
-
δ ~11.0 ppm (br s, 1H): N3-H proton
¹³C NMR (DMSO-d₆):
-
δ ~20 ppm: Methyl carbon (CH₃)
-
δ ~115 ppm: C4a
-
δ ~148 ppm: C7
-
δ ~152 ppm: C6
-
δ ~155 ppm: C2
-
δ ~160 ppm: C8a
-
δ ~165 ppm: C4
Mass Spectrometry
Electron impact mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 177, corresponding to its molecular weight. Common fragmentation patterns would involve the loss of small neutral molecules.
| m/z | Proposed Fragment |
| 177 | [M]⁺ |
| 150 | [M - HCN]⁺ |
| 134 | [M - HNCO]⁺ |
| 107 | [M - HCN - HNCO]⁺ |
Biological Significance and Signaling Pathway
Pterins play a vital role in various biological systems. They are precursors to essential cofactors, such as tetrahydrobiopterin (B1682763) (BH4), which is indispensable for the function of several enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases.
Recent studies have unveiled a pterin-dependent signaling pathway in bacteria, such as Agrobacterium tumefaciens. This pathway regulates the activity of a dual-function enzyme, DcpA, which acts as both a diguanylate cyclase and a phosphodiesterase, thereby controlling the intracellular levels of the second messenger cyclic di-GMP (c-di-GMP). The concentration of c-di-GMP, in turn, governs critical bacterial processes like biofilm formation and motility.
Caption: Pterin-dependent signaling pathway in Agrobacterium tumefaciens.
Experimental Protocols
Synthesis of this compound
This protocol is based on the condensation reaction between 2,5,6-triaminopyrimidin-4(3H)-one and methylglyoxal (B44143).
Materials:
-
2,5,6-Triaminopyrimidin-4(3H)-one sulfate (B86663)
-
Methylglyoxal (40% solution in water)
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve 2,5,6-triaminopyrimidin-4(3H)-one sulfate in hot water containing a small amount of hydrochloric acid to ensure complete dissolution.
-
In a separate flask, prepare a solution of sodium acetate in water.
-
Add the methylglyoxal solution to the sodium acetate solution and stir.
-
Slowly add the pyrimidine solution to the methylglyoxal-acetate mixture with constant stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the crude product by filtration and wash with cold water and then with ethanol.
-
Recrystallize the crude product from a suitable solvent, such as a water-ethanol mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
References
- 1. 4(1H)-Pteridinone, 2-amino-6-methyl- | C7H7N5O | CID 135416532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Discovery and History of Pteridine Compounds in Biology: A Technical Guide
Introduction: Pteridines are a class of nitrogen-containing heterocyclic compounds built upon a core pyrazino[2,3-d]pyrimidine ring system.[1][2] First encountered as the vibrant pigments in the wings of butterflies, their biological significance is now understood to be profound and multifaceted.[3][4] These molecules are not merely responsible for coloration in the biological world; they are critical players in a host of essential biochemical processes.[3][5] Pteridine (B1203161) derivatives function as vital enzyme cofactors, participating in the synthesis of amino acids, neurotransmitters, and nucleic acids.[3][6][7] Their diverse roles extend to redox chemistry and cellular regulation, making the study of their discovery and history a journey into the fundamental biochemistry of life.[3] This guide provides a technical overview of the key milestones in pteridine research, tailored for researchers, scientists, and professionals in drug development.
Early Observations: The Butterfly Effect
The story of pteridines begins in 1889 with the work of Sir Frederick Gowland Hopkins. While studying the pigments of butterfly wings, he isolated a yellow substance from the English brimstone butterfly (Gonepteryx rhamni).[3] This compound, and others like it, were named "pterins," derived from the Greek word pteron, meaning "wing."[3][4][7] For decades, the chemical nature of these pigments remained a mystery. Early analytical methods were stymied by the unusual properties of these compounds, such as their poor solubility in common organic solvents and incomplete combustion during elemental analysis.[3]
Elucidating the Core Structure
It was not until the 1940s that the foundational chemical structures of these butterfly pigments were deciphered. The seminal work of Robert Purrmann led to the successful characterization of xanthopterin, isoxanthopterin, and leucopterin.[3] This breakthrough laid the groundwork for understanding the broader class of compounds known as pteridines. The term "pteridine" itself was proposed by scientist Heinrich Wieland in 1941 to describe the core pyrazino[2,3-d]pyrimidine nucleus.[1]
Pterins are now understood as a specific class of pteridines, characterized by an amino group at the 2-position and a carbonyl (keto) group at the 4-position of the heterocyclic ring.[3][8] Another important class, the lumazines, possess carbonyl groups at both the 2- and 4-positions.[1][2]
Table 1: Key Early Pterins and Their Properties
| Compound | Common Name | Year Characterized | Natural Source (Original) | Color |
| 2-Amino-4,6-pteridinedione | Xanthopterin | 1940 | Butterfly Wings | Yellow |
| 2-Amino-4,7-pteridinedione | Isoxanthopterin | 1940 | Butterfly Wings | Colorless (Violet Fluorescence) |
| 2-Amino-4,6,7-pteridinetrione | Leucopterin | 1940 | Butterfly Wings | White |
The Discovery of Key Pteridine Cofactors
Following the initial structural work, the field expanded rapidly as researchers began to uncover the diverse functional roles of pteridines beyond simple pigmentation. This led to the discovery of several critical cofactors essential for metabolism across all domains of life.
Folic Acid (Vitamin B9)
Perhaps the most well-known pteridine is folic acid (pteroylglutamic acid).[9] Its discovery was a major milestone in nutrition and medicine. Folic acid is a conjugated pteridine, meaning the pterin (B48896) ring is attached to other molecular components, specifically p-aminobenzoic acid and glutamate.[9] In its fully reduced form, tetrahydrofolate (THF), it acts as a crucial cofactor in one-carbon transfer reactions.[9] These reactions are fundamental for the biosynthesis of purines, thymidine, and several amino acids, making folic acid indispensable for cell growth and division.[3][7] The development of antifolate drugs, such as methotrexate, which inhibit the enzyme dihydrofolate reductase (DHFR), was a direct outcome of this understanding and represented a major advance in cancer chemotherapy.[3]
Tetrahydrobiopterin (B1682763) (BH4)
Discovered in 1958 by Seymour Kaufman, 5,6,7,8-tetrahydrobiopterin (BH4) is the most significant unconjugated pterin in vertebrates.[6][8] It serves as an essential redox cofactor for a specific class of aromatic amino acid hydroxylases.[6][7] These enzymes are responsible for rate-limiting steps in critical metabolic pathways:[6]
-
Phenylalanine hydroxylase: Converts phenylalanine to tyrosine. Deficiencies in this pathway lead to phenylketonuria (PKU).[6]
-
Tyrosine hydroxylase: Catalyzes the synthesis of L-DOPA, a precursor to dopamine, norepinephrine, and epinephrine.[6]
-
Tryptophan hydroxylase: Catalyzes the synthesis of 5-hydroxytryptophan, the precursor to serotonin.[6]
BH4 is also a cofactor for nitric oxide synthase (NOS) and alkylglycerol monooxygenase.[7] Its central role in neurotransmitter synthesis has made its biosynthetic pathway a key area of study in neurology.[6]
Molybdopterin
Molybdopterin represents a unique class of pterins. It contains a pyran ring fused to the pterin structure and a distinctive dithiolene group that chelates a molybdenum atom.[9] This entire complex is known as the molybdenum cofactor (Moco). Moco is essential for the function of a wide range of enzymes, known as molybdoenzymes, that catalyze critical redox reactions in the metabolism of carbon, nitrogen, and sulfur.[9]
Biosynthesis and Experimental Workflows
All naturally occurring pteridines are synthesized from a common precursor: guanosine (B1672433) triphosphate (GTP).[3][5][10] The de novo biosynthetic pathway involves a series of enzymatic steps that rearrange the guanosine molecule to form the characteristic pterin ring.
Diagram 1: Historical Workflow for Pterin Discovery
Caption: A simplified workflow illustrating the historical steps from initial observation to the structural elucidation of the first pterin compounds.
Diagram 2: Core Pteridine Biosynthesis Pathway from GTP
Caption: The central de novo pathway for the biosynthesis of tetrahydrobiopterin (BH4) from the precursor GTP, highlighting the key enzymes involved.
Key Experimental Protocols
The characterization and study of pteridines have relied on a variety of biochemical techniques. Below are summarized methodologies for two key historical and functional experiments.
Protocol 1: General Method for Isolation of Pterins from Butterfly Wings
(Based on historical accounts)
-
Collection and Preparation: Collect wings from a large number of butterflies (e.g., Pieris brassicae). Dry and pulverize the wings to a fine powder.
-
Initial Extraction: Defat the powder by washing with diethyl ether and ethanol (B145695) to remove lipids and other soluble compounds.
-
Acid/Base Extraction: Extract the defatted powder with a dilute aqueous base (e.g., 2% ammonia (B1221849) solution) to solubilize the acidic pterin pigments.
-
Precipitation: Carefully acidify the alkaline extract with a dilute acid (e.g., acetic acid or sulfuric acid). The pterins, being less soluble at their isoelectric point, will precipitate out of the solution.
-
Purification: Collect the crude precipitate by filtration or centrifugation.
-
Crystallization: Recrystallize the crude material from a suitable solvent, such as dilute sulfuric acid or pyridine-water mixtures, to obtain pure crystals of the pterin (e.g., leucopterin).
-
Characterization: Analyze the purified crystals using methods available at the time, such as elemental analysis, melting point determination, and chemical degradation studies to infer the structure.
Protocol 2: Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity
This assay is fundamental for studying folate metabolism and for screening inhibitor drugs like methotrexate.
-
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction can be monitored by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Reagents:
-
Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.5.
-
Substrate 1: Dihydrofolate (DHF) solution (e.g., 100 µM).
-
Substrate 2: NADPH solution (e.g., 100 µM).
-
Enzyme: Purified Dihydrofolate Reductase (DHFR).
-
Inhibitor (optional): Methotrexate or other test compounds.
-
-
Procedure:
-
Set up a quartz cuvette with assay buffer, DHF, and NADPH.
-
Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.
-
Initiate the reaction by adding a small, known amount of the DHFR enzyme solution.
-
Immediately begin recording the absorbance at 340 nm over time (e.g., every 10 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance (ΔA340/min).
-
Use the Beer-Lambert law (A = εcl) and the known extinction coefficient for NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption, which reflects the enzyme activity.
-
When testing inhibitors, perform the assay at various inhibitor concentrations to determine the IC50 value.
-
Conclusion and Future Directions
From their initial discovery as colorful curiosities in butterfly wings, pteridines have been revealed as a class of molecules central to the machinery of life.[3] The historical journey from pigment isolation to the elucidation of complex cofactor functions underscores the progress of biochemistry over the last century. Today, our understanding of pteridine pathways continues to inspire new therapeutic strategies for a range of human diseases, including cancer, neurological disorders, and immune conditions.[3] The ongoing study of pteridine chemistry and biology promises to unlock further insights into cellular function and provide novel targets for drug development.
References
- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 4. Pteridine | chemical compound | Britannica [britannica.com]
- 5. Biosynthesis of Pteridines in Insects: A Review [mdpi.com]
- 6. [From butterflies to neurobiology and the diagnosis of AIDS. The 100th anniversary of the discovery of pteridines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterin - Wikipedia [en.wikipedia.org]
- 8. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Role of 6-Methylpterin in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterin (B48896) derivatives are a class of heterocyclic compounds that play critical roles as cofactors in a variety of enzymatic reactions essential for metabolic homeostasis. While tetrahydrobiopterin (B1682763) (BH4) is the most well-known and studied pterin cofactor, other synthetic and naturally occurring analogs, such as 6-methylpterin, are valuable tools for elucidating enzymatic mechanisms and can have potential therapeutic applications. This technical guide provides an in-depth overview of the role of this compound, primarily in its reduced form, 6-methyltetrahydropterin (B12859068) (6-MPH4), in key enzymatic reactions. We will delve into its function as a cofactor for aromatic amino acid hydroxylases and its interaction with nitric oxide synthase, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
6-Methyltetrahydropterin as a Cofactor for Aromatic Amino Acid Hydroxylases
The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—are a family of non-heme iron-containing enzymes that catalyze the hydroxylation of their respective amino acid substrates.[1][2] These reactions are crucial for the catabolism of phenylalanine and the biosynthesis of key neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin.[1][2] The catalytic activity of these enzymes is dependent on a tetrahydropterin (B86495) cofactor, with BH4 being the natural cofactor. However, synthetic analogs like 6-methyltetrahydropterin (6-MPH4) can also serve as effective cofactors, making them useful probes for studying enzyme kinetics and regulation.[3][4]
Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine.[5] While the natural cofactor is tetrahydrobiopterin (BH4), studies have shown that 6-methyltetrahydropterin can also facilitate this reaction, although with a preference for the physiological pterin during hydroxylation.[5][6] The enzyme exhibits allosteric regulation by its substrate, phenylalanine, and the pterin cofactor.[3] In the absence of phenylalanine, the binding affinity for 6-MPH4 is reported to be around 15 µM for both rat and human enzymes.[3]
| Cofactor | Enzyme Source | Kd (µM) | Reference |
| 6-Methyltetrahydropterin | Rat and Human | ~15 | [3] |
Tyrosine Hydroxylase (TH)
Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the hydroxylation of tyrosine to L-DOPA.[4] Kinetic studies have been performed using 6-methyltetrahydropterin as a cofactor. Unlike the natural cofactor BH4, which can exhibit negative cooperativity, 6-methyltetrahydropterin shows hyperbolic saturation kinetics with human tyrosine hydroxylase isoform 1.[4]
| Cofactor | Enzyme Source | Km (µM) | Hill Coefficient (h) | Reference |
| 6-Methyltetrahydropterin | Human (recombinant) | 62.7 ± 5.7 | 0.9 ± 0.1 | [4] |
Tryptophan Hydroxylase (TPH)
Tryptophan hydroxylase catalyzes the initial and rate-limiting step in the biosynthesis of serotonin, the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612).[7] 6-Methyltetrahydropterin has been utilized as a cofactor in kinetic studies of this enzyme.[7]
| Cofactor | Enzyme Source | Km (µM) | Reference |
| 6-Methyltetrahydropterin | Rabbit (recombinant) | 100 | [4] |
Role of this compound in Nitric Oxide Synthesis
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes.[8] All NOS isoforms require BH4 as an essential cofactor for their activity.[8] The role of this compound or its reduced form in NOS activity is less well-characterized compared to its function with aromatic amino acid hydroxylases. Some studies have investigated pterin analogs as inhibitors of NOS.[9] For instance, the 5-methyl analog of tetrahydrobiopterin has been shown to be a functionally active cofactor for neuronal NOS, albeit with a much lower affinity than the natural cofactor.[10] However, specific quantitative data on the cofactor activity of 6-methyltetrahydropterin with NOS isoforms is limited in the available literature.
Experimental Protocols
Phenylalanine Hydroxylase Activity Assay
This protocol is adapted from methods used for assaying PAH activity with pterin cofactors.[5][11]
Materials:
-
Purified phenylalanine hydroxylase
-
L-phenylalanine
-
6-Methyltetrahydropterin (6-MPH4)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.0)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system for tyrosine detection
Procedure:
-
Prepare a reaction mixture containing reaction buffer, catalase, and ferrous ammonium sulfate.
-
Add a known concentration of purified PAH to the reaction mixture.
-
To initiate the reaction, add L-phenylalanine and a solution of 6-MPH4 (freshly prepared in a solution containing DTT to prevent oxidation).
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the amount of tyrosine produced using an HPLC system.
Tyrosine Hydroxylase Activity Assay
This protocol is based on established methods for measuring TH activity.[3][12]
Materials:
-
Purified tyrosine hydroxylase
-
L-tyrosine
-
6-Methyltetrahydropterin (6-MPH4)
-
Catalase
-
Ferrous ammonium sulfate
-
Reaction Buffer (e.g., 50 mM Tris-acetate, pH 8.0)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with electrochemical detection for L-DOPA quantification
Procedure:
-
Prepare a reaction mixture in the reaction buffer containing catalase and ferrous ammonium sulfate.
-
Add the purified TH enzyme to the mixture.
-
Initiate the reaction by adding L-tyrosine and 6-MPH4.
-
Incubate at a constant temperature (e.g., 25°C) for a defined time.
-
Terminate the reaction by adding the quenching solution.
-
Clarify the sample by centrifugation.
-
Quantify the L-DOPA produced in the supernatant using HPLC with electrochemical detection.
Tryptophan Hydroxylase Activity Assay
This protocol is adapted from a study that explicitly used 6-methyltetrahydropterin.[7]
Materials:
-
Purified tryptophan hydroxylase
-
L-tryptophan
-
6-Methyltetrahydropterin (6-MPH4)
-
Catalase
-
Bovine serum albumin (BSA)
-
Ferrous ammonium sulfate
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.2, containing 100 mM (NH4)2SO4)
-
Quenching solution
-
HPLC system for 5-hydroxytryptophan detection
Procedure:
-
Prepare the reaction mixture containing reaction buffer, catalase, BSA, and ferrous ammonium sulfate.
-
Add a specified amount of purified TPH1.
-
Add varying concentrations of L-tryptophan.
-
Start the reaction by the addition of 6-MPH4.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.
-
Stop the reaction and analyze the formation of 5-hydroxytryptophan by HPLC.
Nitric Oxide Synthase Activity Assay
This is a general protocol for NOS activity that can be adapted to test pterin analogs.[13][14] The assay measures the conversion of L-arginine to L-citrulline.
Materials:
-
Purified NOS or cell/tissue lysate
-
L-[14C]arginine
-
NADPH
-
CaCl2
-
Calmodulin (for nNOS and eNOS)
-
6-Methyltetrahydropterin (to be tested as a cofactor)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop Buffer (e.g., HEPES buffer with EGTA)
-
Dowex AG 50WX-8 resin (Na+ form)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, CaCl2, calmodulin (if required), and the pterin cofactor to be tested (e.g., 6-MPH4).
-
Add the enzyme source (purified NOS or lysate).
-
Initiate the reaction by adding L-[14C]arginine.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding Stop Buffer.
-
Separate L-[14C]citrulline from unreacted L-[14C]arginine by passing the reaction mixture through a column containing Dowex AG 50WX-8 resin. L-arginine binds to the resin, while L-citrulline does not.
-
Quantify the radioactivity in the eluate using a scintillation counter to determine the amount of L-[14C]citrulline formed.
Visualizations
Signaling Pathway: Biosynthesis of Neurotransmitters
Caption: Biosynthesis pathways of key neurotransmitters indicating the role of 6-Methyltetrahydropterin.
Experimental Workflow: Aromatic Amino Acid Hydroxylase Assay
References
- 1. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Activation of neuronal nitric-oxide synthase by the 5-methyl analog of tetrahydrobiopterin. Functional evidence against reductive oxygen activation by the pterin cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. eaglebio.com [eaglebio.com]
6-Substituted Pterins as Precursors in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 6-substituted pterins as crucial precursors in the biosynthesis of essential cofactors, namely tetrahydrobiopterin (B1682763) (BH4) and methanopterin (B14432417). While 6-methylpterin itself is a synthetic compound, its structural analogs, particularly 6-hydroxymethylpterin (B1496140) and its derivatives, are pivotal intermediates in these evolutionarily distinct metabolic pathways. This document details the enzymatic transformations, quantitative parameters, and experimental methodologies relevant to these pathways, offering a comprehensive resource for researchers in biochemistry, drug development, and related fields.
Tetrahydrobiopterin (BH4) Biosynthesis: The de novo Pathway
Tetrahydrobiopterin is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. Its de novo biosynthesis commences from guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps involving 6-substituted pterin (B48896) intermediates.
Signaling Pathway
The de novo biosynthesis of BH4 is a three-step enzymatic cascade.
Quantitative Data
The enzymatic reactions in the BH4 biosynthesis pathway have been characterized, and key kinetic parameters are summarized below.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Source |
| GTP Cyclohydrolase I (GCH1) | GTP | 100 - 110 | - | - | [1] |
| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | 8.1 | 120 | - | [2] |
| Sepiapterin Reductase (SR) | Sepiapterin | 14.3 | - | 1.1 | [3] |
| NADPH | 10 | - | - | [3] |
Table 1: Kinetic parameters of key enzymes in the de novo BH4 biosynthesis pathway.
| Cell/Tissue Type | BH4 Concentration (pmol/mg protein) | Source |
| Endothelial Cells | 308.0 ± 40.5 | [4] |
| Rat Liver | ~17.6 µU/g Hb (PTPS activity) | [5] |
Table 2: Representative concentrations and activities of BH4 and related enzymes in mammalian systems.
Experimental Protocols
This assay is based on the quantification of neopterin (B1670844), the oxidized product of 7,8-dihydroneopterin triphosphate.
Protocol: [6]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme sample, 500 µM GTP, and buffer A (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume of 100 µl.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes in the dark.
-
Reaction Termination and Oxidation: Stop the reaction by adding 0.1 ml of acidic iodine solution (1% I₂ and 2% KI in 1 N HCl). Incubate for 15 minutes at room temperature to allow for the oxidation of dihydroneopterin triphosphate to neopterin triphosphate.
-
Dephosphorylation: Add alkaline phosphatase to the mixture and incubate for 45 minutes to dephosphorylate neopterin triphosphate to neopterin.
-
Quantification: Analyze the sample by high-performance liquid chromatography (HPLC) with fluorescence detection to quantify the amount of neopterin produced.
This assay measures the formation of BH4 from dihydroneopterin triphosphate in a coupled enzyme system.[5][7]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, dithiothreitol (B142953) (DTE), NADPH, sepiapterin reductase, dihydroneopterin triphosphate, and the erythrocyte lysate or purified PTPS sample.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Product Formation: PTPS will convert dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin, which is then reduced to BH4 by the sepiapterin reductase in the mixture.
-
Oxidation and Quantification: The reaction is stopped, and the produced BH4 is oxidized (e.g., with iodine) to biopterin (B10759762). The biopterin is then quantified by HPLC with fluorimetric detection.[7]
This spectrophotometric assay monitors the decrease in sepiapterin absorbance.[8]
Protocol:
-
Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 6.4), NADPH, and the enzyme sample.
-
Initiate Reaction: Start the reaction by adding sepiapterin (final concentration 50 µM).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 420 nm over time using a spectrophotometer or microplate reader.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the sepiapterin reductase activity.
Methanopterin Biosynthesis
Methanopterin is a vital C1-carrier coenzyme in methanogenic archaea. Its biosynthesis involves the utilization of a 6-substituted pterin, specifically 7,8-dihydro-6-(hydroxymethyl)pterin.
Metabolic Pathway
The biosynthesis of methanopterin is a multi-step process that begins with the condensation of a p-aminobenzoic acid derivative with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.
Quantitative Data
Quantitative data for the methanopterin biosynthesis pathway is less extensively documented in readily available literature compared to the BH4 pathway. However, studies have focused on the purification and characterization of key enzymes.
| Enzyme | Organism | Purification Fold | Notes | Source |
| β-RFAP synthase | Methanosarcina thermophila | 2,800 | Catalyzes the first committed step in the pathway. | [9] |
| Dihydromethanopterin reductase (DmrA) | Methylobacterium extorquens AM1 | - | Specific activity of 2.8 µmol/min/mg with NADPH. | [10] |
Table 3: Purification and characterization data for enzymes in the methanopterin biosynthesis pathway.
Experimental Protocols
The pathway can be studied in vitro using cell-free extracts of methanogenic archaea.[6][9][11]
-
Preparation of Cell-Free Extracts: Grow methanogenic archaea (e.g., Methanosarcina thermophila) and prepare cell-free extracts by sonication or other lysis methods, followed by centrifugation to remove cell debris.
-
Reaction Setup: In an anaerobic environment, combine the cell-free extract with the necessary substrates, including 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate, 6-hydroxymethyl-7,8-H₂pterin pyrophosphate, ATP, and a reducing agent like FMN or coenzyme F420.
-
Incubation: Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the organism.
-
Analysis of Products: Stop the reaction and analyze the mixture for the formation of methanopterin and its intermediates using techniques such as HPLC and mass spectrometry.
Conclusion
The biosynthesis of tetrahydrobiopterin and methanopterin highlights the conserved use of 6-substituted pterins as fundamental building blocks in the creation of complex and vital cofactors. While the downstream pathways and final products differ significantly between mammalian and archaeal systems, the initial enzymatic logic of modifying the pterin core remains a central theme. The detailed understanding of these pathways, including their quantitative aspects and the methodologies to study them, is crucial for advancing our knowledge in areas ranging from metabolic diseases and neurotransmitter regulation to microbial metabolism and biofuel production. This guide serves as a foundational resource to stimulate further research and development in these critical areas of biological science.
References
- 1. Allosteric characteristics of GTP cyclohydrolase I from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin deficiency: assay for 6-pyruvoyl-tetrahydropterin synthase activity in erythrocytes, and detection of patients and heterozygous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of methanopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Biochemical Characterization of a Dihydromethanopterin Reductase Involved in Tetrahydromethanopterin Biosynthesis in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Properties of 6-Methylpterin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of 6-Methylpterin and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are working with these compounds. The guide details quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pterin (B48896) family, which are derivatives of pteridine. Pterins are widely distributed in biological systems and play crucial roles as pigments, enzyme cofactors, and signaling molecules. The spectroscopic properties of this compound and its derivatives are fundamental to understanding their chemical behavior, biological functions, and for the development of analytical methods for their detection and quantification.
Spectroscopic Properties
The spectroscopic characteristics of this compound and its derivatives are key to their identification and quantification. The following sections detail their properties in various spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Pterins, including this compound, exhibit characteristic absorption spectra in the ultraviolet and visible regions. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment and the substitution pattern on the pterin ring. Oxidized pterins typically show strong absorption bands.
Table 1: UV-Visible Absorption Data for Pterin Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Pterin | 0.1 M HCl | 255, 320 | - | General Pterin Spectra |
| Pterin | 0.1 M NaOH | 255, 365 | - | General Pterin Spectra |
| 6-Carboxypterin | Acidic (pH 4.9-5.5) | ~280, ~350 | - | [1] |
| 6-Carboxypterin | Basic (pH 10.0-10.5) | ~260, ~365 | - | [1] |
| 6-Formylpterin | Acidic (pH 4.9-5.5) | ~260, ~310, ~350 | - | [1] |
| 6-Formylpterin | Basic (pH 10.0-10.5) | ~260, ~365 | - | [1] |
Fluorescence Spectroscopy
Oxidized pterins are known for their strong fluorescence, a property that is extensively used for their detection. The fluorescence emission is influenced by factors such as the solvent polarity, pH, and the nature of substituents on the pterin core.[2]
Table 2: Fluorescence Data for Pterin Derivatives
| Compound | Solvent/pH | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Reference |
| Pterin | Basic | ~365 | ~450 | 0.27 | - | [1][3] |
| Pterin | Acidic | ~350 | ~440 | 0.33 | - | [1][3] |
| 6-Carboxypterin | Basic | ~365 | ~450 | 0.18 | - | [1][3] |
| 6-Carboxypterin | Acidic | ~350 | ~440 | 0.28 | - | [1][3] |
| 6-Formylpterin | Basic | ~365 | ~450 | 0.07 | - | [1][3] |
| 6-Formylpterin | Acidic | ~350 | ~440 | 0.12 | - | [1][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. The chemical shifts of protons (¹H) and carbons (¹³C) provide detailed information about the molecular structure and electronic environment of the nuclei.
Table 3: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) in CF₃COOH | Chemical Shift (ppm) in FSO₃H |
| C2 | - | - |
| C4 | - | - |
| C4a | - | - |
| C6 | - | - |
| C7 | - | - |
| C8a | - | - |
| CH₃ | - | - |
Mass Spectrometry
Mass spectrometry (MS) is employed for the determination of the molecular weight and for obtaining structural information through fragmentation analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pterins in complex biological matrices.
The fragmentation of pterins in MS typically involves cleavages of the side chains and the pterin ring system. The exact fragmentation pattern is dependent on the ionization method and the specific structure of the derivative. For this compound, the molecular ion peak (M+) would be expected at m/z 177.17.
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques discussed.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of this compound derivatives.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., water, ethanol, phosphate (B84403) buffer at a specific pH)
-
This compound or its derivative standard
Procedure:
-
Sample Preparation: Prepare a stock solution of the pterin derivative of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with one of the standard solutions. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where b is the path length in cm and c is the concentration in mol/L), will be the molar absorptivity.
Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra, quantum yield, and lifetime of this compound derivatives.
Materials:
-
Fluorometer (spectrofluorometer)
-
Quartz fluorescence cuvettes
-
Solvent of choice
-
Pterin derivative standard
-
Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the pterin derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths. The resulting spectrum will show the wavelengths of light that are most effective at inducing fluorescence.
-
Emission Spectrum: Set the excitation wavelength to the maximum determined from the excitation spectrum and scan a range of emission wavelengths. This will provide the fluorescence emission spectrum.
-
Quantum Yield Determination (Comparative Method):
-
Measure the absorbance of both the sample and a standard with a known quantum yield at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Lifetime Measurement: Fluorescence lifetime is typically measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry, which requires specialized instrumentation.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Pterin derivative sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the pterin sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the chosen deuterated solvent (e.g., 0.5-0.7 mL). Ensure the sample is fully dissolved.
-
Filtering: Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (B1202638) - TMS) or the residual solvent peak.
Mass Spectrometry (LC-MS/MS)
Objective: To determine the molecular weight and fragmentation pattern, and to quantify the pterin derivative.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate HPLC column (e.g., C18 or HILIC)
-
Mobile phases (e.g., acetonitrile, water with formic acid or ammonium (B1175870) formate)
-
Pterin derivative standard
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase. For biological samples, a sample extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary.
-
LC Separation: Inject the sample into the LC system. The pterin derivative is separated from other components on the HPLC column using a specific gradient or isocratic elution method.
-
MS/MS Analysis:
-
The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
In the first mass analyzer (Q1), the precursor ion (the molecular ion or a specific adduct) of the pterin derivative is selected.
-
The precursor ion is then fragmented in the collision cell (q2) by collision-induced dissociation (CID).
-
The resulting product ions are analyzed in the third mass analyzer (Q3).
-
-
Data Analysis: The mass spectrum provides the mass-to-charge ratio (m/z) of the precursor and product ions, which helps in structural confirmation. For quantification, specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) are monitored, and the peak area is compared to a calibration curve generated from standards.
Signaling Pathways and Biological Roles
Pterins are integral to various biological processes. While a specific signaling pathway exclusively involving this compound is not extensively documented, the broader family of pterins participates in crucial metabolic and signaling cascades. One notable example is the pterin-dependent signaling pathway that regulates surface attachment in Agrobacterium tumefaciens.[1][4]
Caption: Redox states of pterins, crucial for their biological activity.
The redox cycling between the oxidized, dihydro, and tetrahydro forms is essential for the function of pterin-dependent enzymes. For instance, tetrahydrobiopterin (B1682763) (a derivative of pterin) is a critical cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.
A recently discovered pterin-dependent signaling pathway in Agrobacterium tumefaciens highlights a novel role for these molecules in bacterial signal transduction.[1][4] This pathway controls the activity of a dual-function enzyme involved in the synthesis and degradation of cyclic diguanylate (c-di-GMP), a second messenger that regulates biofilm formation and motility.
Caption: Pterin-dependent signaling pathway in A. tumefaciens.
Conclusion
The spectroscopic properties of this compound and its derivatives are integral to their study and application in various scientific fields. This guide has provided a detailed overview of their UV-Visible, fluorescence, NMR, and mass spectrometric characteristics, along with standardized experimental protocols. The elucidation of their roles in biological pathways, such as the regulation of bacterial c-di-GMP signaling, opens up new avenues for research and therapeutic development. Further investigation is warranted to fill the existing gaps in the quantitative spectroscopic data for this compound to enhance its utility as a standard in analytical and biomedical research.
References
- 1. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tautomeric Landscape of 6-Methylpterin in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomerism of 6-Methylpterin in solution. Pteridine (B1203161) derivatives, such as this compound, are a class of heterocyclic compounds integral to numerous biological processes. Their functionality is profoundly influenced by their tautomeric state, as different tautomers exhibit distinct physicochemical properties, including hydrogen bonding capabilities, electronic structure, and ultimately, biological activity. Understanding the tautomeric equilibrium of this compound is therefore critical for research in drug design and molecular biology.
The Tautomeric Forms of this compound
This compound can exist in several tautomeric forms through the migration of protons between nitrogen and oxygen atoms. The principal tautomers are the lactam and lactim forms, but other tautomers can also be present in equilibrium. The relative stability of these tautomers is highly dependent on the solvent environment.
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the relative energies of this compound tautomers in an aqueous solution. These studies provide valuable quantitative insights into the tautomeric landscape.
Neutral Tautomers
In a neutral aqueous solution, several tautomers of this compound can coexist. DFT calculations (B3LYP/6-31G(d,p)) have identified the most stable forms and their relative energies.[1] The lactam form is generally the most stable.
Table 1: Calculated Relative Energies of Neutral this compound Tautomers in Aqueous Solution [1]
| Tautomer Name | Structure | Relative Energy (kcal/mol) |
| Lactam | N1H, N8H | 0.0 |
| - | N3H, N8H | 1.7 |
| - | N1H, N5H | 3.7 |
| Lactim | O4H, N8H | 5.7 |
| - | O4H, N5H | Not specified as low-energy |
Note: The equilibrium constant (K_T) for the tautomerization can be estimated from the difference in Gibbs free energy (ΔG) between two tautomers using the equation: ΔG = -RT ln(K_T), where R is the gas constant and T is the temperature in Kelvin.
Anionic and Cationic Tautomers
The tautomeric equilibrium of this compound is also influenced by pH. In acidic or alkaline media, different ionic species will predominate.
-
Cationic Forms: In acidic solutions, this compound can be protonated at several basic sites. DFT calculations suggest that the most likely sites for protonation are N1, N8, and N5 of the lactam tautomer.[2]
-
Anionic Forms: In alkaline solutions, deprotonation can occur. Computational studies indicate that lactim anionic forms are energetically unfavorable, making them biologically insignificant.[1] Besides the deprotonated lactam, only the N3H, N9H tautomer is considered biologically relevant.[1]
Experimental Protocols for Tautomer Analysis
The characterization of tautomeric equilibria in solution relies heavily on spectroscopic methods that can distinguish between the different forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment, allowing for the differentiation of tautomers.
Detailed Methodology for Tautomeric Ratio Determination:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.
-
Prepare a series of samples with varying concentrations to check for aggregation effects.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H and ¹³C NMR spectra on a high-field spectrometer.
-
For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full relaxation of all nuclei.
-
-
Data Analysis:
-
Identify distinct signals in the spectra that correspond to specific protons or carbons in each tautomer.
-
Integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
The ratio of the integrals is directly proportional to the molar ratio of the tautomers in the solution. From this, the equilibrium constant (K_T) can be calculated.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is particularly useful for determining the pKa values associated with the different tautomeric forms. The principle is that each tautomer and its corresponding ionized form will have a distinct absorption spectrum.
Detailed Methodology for pKa Determination:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a series of buffer solutions with precisely known pH values that span the expected pKa range. Maintain a constant ionic strength across all buffers.
-
Add a small, constant volume of the this compound stock solution to each buffer solution.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum (typically 200-400 nm) for each buffered solution, using the corresponding buffer as a blank.
-
Identify the wavelength(s) where the maximum absorbance difference between the protonated and deprotonated species is observed.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal function. The inflection point of the curve corresponds to the pKa value.
-
Biological and Photochemical Relevance
The tautomeric state of pterins is crucial for their biological function. Although specific signaling pathways involving this compound tautomerism are not extensively documented, the general principle holds that the biologically active form of a pterin (B48896) derivative may not be the most abundant tautomer in solution.[3] Enzymes and receptors can selectively bind to a minor tautomer, shifting the equilibrium towards the bound form.
This compound is known to be photochemically active. In the presence of oxygen and light, it can undergo photooxidation, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and hydrogen peroxide.[4] The photochemical behavior has been studied in both acidic and alkaline aqueous solutions, where different ionic and potentially different tautomeric forms predominate.[4] This highlights the importance of understanding the tautomeric landscape when investigating the photobiological effects of this compound.
Conclusion
The tautomerism of this compound in solution is a complex equilibrium influenced by the solvent and pH. While computational studies have provided significant insights into the relative stabilities of the different tautomers, further experimental work, particularly using NMR spectroscopy, is needed for a complete quantitative understanding. For researchers in drug development, a thorough grasp of the tautomeric preferences of this compound and related pteridine derivatives is essential for rational drug design, as the specific tautomeric form can dictate the molecule's interactions with biological targets.
References
- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Life's Pigments and Cofactors: A Technical Guide to Pteridine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines are a class of heterocyclic compounds built upon a pyrimido[4,5-b]pyrazine ring system. First discovered as pigments in the wings of butterflies, their biological significance extends far beyond coloration. Pteridines are vital as enzyme cofactors, participating in a myriad of essential metabolic reactions across all domains of life. In their reduced form, such as tetrahydrobiopterin (B1682763) (BH4), they are indispensable for the synthesis of aromatic amino acids, neurotransmitters, and nitric oxide in mammals.[1][2] In insects, they contribute to eye and body coloration, while in various microorganisms, they are precursors to essential vitamins like folic acid.[3][4]
This in-depth technical guide provides a comprehensive overview of the core pteridine (B1203161) biosynthesis pathways in a range of organisms, including mammals, insects, bacteria, and plants. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the enzymatic steps, presenting comparative quantitative data, and providing explicit experimental protocols for the study of these fundamental metabolic pathways. Understanding the nuances of pteridine biosynthesis is not only crucial for fundamental biological research but also holds significant potential for the development of novel therapeutic agents targeting a variety of diseases, from metabolic disorders to cancer and parasitic infections.
Core Biosynthesis Pathways: A Comparative Overview
The biosynthesis of pteridines primarily occurs through two interconnected routes: the de novo pathway, which synthesizes pteridines from guanosine (B1672433) triphosphate (GTP), and the salvage pathway, which recycles oxidized pteridines and their precursors.
The De Novo Pathway: From GTP to Tetrahydrobiopterin
The de novo synthesis of pteridines is a highly conserved pathway that initiates with the conversion of GTP.[1][3] The central pathway leads to the production of tetrahydrobiopterin (BH4), a critical cofactor.[2] This process involves three key enzymes:
-
GTP Cyclohydrolase I (GTPCH-I): This enzyme catalyzes the first and rate-limiting step, the hydrolytic opening of the imidazole (B134444) ring of GTP to form 7,8-dihydroneopterin (B1664191) triphosphate.[5][6]
-
6-Pyruvoyl-tetrahydropterin Synthase (PTPS): PTPS converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[7][8]
-
Sepiapterin (B94604) Reductase (SR): SR catalyzes the final reduction steps to produce tetrahydrobiopterin.[9][10]
While this core pathway is largely conserved, variations exist across different organisms, particularly in the subsequent branches leading to diverse pteridine end-products.
In mammals, the primary output of the de novo pathway is tetrahydrobiopterin (BH4), which is essential for the function of aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] The pathway is tightly regulated, with GTPCH-I activity being a key control point.[5][6]
Insects, such as Drosophila melanogaster and Bombyx mori, exhibit a more complex and branched pteridine biosynthesis pathway.[3][4] Starting from the core intermediates, various branches lead to the synthesis of a wide array of pigments, including the red drosopterins, yellow sepiapterin, and colorless isoxanthopterin, which contribute to their vibrant coloration.[3][11]
In bacteria like Escherichia coli, the pteridine biosynthesis pathway is primarily geared towards the production of folate precursors.[12] The pathway involves enzymes such as GTP cyclohydrolase I, dihydroneopterin-triphosphate epimerase, and dihydroneopterin aldolase.[12]
In plants, pteridines are essential intermediates in the biosynthesis of folates.[13] While the core pathway shares similarities with other organisms, specific enzymes and regulatory mechanisms are still being elucidated.[13] Research in species like Arabidopsis thaliana and tomato has begun to unravel the intricacies of plant pteridine metabolism.[13][14]
The Salvage Pathway: Recycling for Efficiency
The salvage pathway provides a mechanism to regenerate active, reduced pteridines from their oxidized forms or from intermediates of their degradation. This is a crucial process for maintaining a sufficient pool of these vital cofactors.[1][15] Key enzymes in the salvage pathway include dihydrofolate reductase (DHFR), which can reduce dihydrobiopterin to tetrahydrobiopterin, and pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR) involved in the regeneration of BH4 after its use by aromatic amino acid hydroxylases.[1][15] In plants, the capacity to reduce fully oxidized pterins appears to be limited, highlighting a key difference in their salvage capabilities.[16]
Quantitative Data on Pteridine Biosynthesis
The efficiency and regulation of pteridine biosynthesis are governed by the kinetic properties of the involved enzymes and the cellular concentrations of pteridine metabolites. This section presents a summary of available quantitative data to facilitate comparative analysis.
Table 1: Comparative Enzyme Kinetics of Key Pteridine Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| GTP Cyclohydrolase I | Escherichia coli | GTP | 100-110 | 0.2-0.32 | [9] |
| Nocardia sp. | GTP | 6.5 | N/A | [16] | |
| Homo sapiens | GTP | N/A | N/A | [17] | |
| Dihydroneopterin Aldolase | Escherichia coli | 7,8-dihydroneopterin | 64 | 0.035 | [2] |
| Staphylococcus aureus | 7,8-dihydroneopterin | N/A | N/A | [18] | |
| Sepiapterin Reductase | Homo sapiens | Sepiapterin | 14.3 | 1.1 | [9] |
| Mus musculus | Sepiapterin | 25.4 | 1.62 | [19] | |
| 6-Pyruvoyl-tetrahydropterin Synthase | Rattus norvegicus | Dihydroneopterin triphosphate | N/A | N/A | [7][20] |
N/A: Data not available in the searched sources.
Table 2: Representative Pteridine Concentrations in Biological Samples
| Pteridine | Organism/Tissue | Concentration | Reference |
| Neopterin (B1670844) | Human Urine | 6018 pmol/mg creatinine | [5] |
| Biopterin | Human Urine | 9104 pmol/mg creatinine | [5] |
| Xanthopterin | Human Urine | 6561 pmol/mg creatinine | [5] |
| 7,8-Dihydroneopterin | Tomato (fresh weight) | 0.44 µg/g | [14][19] |
| Neopterin | Tomato (fresh weight) | 0.019 µg/g | [14][19] |
| 6-Hydroxymethylpterin | Tomato (fresh weight) | 0.043 µg/g | [14][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of pteridine biosynthesis.
GTP Cyclohydrolase I (GCH1) Enzyme Assay
This protocol is adapted from a method used for Nocardia species and can be modified for other sources.[16]
Principle: The assay measures the formation of 7,8-dihydroneopterin triphosphate from GTP. The product is then oxidized to the fluorescent neopterin triphosphate for quantification by HPLC.
Materials:
-
Enzyme extract
-
GTP solution (10 mM)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Iodine solution (1% I2 in 2% KI)
-
Ascorbic acid solution (2%)
-
Alkaline phosphatase
-
HPLC system with a fluorescence detector (Excitation: 350 nm, Emission: 450 nm)
-
Reversed-phase C18 column
Procedure:
-
Prepare the reaction mixture containing 50 µL of enzyme extract, 10 µL of 10 mM GTP, and 40 µL of 50 mM Tris-HCl buffer (pH 7.8).
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Add 50 µL of iodine solution and incubate in the dark for 15 minutes to oxidize the dihydroneopterin triphosphate.
-
Add 50 µL of ascorbic acid solution to stop the oxidation.
-
Add alkaline phosphatase to dephosphorylate the neopterin triphosphate and incubate for 45 minutes.
-
Centrifuge the sample to remove any precipitate.
-
Inject an aliquot of the supernatant into the HPLC system for analysis.
-
Quantify the neopterin peak based on a standard curve.
Sepiapterin Reductase (SR) Enzyme Assay
This spectrophotometric assay measures the activity of sepiapterin reductase.[15]
Principle: The assay monitors the decrease in absorbance at 420 nm, which corresponds to the reduction of sepiapterin.
Materials:
-
Purified sepiapterin reductase or cell lysate
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.4)
-
NADPH solution (10 mM)
-
Sepiapterin solution (1 mM)
-
Microplate reader or spectrophotometer capable of reading at 420 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing 100 µL of 100 mM potassium phosphate buffer (pH 6.4), 10 µL of 10 mM NADPH, and the enzyme sample.
-
Initiate the reaction by adding 10 µL of 1 mM sepiapterin.
-
Immediately monitor the decrease in absorbance at 420 nm over time.
-
Calculate the enzyme activity from the initial linear rate of absorbance change, using the molar extinction coefficient of sepiapterin.
Pteridine Extraction and Quantification by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of pteridines from biological samples, such as mammalian cells or plant tissues.[1][14]
Materials:
-
Biological sample (e.g., cell pellet, homogenized tissue)
-
Extraction solvent: 80% methanol, 20% ultrapure water, 5 mM ammonium (B1175870) hydroxide, and 0.1% (w/v) dithiothreitol (B142953) (DTT)[1]
-
HPLC-MS/MS system with a C18 column
-
Pteridine standards
Procedure:
-
Extraction:
-
For mammalian cells, resuspend the cell pellet in the extraction solvent.[1]
-
For plant tissues, homogenize the sample in the extraction solvent.
-
Sonicate the sample on ice and then snap-freeze in liquid nitrogen.
-
Thaw the sample and centrifuge at high speed to pellet debris.
-
Collect the supernatant containing the pteridines.
-
-
HPLC-MS/MS Analysis:
-
Inject an aliquot of the extracted sample into the HPLC-MS/MS system.
-
Separate the pteridines using a gradient elution on a C18 column.
-
Detect and quantify the individual pteridines using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor and product ions for each analyte.
-
Use a procedural calibration curve with pteridine standards to ensure accurate quantification.[21]
-
Signaling Pathways and Logical Relationships
The biosynthesis of pteridines is a complex network of interconnected pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.
References
- 1. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenoids and Their Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of pteridine-requiring enzymes by the cofactor tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 7. Crystallographic and kinetic investigations on the mechanism of 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a new prokaryotic type I GTP cyclohydrolase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 13. Pterin and Folate Salvage. Plants and Escherichia coli Lack Capacity to Reduce Oxidized Pterins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Dihydroneopterin Aldolase: The Functional Roles of the Conserved Active Site Glutamate and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zinc plays a key role in human and bacterial GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis of pteridines. Stopped-flow kinetic analysis of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Photochemical Properties of 6-Methylpterin in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical properties of 6-Methylpterin (MPT) in aqueous solutions. Pterins, a class of heterocyclic compounds, are involved in numerous biological processes and their interaction with light is of significant interest in fields ranging from photobiology to drug development. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the underlying photochemical processes.
Core Photochemical Data
The photochemical behavior of this compound is significantly influenced by the pH of the aqueous solution. The key quantitative parameters, including absorption and emission maxima, fluorescence quantum yield, singlet oxygen quantum yield, and photodegradation quantum yield, are summarized in the table below.
| Photochemical Parameter | Acidic Medium (pH ≈ 5.0-6.0) | Alkaline Medium (pH ≈ 10.2-10.8) |
| Absorption Maximum (λ_abs) | ~350 nm | ~365 nm |
| Emission Maximum (λ_em) | ~440 nm | ~460 nm |
| Fluorescence Quantum Yield (Φ_F) | ≥ 0.4[1] | ≥ 0.4[1] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.10 ± 0.02[2] | 0.14 ± 0.02[2] |
| Photodegradation Quantum Yield (Φ_d) | (2.4 ± 0.5) x 10⁻⁴[2] | (8.1 ± 0.8) x 10⁻⁴[2] |
Photochemical Reaction Pathways
Upon UV-A irradiation in the presence of oxygen, this compound undergoes photooxidation, a process that involves the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This leads to the degradation of the MPT molecule into non-pteridinic products and the formation of hydrogen peroxide (H₂O₂).[2] MPT is not sensitive to light in the absence of oxygen.[2]
Caption: Photooxidation pathway of this compound in the presence of oxygen.
Experimental Protocols
Detailed methodologies for the characterization of the photochemical properties of this compound are outlined below.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) of this compound at different pH values.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare aqueous solutions of the desired pH (e.g., pH 5.5 and pH 10.5) using appropriate buffers (e.g., phosphate (B84403) buffer for acidic and borate (B1201080) buffer for alkaline). Dilute the stock solution with the respective buffers to obtain a final concentration with an absorbance in the range of 0.1 - 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using the respective buffer solution in both the sample and reference cuvettes.
-
Place the sample solution in the sample cuvette and record the absorption spectrum over a wavelength range of 200-500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) and relative fluorescence quantum yield (Φ_F) of this compound.
Methodology:
-
Sample Preparation: Prepare sample solutions as described for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and emission monochromator.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectra.
-
Scan the emission wavelength over a range of 400-600 nm to obtain the fluorescence emission spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
Objective: To quantify the efficiency of singlet oxygen production by this compound.
Methodology:
-
Direct Method (Phosphorescence Detection):
-
Instrumentation: Use a sensitive photon-counting system with a near-infrared detector.
-
Measurement: Excite the sample solution with a pulsed laser at the absorption maximum. Measure the time-resolved phosphorescence of singlet oxygen at approximately 1270 nm.
-
Calculation: Compare the signal intensity with that of a standard photosensitizer with a known Φ_Δ (e.g., phenalenone).
-
Determination of Photodegradation Quantum Yield (Φ_d)
Objective: To measure the efficiency of this compound degradation upon irradiation.
Methodology:
-
Irradiation: Irradiate the sample solution with a monochromatic light source at the absorption maximum.
-
Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the light source.
-
Analysis: At different time intervals, withdraw aliquots of the irradiated solution and analyze the concentration of this compound using UV-Vis spectrophotometry or HPLC.
-
Calculation: The photodegradation quantum yield is calculated as the number of moles of this compound degraded divided by the number of moles of photons absorbed.
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive analysis of the photochemical properties of this compound.
Caption: General workflow for characterizing photochemical properties.
References
CAS number and molecular weight of 6-Methylpterin.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Methylpterin (2-amino-6-methyl-4(3H)-pteridinone), a pterin (B48896) derivative of significant interest in various research fields. This document covers its fundamental chemical properties, a detailed synthesis protocol, its photochemical behavior, and analytical methodologies, while also exploring its biological relevance.
Core Chemical and Physical Data
This compound is a heterocyclic compound belonging to the pterin family. Pterins are widely distributed in biological systems and are involved in numerous vital processes.
| Property | Value | Reference |
| CAS Number | 708-75-8 | |
| Molecular Formula | C₇H₇N₅O | |
| Molecular Weight | 177.17 g/mol | |
| Appearance | Pale yellow to light yellow solid | |
| Melting Point | >300 °C | |
| Solubility | Slightly soluble in water, ethanol, DMSO, and DMF. Soluble in aqueous acid and aqueous base. | |
| Canonical SMILES | CC1=CN=C2C(=N1)C(=O)N=C(N)N2 | |
| InChI Key | UDOGNMDURIJYQC-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal (B44143). The following protocol is based on established methods for pteridine (B1203161) synthesis.[1]
Experimental Protocol
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride (B599025)
-
Methylglyoxal (30-40% aqueous solution)
-
Sodium bisulfite
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a solution of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in a minimal amount of deionized water.
-
Adjust the pH of the solution to approximately 7.
-
In a separate container, prepare a solution of methylglyoxal in deionized water containing sodium bisulfite.
-
Heat the 2,4,5-triamino-6-hydroxypyrimidine solution to approximately 98°C on a steam bath.
-
Slowly add the methylglyoxal solution to the heated pyrimidine (B1678525) solution over a period of 5 minutes with constant stirring.
-
After the addition is complete, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with cold deionized water, followed by a wash with cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Photochemical Properties and Generation of Reactive Oxygen Species
This compound exhibits significant photochemical activity, particularly in its ability to generate reactive oxygen species (ROS) upon photoirradiation. This property is of considerable interest in the fields of photobiology and photomedicine. When exposed to UV-A light, this compound can produce both singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂).
The generation of singlet oxygen is a key photochemical process. The quantum yields for ¹O₂ production have been determined to be 0.10 ± 0.02 in acidic media and 0.14 ± 0.02 in alkaline media. In the presence of oxygen, photoirradiated this compound undergoes photooxidation, leading to the formation of non-pteridinic products.
Photochemical Reaction Pathway
Caption: Generation of ROS by photoexcited this compound.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the detection and quantification of pterins, including this compound, in biological matrices such as urine.
HPLC Method for Pterin Analysis
This protocol is a general guideline and may require optimization for specific applications.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: UV-Vis, Fluorescence, or Electrochemical detector.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Reversed-phase C8 or C18 column (e.g., LiChrospher C8) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer pH 7) and an organic modifier (e.g., methanol). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25 - 40 °C |
| Injection Vol. | 10 - 50 µL |
| Detection | Fluorescence: Excitation ~350-360 nm, Emission ~440-450 nm. UV: ~254 nm or ~365 nm. |
Sample Preparation (Urine):
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute the supernatant with the mobile phase or an appropriate buffer.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Biological Context and Potential Significance
Pterins are a class of heterocyclic compounds that are fundamental to a wide range of biological processes.[2] The fully reduced forms, such as tetrahydrobiopterin (B1682763) (BH4), act as essential cofactors for several enzymes, including those involved in the synthesis of neurotransmitters (dopamine, serotonin) and nitric oxide.[3][4]
This compound itself is an oxidized pterin. Oxidized pterins are often considered byproducts of metabolic processes or indicators of oxidative stress.[5] For instance, neopterin, another oxidized pterin, is a well-established biomarker for the activation of the cellular immune system.[6]
While a direct and specific role for this compound in a signaling pathway within mammalian systems has not been definitively established, the discovery of a pterin-dependent signaling pathway in bacteria suggests that these molecules can have direct signaling functions.[7][8] This bacterial pathway regulates the levels of the second messenger cyclic-di-GMP, which in turn controls processes like biofilm formation.
Given its structure and photochemical properties, it is plausible that this compound could play a role in cellular redox signaling, potentially through the controlled generation of ROS in specific microenvironments. However, further research is required to elucidate any direct signaling roles of this compound in higher organisms. Its presence in biological fluids may also serve as a useful biomarker for certain physiological or pathological states associated with oxidative stress.
References
- 1. US2477426A - Preparation of 2-amino-4-hydroxy-6-methyl pteridine - Google Patents [patents.google.com]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin in nitric oxide synthesis: a novel biological role for pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 7. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 6-Methylpterin in various solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-Methylpterin, a heterocyclic compound of interest in various biological studies. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of pteridine (B1203161) compounds, which can be specifically applied to this compound.
Introduction to this compound
This compound is a derivative of pterin, a class of heterocyclic compounds that are precursors to many biologically important molecules, including folic acid. Understanding its solubility is crucial for a variety of research and development applications, including in vitro assay development, formulation for in vivo studies, and drug delivery system design. The solubility of a compound dictates its bioavailability and is a critical parameter in preclinical and pharmaceutical development.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound (e.g., in mg/mL or molarity) across a range of common laboratory solvents is not widely reported in peer-reviewed journals or technical data sheets. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Slightly Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble | [1] |
| Ethanol | Slightly Soluble | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly Soluble | [1] |
| Water | Slightly Soluble | [1] |
Note: The term "slightly soluble" is a qualitative descriptor and does not provide a precise concentration range. For a related compound, 6-Biopterin, a solubility of 6 mg/mL in DMSO has been reported, which may offer a preliminary estimate for this compound's solubility in this solvent.
Experimental Protocols for Solubility Determination
The following protocols outline established methods for determining the thermodynamic solubility of a sparingly soluble compound like this compound. These methods are based on general principles of solubility measurement and can be adapted as needed.
Equilibrium (Shake-Flask) Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in the solvent of interest over a period to achieve a saturated solution.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer, or a Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended for sparingly soluble compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method.
Analytical Quantification Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Chromatographic Conditions: Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. A reverse-phase C18 column is often suitable for pteridine compounds. The mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) and the detector wavelength should be optimized.
-
Analysis: Inject the filtered sample and the standard solutions into the HPLC system.
-
Concentration Determination: Determine the peak area of this compound in the sample chromatogram and calculate the concentration by comparing it to the standard curve.
3.2.2. UV-Vis Spectrophotometry
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Analysis: Measure the absorbance of the filtered sample at the λmax.
-
Concentration Determination: Calculate the concentration of this compound in the sample using the Beer-Lambert law and the standard curve.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Internal Standard: Prepare a stock solution of a suitable internal standard (a compound with a known concentration and distinct NMR signals that do not overlap with the analyte).
-
Sample Preparation: Add a known amount of the internal standard stock solution to a known volume of the filtered saturated solution of this compound.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the sample.
-
Quantification: Integrate the area of a well-resolved signal from this compound and a signal from the internal standard. The concentration of this compound can be calculated based on the known concentration of the internal standard and the ratio of the integral areas.
Visualizing the Solubility Determination Workflow
The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains scarce in the public domain, the qualitative data indicates it is slightly soluble in common aqueous and organic solvents. For researchers and drug development professionals requiring precise solubility values, direct experimental determination is necessary. The protocols outlined in this guide provide a robust framework for conducting such measurements using standard laboratory equipment and analytical techniques. Accurate solubility data is fundamental for the successful progression of research and development involving this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterins are a class of heterocyclic compounds derived from the pteridine (B1203161) ring system that are widely distributed in the biological world. Initially discovered as pigments in butterfly wings, their roles are now understood to extend to crucial functions as enzyme cofactors, signaling molecules, and biomarkers of disease. This technical guide provides an in-depth overview of the natural occurrence of 6-Methylpterin and its related pterin (B48896) compounds. It details their biosynthesis, physiological roles, and quantitative distribution in various biological systems. Furthermore, this guide outlines detailed experimental protocols for their analysis and presents key signaling and metabolic pathways in which they are involved, visualized through diagrammatic representations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted roles of these significant biomolecules.
Introduction to Pterins
Pterins are characterized by a pyrazino[2,3-d]pyrimidine ring system. The parent compound, pterin, consists of a pteridine ring with an amino group at position 2 and a keto group at position 4.[1] Naturally occurring pterins are typically substituted at the 6-position of the pteridine ring.[2] These substitutions give rise to a diverse family of compounds with a wide array of biological functions.
Pterins can exist in different redox states: the fully oxidized, 7,8-dihydro, and the biologically active 5,6,7,8-tetrahydro forms.[1] Their functions are diverse, ranging from pigmentation in insects and lower vertebrates to essential roles as cofactors for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters.[3]
Biosynthesis of Pterins
The biosynthesis of pterins is a highly conserved pathway across many organisms, starting from guanosine (B1672433) triphosphate (GTP).[3][4] The de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), a well-studied pterin, serves as a representative example of this pathway.
The key enzymes involved in the de novo biosynthesis of BH4 are:
-
GTP cyclohydrolase I (GTPCH) : Catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. This is the rate-limiting step in the pathway.[3][4][5]
-
6-Pyruvoyltetrahydropterin synthase (PTPS) : Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[3][5]
-
Sepiapterin reductase (SPR) : Catalyzes the two-step reduction of 6-pyruvoyltetrahydropterin to yield BH4.[3][5]
Natural Occurrence and Quantitative Data
Pterins are found in a wide range of organisms, from bacteria to mammals.[6] Their concentrations can vary significantly depending on the species, tissue, and physiological state. Neopterin (B1670844) and biopterin (B10759762) are the most extensively studied pterins in clinical settings, often serving as biomarkers for immune system activation and various diseases.[7][8][9]
Table 1: Neopterin and Biopterin Levels in Human Serum
| Analyte | Condition | Concentration (nmol/L) | Reference(s) |
| Neopterin | Healthy Control | 7.7 ± 2.5 | [7] |
| Acute Coronary Syndrome | 13.8 ± 4.6 | [7] | |
| Healthy Control | - | [10] | |
| Fabry Disease | Significantly elevated | [10] | |
| Healthy Control | 1.6 ± 0.3 | [11] | |
| Chronic Renal Failure | 28.2 ± 19.4 | [11] | |
| End-Stage Renal Disease | 68.6 ± 25.5 | [11] | |
| Biopterin | Healthy Control | - | [10] |
| Fabry Disease | Significantly elevated | [10] |
Table 2: Neopterin and Biopterin Levels in Human Urine
| Analyte | Condition | Concentration (µmol/mol creatinine) | Reference(s) |
| Neopterin | Healthy Control | 147.3 ± 29.0 | [7] |
| Acute Coronary Syndrome | 220.1 ± 61.9 | [7] | |
| Biopterin | Healthy Control | 137.0 ± 37.4 | [7] |
| Acute Coronary Syndrome | 245.9 ± 75.0 | [7] |
Table 3: Urinary Pterin Levels in a Normal Individual over a 10-day Period
| Pterin | Average Excretion (pmol/mg creatinine) | Reference(s) |
| Biopterin | 9104 | [12] |
| Neopterin | 6018 | [12] |
| Xanthopterin | 6561 | [12] |
| Pterin | 1136 | [12] |
| Isoxanthopterin | 636 | [12] |
| Pterin-6-carboxylate | 483 | [12] |
| 6-Hydroxymethylpterin | 315 | [12] |
Physiological Roles of Pterins
The biological functions of pterins are diverse and critical for cellular homeostasis.
-
Enzyme Cofactors: The most well-established role of pterins is as cofactors for various enzymes. Tetrahydrobiopterin (BH4) is an essential cofactor for aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases), which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[3][4] BH4 is also a cofactor for nitric oxide synthases (NOS).[4]
-
Pigmentation: Pterins are responsible for the vibrant colors observed in the wings of butterflies and the skin of some amphibians and fish, where they function as pigments.[1]
-
Signaling Molecules: Emerging research has identified pterins as signaling molecules, particularly in bacteria. In Agrobacterium tumefaciens, a pterin-dependent signaling pathway regulates biofilm formation.[13][14]
-
Antioxidant Activity: Some pterins, particularly in their reduced forms, can act as antioxidants, protecting cells from oxidative damage.
-
Immune Response: Neopterin is a well-established marker of cellular immune activation. It is released by macrophages and monocytes upon stimulation by interferon-gamma (IFN-γ).[7][9]
Pterin-Dependent Signaling Pathway in Agrobacterium tumefaciens
A novel pterin-dependent signaling pathway has been characterized in the bacterium Agrobacterium tumefaciens, which controls the transition from a motile to a sessile, biofilm-forming lifestyle.[13][14] This pathway involves the following key components:
-
PruA: A pteridine reductase responsible for the synthesis of a specific, yet to be fully identified, pterin signaling molecule.[13][15]
-
PruR: A periplasmic pterin-binding protein that acts as a receptor for the pterin signal.[13][16]
-
DcpA: A dual-function enzyme that can act as both a diguanylate cyclase (DGC) and a phosphodiesterase (PDE), regulating the levels of the second messenger cyclic di-GMP (c-di-GMP).[13][15]
In the absence of the pterin signal, DcpA functions as a DGC, leading to high levels of c-di-GMP and promoting biofilm formation. When the pterin produced by PruA binds to PruR, PruR interacts with DcpA, switching its activity to that of a PDE.[15][16] This leads to the degradation of c-di-GMP, inhibiting biofilm formation and promoting motility.
Experimental Protocols for Pterin Analysis
The analysis of pterins in biological samples is challenging due to their low concentrations and susceptibility to oxidation. High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[2][17][18]
General Experimental Workflow for LC-MS/MS Analysis of Urinary Pterins
This protocol provides a general outline for the quantification of pterins in urine. Specific parameters may need to be optimized depending on the instrumentation and the specific pterins of interest.
1. Sample Preparation:
-
Oxidation: Since reduced pterins are often non-fluorescent and unstable, an oxidation step is typically required to convert them to their more stable and fluorescent oxidized forms. A common method involves treatment with manganese dioxide (MnO2).[17][19]
-
Deproteinization: For samples like plasma or serum, a protein precipitation step (e.g., with methanol (B129727) or acetonitrile) is necessary.[20]
-
Filtration/Centrifugation: To remove particulate matter, samples are centrifuged and/or filtered through a 0.22 µm filter.[17][19]
-
Dilution: The sample is then diluted with the initial mobile phase.[17][19]
2. Chromatographic Separation (HPLC):
-
Column: A variety of columns can be used, with amino columns or reversed-phase C16 columns being common choices for separating the polar pterin compounds.[2][17]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).[2][19]
-
Flow Rate: Typically in the range of 200-400 µL/min.[19]
3. Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.[19]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each pterin.[18]
-
Internal Standards: Stable isotope-labeled internal standards for each analyte are crucial for accurate quantification, correcting for matrix effects and variations in sample preparation and injection.[20]
Conclusion and Future Perspectives
This compound and its related pterin compounds are ubiquitous and functionally diverse molecules that play vital roles in a myriad of biological processes. While significant progress has been made in understanding their biosynthesis and their roles as enzyme cofactors and immune modulators, many aspects of their biology, particularly their functions as signaling molecules, are still being elucidated. The development of more sensitive and comprehensive analytical methods will be crucial for advancing our understanding of the complete "pterinome" and its implications in health and disease. For drug development professionals, the enzymes involved in pterin metabolism and the recently discovered pterin-dependent signaling pathways present novel targets for therapeutic intervention in a range of diseases, from metabolic disorders to infectious diseases. Further research into the quantitative distribution of these molecules in various organisms and tissues will provide a more complete picture of their physiological significance and pathological implications.
References
- 1. Pterin - Wikipedia [en.wikipedia.org]
- 2. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Evaluation of Pterin, a Promising Drug Candidate from Cyanide Degrading Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of neopterin levels and kynurenine pathway in patients with acute coronary syndrome [accjournal.org]
- 8. Neopterin and biopterin levels in patients with atypical forms of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical significance of serum and urinary neopterin levels in patients with various liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum Neopterin, Biopterin, Tryptophan, and Kynurenine Levels in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Clinical Significance of Serum and Urinary Neopterin Levels in Several Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
The Unseen Architects: A Technical Review of the Biological Significance of Unconjugated Pterins
For Researchers, Scientists, and Drug Development Professionals
Unconjugated pterins, a class of heterocyclic compounds derived from guanosine (B1672433) triphosphate (GTP), are far more than simple metabolic byproducts. They are crucial signaling molecules and indispensable cofactors that play a pivotal role in a host of physiological and pathophysiological processes. From neurotransmitter synthesis to the orchestration of the immune response, the biological significance of these molecules is profound and continues to be an area of intense research. This technical guide provides an in-depth review of the core biological functions of unconjugated pterins, their quantitative assessment in various biological matrices, and detailed methodologies for their analysis, aimed at researchers, scientists, and professionals in drug development.
Core Biological Functions of Unconjugated Pterins
The biological importance of unconjugated pterins is intrinsically linked to their chemical state, primarily their redox state. The fully reduced form, tetrahydrobiopterin (BH4) , functions as a critical enzymatic cofactor, while the oxidized forms, such as neopterin (B1670844) and biopterin (B10759762) , are key indicators of cellular immune activation and oxidative stress.
Tetrahydrobiopterin (BH4): The Essential Cofactor
Tetrahydrobiopterin is an indispensable cofactor for several key enzymes:
-
Aromatic Amino Acid Hydroxylases: BH4 is essential for the function of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). These enzymes are the rate-limiting steps in the synthesis of the neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin.[1][2] A deficiency in BH4 can lead to severe neurological disorders.[2]
-
Nitric Oxide Synthases (NOS): All three isoforms of nitric oxide synthase (endothelial, neuronal, and inducible) require BH4 to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3] BH4 deficiency can lead to "NOS uncoupling," where the enzyme produces superoxide (B77818) instead of NO, contributing to oxidative stress and endothelial dysfunction.
-
Alkylglycerol Monooxygenase (AGMO): This enzyme, involved in the catabolism of ether lipids, also utilizes BH4 as a cofactor.[3]
Neopterin: A Sentinel of the Immune System
Neopterin is a sensitive biomarker of cellular immune activation.[4][5] Its production is induced in human macrophages and dendritic cells primarily by interferon-gamma (IFN-γ), a key cytokine in T-helper 1 (Th1) type immune responses.[6] Elevated levels of neopterin are observed in a wide range of conditions associated with immune activation, including:
-
Infections: Viral, bacterial, and parasitic infections trigger a significant increase in neopterin production.[4][7]
-
Autoimmune Diseases: Conditions like rheumatoid arthritis and systemic lupus erythematosus are associated with elevated neopterin levels.[8]
-
Malignancies: Various cancers can induce a cellular immune response, leading to increased neopterin concentrations.[9][10][11]
-
Allograft Rejection: Monitoring neopterin levels is a valuable tool for the early detection of rejection episodes in transplant recipients.[12]
Dihydropterins and Oxidative Stress
The intermediate, partially oxidized forms, such as 7,8-dihydroneopterin (B1664191) and 7,8-dihydrobiopterin, also possess biological activity. 7,8-dihydroneopterin has been shown to have antioxidant properties, capable of scavenging free radicals.[4][13] However, the accumulation of oxidized pterins is generally considered a marker of oxidative stress.[3]
Quantitative Data on Unconjugated Pterins
The quantification of unconjugated pterins in biological fluids is a cornerstone for diagnosing and monitoring various diseases. The following tables summarize representative concentrations of neopterin and biopterin in healthy individuals and in different pathological conditions. It is important to note that values can vary between laboratories and methodologies.
Table 1: Neopterin Concentrations in Human Biological Fluids
| Biological Fluid | Condition | Concentration Range | Citation(s) |
| Serum | Healthy Adults | < 10 nmol/L (<2.5 ng/mL) | [4][13] |
| Viral Infections | Significantly elevated | [12] | |
| Acute Coronary Syndrome | Elevated | [14] | |
| Urine | Healthy Adults | Varies with age, typically < 250 µmol/mol creatinine (B1669602) | [8][15] |
| Healthy (alternate) | 142.3 µmol/mol creatinine (average) | [15] | |
| Ovarian Cancer (Malignant) | Median: 0.226 µmol/mmol creatinine | ||
| Ovarian Cancer (Benign) | Median: 0.150 µmol/mmol creatinine | ||
| Thyroid Cancer (Malignant) | Median: 149.3 µmol/mol creatinine | [11] | |
| Thyroid Disease (Benign) | Median: 32 µmol/mol creatinine | [11] | |
| Cerebrospinal Fluid (CSF) | Healthy Controls | 4.2 nmol/L (mean) | |
| Viral Meningitis | 32.5 nmol/L (mean) | ||
| Bacterial Meningitis | 63.0 nmol/L (mean) | ||
| Viral Encephalitis | 130.9 nmol/L (mean) |
Table 2: Biopterin Concentrations in Human Biological Fluids
| Biological Fluid | Condition | Concentration Range | Citation(s) |
| Serum | Hyperphenylalaninemia (BH4-sensitive PKU) | 1.31 µg/L (mean) | |
| Hyperphenylalaninemia (Classical PKU) | 0.62 µg/L (mean) | ||
| Healthy Controls | 0.24 µg/L (mean) | ||
| Urine | Healthy Adults | 66.8 µmol/mol creatinine (average) | [15] |
| Ovarian Cancer (Malignant) | Median: 0.239 µmol/mmol creatinine | ||
| Ovarian Cancer (Benign) | Median: 0.268 µmol/mmol creatinine | ||
| Cerebrospinal Fluid (CSF) | Parkinson's Disease | Lower than age-matched controls |
Signaling and Metabolic Pathways
The biosynthesis of unconjugated pterins originates from GTP and is a tightly regulated enzymatic cascade. The following diagram illustrates this key metabolic pathway.
References
- 1. fn-test.com [fn-test.com]
- 2. spin.atomicobject.com [spin.atomicobject.com]
- 3. ibl-international.com [ibl-international.com]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Specimen Collection : Neurotransmitters and Pterins-CSF [rch.org.au]
- 12. scielo.br [scielo.br]
- 13. uhnm.nhs.uk [uhnm.nhs.uk]
- 14. sketchviz.com [sketchviz.com]
- 15. Determination of neopterin in urine of industrial workers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 6-Methylpterin in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpterin is a pteridine (B1203161) compound that is structurally related to other important biological molecules such as biopterin (B10759762) and folate. Pteridines are involved in various metabolic pathways, and their quantification in biological fluids can serve as a biomarker for several physiological and pathological states. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of pteridines in complex biological matrices such as urine, plasma, and cerebrospinal fluid (CSF). This document provides detailed application notes and protocols for the quantification of this compound using HPLC coupled with fluorescence or mass spectrometry detection.
I. Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for the analysis of pterins, including 6-hydroxymethylpterin (B1496140) (a closely related compound) and general pterin (B48896) panels where this compound could be analyzed. While specific validation data for this compound as the primary analyte is limited in publicly available literature, the data presented for structurally similar pterins provides a strong basis for method development and expected performance.
Table 1: HPLC-Fluorescence Detection Method for Pterins in Human Urine [1]
| Parameter | 6-OH-Methylpterin & Other Pterins |
| **Linearity (R²) ** | >0.997 |
| Limit of Detection (LOD) | 0.041 - 2.9 ng/mL |
| Precision (%RSD) | 0.55 - 14% |
| Retention Time Repeatability (%RSD) | < 1% |
Table 2: LC-MS/MS Method for Pterins in Human Urine
Method involves oxidation, filtration, and direct dilution.[2]
| Parameter | Pterin Panel (including biopterin, neopterin (B1670844) isomers) |
| Linearity (Correlation Coefficient) | > 0.98 |
| Limit of Detection (LOD) | 7 - 360 pg/mL |
Table 3: LC-MS/MS Method for Pterins in Cerebrospinal Fluid (CSF) [3][4]
| Parameter | Pterin Panel (BH4, BH2, neopterin, sepiapterin) |
| Linearity (Range) | 3 - 200 nmol/L |
| Analytical Imprecision (%RSD) | < 14.4% |
| Accuracy (vs. HPLC-Fluorescence) | r = 0.9919 for neopterin |
II. Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by HPLC with Fluorescence Detection
This protocol is adapted from established methods for pterin analysis in urine.[1][5]
1. Sample Preparation (Oxidation and Cleanup):
-
To 1.0 mL of urine, add 100 µL of 1 M HCl to acidify the sample.
-
Add 100 µL of a freshly prepared 0.02 M iodine solution in 0.04 M potassium iodide.
-
Vortex and incubate in the dark at room temperature for 1 hour to oxidize reduced pterins to their fluorescent forms.
-
Terminate the oxidation by adding 100 µL of 0.1 M ascorbic acid and vortex until the color disappears.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C8 or C18 column (e.g., LiChrospher C8, 5 µm, 250 x 4.6 mm).[1]
-
Mobile Phase:
-
A: Methanol
-
B: 10 mM phosphoric buffer, pH 7.0
-
-
Elution: Isocratic elution with 5% Methanol (A) and 95% phosphoric buffer (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 365 nm
-
Emission Wavelength: 450 nm
-
3. Calibration and Quantification:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a series of working standards by diluting the stock solution in a pterin-free urine matrix or a synthetic urine matrix.
-
Process the standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on general principles for the analysis of small molecules in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase or HILIC column (e.g., Luna amino column).[2]
-
Mobile Phase:
-
A: 0.1% formic acid in water with 10 mM ammonium (B1175870) formate
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Optimize a gradient to achieve good separation of this compound from matrix components. A typical starting point could be 85% B.
-
Flow Rate: 400 µl/min.[2]
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Determine the specific precursor and product ions for this compound (and the internal standard) by direct infusion.
3. Method Validation:
-
Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects according to regulatory guidelines.
III. Visualizations
Pterin-Dependent Signaling Pathway
Pterins, such as tetrahydrobiopterin (B1682763) (BH4), are crucial cofactors in several enzymatic pathways. The synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) is a key pathway that also produces neopterin, a marker of cellular immune activation.[6][7]
Caption: Overview of the de novo tetrahydrobiopterin (BH4) synthesis pathway and its role as an enzymatic cofactor.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.
Caption: General experimental workflow for the quantification of this compound in biological samples.
Logical Relationship of HPLC Method Validation Parameters
This diagram outlines the key parameters that need to be assessed during the validation of an analytical method for this compound quantification.
Caption: Key parameters for the validation of an HPLC method for this compound quantification.
References
- 1. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Using 6-Methylpterin as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of pteridines in biological matrices by liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. 6-Methylpterin, a structural analog of many naturally occurring pteridines, is an excellent candidate for use as an internal standard in such assays. Its chemical and physical properties are similar to the analytes of interest, ensuring comparable behavior during extraction and chromatographic separation, while its unique mass allows for distinct detection.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in LC-MS/MS methods for the quantification of pteridines in biological samples, with a primary focus on urine analysis.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as an internal standard.
| Property | Value |
| Chemical Formula | C₇H₇N₅O |
| Molecular Weight | 177.17 g/mol |
| CAS Number | 708-75-8 |
| Appearance | Solid |
| Solubility | Slightly soluble in water, ethanol, DMSO, and DMF. |
Experimental Protocols
Preparation of this compound Internal Standard Solutions
Accurate preparation of the internal standard solutions is fundamental to the integrity of the quantitative analysis.
1. Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent, such as a minimal amount of 0.1 M NaOH, and then dilute with a mixture of methanol (B129727) and water (e.g., 50:50, v/v) to a final volume of 1 mL in a calibrated volumetric flask.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
2. Working Solution (e.g., 1 µg/mL):
-
Prepare the working solution by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 10 mL.
-
The concentration of the working solution should be optimized based on the expected concentration range of the analytes and the sensitivity of the mass spectrometer.
Sample Preparation for Urine Analysis
This protocol outlines a simple "dilute-and-shoot" method for the analysis of pteridines in human urine.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at approximately 4000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine:
-
90 µL of the urine supernatant
-
10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
-
Vortex the mixture thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters for the analysis of pteridines using this compound as an internal standard. Method optimization is recommended for specific applications and instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The selection of appropriate precursor and product ions is critical for the specificity of the assay. The molecular formula of this compound is C₇H₇N₅O, giving a monoisotopic mass of 177.0651 g/mol . The protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 178.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (IS) | 178.1 | 161.1 | Optimize for instrument | 100 |
| Neopterin | 254.1 | 192.1 | Optimize for instrument | 100 |
| Biopterin | 238.1 | 176.1 | Optimize for instrument | 100 |
| Pterin | 164.1 | 121.1 | Optimize for instrument | 100 |
| Xanthopterin | 180.1 | 137.1 | Optimize for instrument | 100 |
| Isoxanthopterin | 180.1 | 137.1 | Optimize for instrument | 100 |
Note: The product ion for this compound (m/z 161.1) corresponds to the loss of NH₃ (ammonia) from the precursor ion. Collision energies should be optimized for the specific instrument being used to achieve the most stable and intense fragment ion signal.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Example Quantitative Data for Pteridine (B1203161) Analysis in Urine
| Sample ID | Neopterin (ng/mL) | Biopterin (ng/mL) | Pterin (ng/mL) | This compound (IS) Peak Area |
| Control 1 | 150.2 | 55.8 | 25.3 | 1.25E+06 |
| Control 2 | 145.7 | 58.1 | 26.8 | 1.28E+06 |
| Patient A | 350.9 | 89.4 | 45.1 | 1.22E+06 |
| Patient B | 210.5 | 72.3 | 33.7 | 1.31E+06 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of pteridines in urine using this compound as an internal standard.
Caption: Workflow for pteridine quantification in urine.
Logical Relationship of Internal Standard Method
This diagram illustrates the principle of using an internal standard for quantitative analysis.
Caption: Principle of the internal standard method.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of pteridines in biological fluids by LC-MS/MS. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods. Adherence to these guidelines, coupled with proper instrument optimization, will ensure the generation of high-quality, reproducible data for clinical and research applications.
Application Notes and Protocols for 6-Methylpterin Extraction from Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 6-Methylpterin from cell cultures for subsequent analysis, typically by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocol is designed to ensure high recovery and stability of the analyte.
Introduction
This compound is a pteridine (B1203161) derivative that has been investigated for its potential roles in various biological processes. Accurate quantification of intracellular and extracellular this compound is crucial for understanding its cellular metabolism and its potential as a biomarker. This protocol outlines the steps for sample preparation from cell cultures, including cell lysis, protein precipitation, and sample stabilization, to ensure reliable and reproducible results.
Data Presentation
The following table summarizes representative quantitative data for pteridines, including 6-Hydroxymethylpterin (a related compound, as specific this compound data in various cell lines is not widely published), in different cell lines to provide an expected range of concentrations.
| Cell Line | Condition | Pteridine Measured | Concentration (µM) | Reference |
| MCF10AT (T) breast cancer cells | Extracellular media | 6-Hydroxymethylpterin | 0.08 - 0.17 | [1] |
| Tomato (Solanum lycopersicum) | Fresh sample extract | 6-Hydroxymethylpterin | 0.043 µg/g | [2] |
Experimental Protocols
This section details the methodologies for the extraction of this compound from both the cell culture medium (extracellular) and the cell pellet (intracellular).
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell culture medium
-
Trichloroacetic acid (TCA) solution, 10% (w/v) in water, ice-cold
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled this compound or a structurally similar pteridine not present in the sample)
-
Microcentrifuge tubes, 1.5 mL
-
Cell scraper
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Vortex mixer
-
HPLC-MS/MS system
Extracellular this compound Extraction (from Cell Culture Medium)
-
Harvesting the Medium:
-
After the desired cell culture incubation period, collect the cell culture medium into a sterile conical tube.
-
-
Sample Clarification:
-
Centrifuge the collected medium at 500 x g for 5 minutes at 4°C to pellet any detached cells or debris.
-
-
Protein Precipitation:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add an equal volume of ice-cold 10% TCA solution to the medium supernatant (1:1 ratio).
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted pteridines, and transfer it to a new microcentrifuge tube.
-
-
Stabilization:
-
To prevent oxidation of any reduced pteridines, add DTT to a final concentration of 1 mM.
-
-
Sample Storage:
-
The extracted sample is now ready for HPLC-MS/MS analysis. If not analyzed immediately, store the samples at -80°C.
-
Intracellular this compound Extraction (from Cell Pellet)
-
Cell Washing:
-
After removing the culture medium, gently wash the adherent cells twice with ice-cold PBS.
-
-
Cell Detachment:
-
Add an appropriate volume of Trypsin-EDTA solution to the culture dish and incubate until the cells detach.
-
Neutralize the trypsin with an equal volume of complete cell culture medium.
-
-
Cell Pelleting:
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in an appropriate volume of ice-cold 10% TCA solution containing 1 mM DTT. A common starting point is 200 µL for a pellet from a 10 cm dish.
-
Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.
-
Incubate on ice for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, containing the intracellular this compound, to a new microcentrifuge tube.
-
-
Sample Storage:
-
The sample is now ready for analysis. For storage, keep at -80°C.
-
HPLC-MS/MS Analysis
The following are general parameters that should be optimized for your specific instrument.
-
HPLC System: A reverse-phase HPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high organic phase (e.g., 5% to 95% B) over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard of this compound. As a starting point, the precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.
-
Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to account for matrix effects and variations in extraction efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for extracellular and intracellular this compound extraction.
Logical Relationship of Sample Preparation Steps
Caption: Key stages in the this compound sample preparation pipeline.
References
Application of 6-Methylpterin in Nitric Oxide Synthase Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-Methylpterin in nitric oxide synthase (NOS) assays. While specific quantitative data on the inhibitory potency of this compound is not widely available in published literature, this guide outlines the scientific basis for its potential as a NOS inhibitor and provides the necessary experimental protocols to evaluate its efficacy.
Introduction and Scientific Principle
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). All three isoforms require (6R)-5,6,7,8-tetrahydrobiopterin (BH4) as an essential cofactor for their catalytic activity.[1] The binding of BH4 to the NOS oxygenase domain is crucial for stabilizing the enzyme's dimeric structure and for facilitating the electron transfer necessary for NO production.[2]
In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals (O₂⁻) instead of NO. This phenomenon has been implicated in the pathophysiology of various diseases. Consequently, the BH4 binding site on NOS has become an attractive target for the development of inhibitors that can modulate NO production in conditions where it is pathologically elevated, such as in neurodegenerative diseases, inflammation, and septic shock.[3][4]
Pterin (B48896) analogs, which are structurally similar to BH4, have been investigated as potential competitive inhibitors of NOS. These molecules are designed to bind to the pterin binding site, thereby preventing the binding of the natural cofactor BH4 and inhibiting NO synthesis. Studies on various pteridine (B1203161) derivatives have shown that substitutions on the pterin nucleus can significantly influence their inhibitory potency and selectivity for different NOS isoforms.[2][3] Notably, research on 4-amino substituted pteridines has demonstrated that bulky substituents at the 6-position of the pteridine ring, such as a phenyl group, can markedly increase the inhibitory potency against nNOS.[5] This suggests that the methyl group in this compound could also confer inhibitory activity, making it a compound of interest for researchers studying NOS inhibition.
Quantitative Data on Pterin-Based NOS Inhibitors
| Compound | Target Isoform(s) | IC50 (µM) | Ki (nM) | Reference(s) |
| (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) | iNOS (in cells) | ~10 | - | [6] |
| L-Sepiapterin | iNOS (in cells) | ~10 | - | [6] |
| 4-Amino-tetrahydrobiopterin | nNOS, iNOS, eNOS | Micromolar range | - | [7] |
Note: The provided data is for comparative purposes only. Researchers are encouraged to determine the specific inhibitory constants for this compound using the protocols outlined below.
Experimental Protocols
To evaluate the inhibitory effect of this compound on NOS activity, two common and reliable assay methods are recommended: the Griess assay for measuring nitrite (B80452) (a stable breakdown product of NO) and the arginine-to-citrulline conversion assay.
General Workflow for Evaluating this compound as a NOS Inhibitor
Caption: Workflow for assessing this compound's inhibitory effect on NOS.
Protocol 1: Griess Assay for Nitrite Determination
This colorimetric assay measures the accumulation of nitrite, a stable and quantifiable end-product of NO in aqueous solutions.
Materials:
-
Purified NOS enzyme (nNOS, iNOS, or eNOS) or cell/tissue homogenate containing NOS
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
L-arginine solution
-
NADPH solution
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) solution (for control experiments)
-
Calmodulin (for nNOS and eNOS)
-
FAD and FMN solutions
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Nitrite Standard Curve: Prepare serial dilutions of the sodium nitrite standard solution in NOS Assay Buffer to generate a standard curve (e.g., 0-100 µM).
-
Prepare Reaction Mix: For each reaction, prepare a reaction mix containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and calmodulin (if using nNOS or eNOS).
-
Set up Assay Plate:
-
Blank: Add reaction mix without NOS enzyme.
-
Control (100% Activity): Add reaction mix, NOS enzyme, and BH4.
-
Test Wells: Add reaction mix, NOS enzyme, and varying concentrations of this compound.
-
-
Initiate Reaction: Add the NOS enzyme to all wells except the blank to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: The reaction can be stopped by adding an agent like zinc sulfate (B86663) to precipitate the enzyme, followed by centrifugation.
-
Nitrite Detection:
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Use the nitrite standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percentage of NOS inhibition for each concentration of this compound relative to the control (100% activity) well.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Arginine-to-Citrulline Conversion Assay
This radiometric assay directly measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme or cell/tissue homogenate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 1 mM EDTA)
-
[³H]-L-arginine
-
Unlabeled L-arginine
-
This compound stock solution
-
NADPH solution
-
BH4 solution
-
Calmodulin, FAD, and FMN solutions
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form), equilibrated with water
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing Assay Buffer, [³H]-L-arginine, unlabeled L-arginine, NADPH, BH4 (for control), FAD, FMN, and calmodulin (if needed).
-
Set up Reactions:
-
Control: Add reaction mix and NOS enzyme.
-
Test: Add reaction mix, NOS enzyme, and varying concentrations of this compound.
-
-
Initiate and Incubate: Start the reaction by adding the NOS enzyme and incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Terminate the reaction by adding Stop Buffer.
-
Separate Citrulline from Arginine:
-
Prepare small columns with the Dowex resin.
-
Apply the reaction mixture to the columns. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.
-
Wash the columns with water and collect the eluate.
-
-
Quantify [³H]-L-citrulline:
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-L-citrulline formed in each sample.
-
Determine the percentage of NOS inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to calculate the IC50 value.
-
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on NOS is predicated on its ability to compete with the endogenous cofactor, BH4, for the pterin binding site on the NOS enzyme. The following diagram illustrates this proposed mechanism within the context of the NOS signaling pathway.
References
- 1. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase by 4-amino pteridine derivatives: structure-activity relationship of antagonists of (6R)-5,6,7,8-tetrahydrobiopterin cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pterins inhibit nitric oxide synthase activity in rat alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
6-Methylpterin as a Substrate for Dihydrofolate Reductase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-methylpterin as a potential substrate for the enzyme dihydrofolate reductase (DHFR). This document includes a summary of the current understanding of pterin (B48896) derivatives as DHFR substrates, detailed experimental protocols for assessing its activity, and visualizations to aid in understanding the underlying biochemical processes.
Application Notes
Introduction to Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (EC 1.5.1.3) is a crucial enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][3] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical component for cell proliferation and growth.[1][2] Due to its vital role, DHFR is a well-established target for a variety of therapeutic agents, including anticancer drugs like methotrexate (B535133) and antibacterial agents like trimethoprim.
This compound: A Folic Acid Derivative
This compound is a derivative of pterin, the core heterocyclic structure of folic acid.[4] Its chemical structure is 2-amino-6-methyl-4(3H)-pteridinone. While the natural substrate for DHFR is dihydrofolate, various pterin derivatives have been investigated as potential alternative substrates or inhibitors.
This compound as a Potential DHFR Substrate
The use of this compound and other pterin analogs as substrates can be valuable in several research and drug development contexts:
-
Enzyme Characterization: Studying the kinetics of DHFR with various pterin derivatives can provide insights into the substrate specificity and the catalytic mechanism of the enzyme from different species.
-
Inhibitor Screening: this compound can be utilized as a substrate in high-throughput screening assays to identify novel inhibitors of DHFR. Compounds that interfere with the reduction of this compound would be flagged as potential drug candidates.
-
Drug Design: Understanding how modifications to the pterin ring, such as the addition of a methyl group, affect binding and catalysis can inform the rational design of new antifolate drugs with improved potency or selectivity.
Comparative Data of Pterin Derivatives as DHFR Substrates
While quantitative kinetic parameters (Km, Vmax, kcat) for this compound are not available, thermodynamic data for related compounds provide a useful comparison. The following table summarizes the thermodynamic dissociation constants for 8-methylpterin (B77827) and 6,8-dimethylpterin (B586621) with vertebrate DHFR, alongside the natural substrate folate for context.
| Substrate | Thermodynamic Dissociation Constant (Kd) of Protonated Form (µM) |
| Folate | 0.1 - 10 |
| 8-Methylpterin | In the same order as folate |
| 6,8-Dimethylpterin | In the same order as folate |
Data sourced from theoretical and experimental estimations.[5]
This data suggests that these methylated pterins bind to DHFR with an affinity comparable to that of folate.[5] It has been noted that 6,8-dimethylpterin is a more efficient substrate for vertebrate DHFRs than 8-methylpterin, suggesting that the position and number of methyl groups can influence the catalytic efficiency.[5]
Experimental Protocols
The following protocols are adapted from standard dihydrofolate reductase assays and can be used to determine the kinetic parameters of DHFR with this compound as a substrate. The primary method involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Protocol 1: Spectrophotometric Assay for DHFR Activity with this compound
This protocol is designed to measure the rate of this compound reduction by DHFR.
Materials:
-
Purified Dihydrofolate Reductase (DHFR)
-
This compound
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT (Dithiothreitol)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, slightly soluble in aqueous buffers). Determine the appropriate concentration range to test based on expected Km values for similar substrates (typically in the low micromolar to millimolar range).
-
Prepare a fresh stock solution of NADPH in the assay buffer. A typical starting concentration is 100-200 µM.
-
Dilute the purified DHFR enzyme in cold assay buffer to a suitable concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
Set up the reactions in a 96-well plate or cuvettes. A typical reaction volume is 200 µL.
-
For each reaction, add the following components in order:
-
Assay Buffer
-
NADPH solution
-
This compound solution (at varying concentrations to determine Km)
-
-
Mix gently and pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the diluted DHFR enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode. Record readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the reaction curve.
-
Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1) to convert the rate of absorbance change to the rate of reaction (µmol/min).
-
Plot the initial reaction rates against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for this compound.
-
Protocol 2: High-Throughput Screening of DHFR Inhibitors using this compound
This protocol is designed for screening compound libraries for potential DHFR inhibitors using this compound as the substrate.
Materials:
-
Same as Protocol 1
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
Multi-channel pipette and 96- or 384-well plates
Procedure:
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1-2 µL) of each test compound, positive control, or vehicle control (e.g., DMSO) to the appropriate wells of the microplate.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing assay buffer, NADPH, and this compound at concentrations determined from preliminary optimization experiments (ideally, the Km concentration of this compound).
-
-
Assay Execution:
-
Add the reaction mixture to all wells of the plate.
-
Pre-incubate the plate at the desired temperature for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the diluted DHFR enzyme to all wells.
-
-
Measurement and Analysis:
-
Monitor the decrease in absorbance at 340 nm over time, as described in Protocol 1.
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
Identify "hits" as compounds that exhibit a significant reduction in DHFR activity.
-
Visualizations
To further illustrate the concepts described, the following diagrams have been generated using the DOT language.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Novel mechanism-based substrates of dihydrofolate reductase and the thermodynamics of ligand binding: a comparison of theory and experiment for 8-methylpterin and 6,8-dimethylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Assays Involving 6-Methylpterin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing 6-Methylpterin in fluorescence-based assays. Detailed protocols for key applications are provided, along with the necessary quantitative data and visual representations of experimental workflows and underlying biochemical pathways.
Introduction to this compound and its Fluorescent Properties
This compound is a heterocyclic compound belonging to the pterin (B48896) family, which are derivatives of 2-amino-4-hydroxypteridine. Pterins play crucial roles in various biological processes. The inherent fluorescence of pterin derivatives makes them valuable tools for biochemical and cellular assays. The fluorescence of this compound, like other pterins, is sensitive to its environment, particularly pH, which can influence its excitation and emission characteristics. This sensitivity can be exploited to develop robust assays for monitoring enzymatic activity and for high-throughput screening of potential inhibitors.
Quantitative Data for this compound
A summary of the key photophysical properties of pterin derivatives, including data relevant to this compound, is presented below. It is important to note that the exact values for this compound may vary slightly depending on the specific experimental conditions (e.g., buffer composition, temperature). The data for unsubstituted pterin is often used as a close proxy.
| Parameter | Value (Acidic Medium) | Value (Basic Medium) | Reference |
| Excitation Maximum (λex) | ~350 nm | ~350 nm | [1][2] |
| Emission Maximum (λem) | ~440 nm | ~450 nm (red-shifted) | [1][2] |
| Fluorescence Quantum Yield (ΦF) of Pterin | 0.33 | 0.27 | [1][2] |
| Fluorescence Lifetime (τF) of Pterin | Higher than in basic media | Lower than in acidic media | [1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) of this compound | 0.10 ± 0.02 | 0.14 ± 0.02 | [3] |
Note: The fluorescence quantum yields of pterins can be dependent on the excitation wavelength.[2]
Application: Dihydropteroate Synthase (DHPS) Inhibition Assay using a Pterin-Based Fluorescence Polarization (FP) Assay
Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of many microorganisms and is a well-established target for sulfonamide antibiotics. Fluorescence polarization (FP) is a powerful technique for monitoring the binding of a small fluorescent molecule to a larger protein. In this assay, a fluorescently labeled pterin derivative is used as a probe that binds to the pterin-binding site of DHPS. When the probe is bound to the large DHPS enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. If a compound competes with the probe for binding to DHPS, the probe is displaced, tumbles more rapidly, and a decrease in fluorescence polarization is observed.
Signaling Pathway: Folate Biosynthesis
Caption: Folate biosynthesis pathway highlighting the role of DHPS.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a DHPS Fluorescence Polarization assay.
Detailed Protocol for DHPS FP Assay
This protocol is adapted from methodologies described for pterin-based fluorescent probes.[4][5]
Materials:
-
Purified Dihydropteroate Synthase (DHPS)
-
This compound-based fluorescent probe (custom synthesis may be required)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of DHPS in Assay Buffer. The optimal concentration should be determined experimentally but is typically in the low micromolar range.
-
Prepare a 2X working solution of the this compound fluorescent probe in Assay Buffer. The concentration should be at or near its dissociation constant (Kd) for DHPS, typically in the nanomolar range.
-
Prepare serial dilutions of test compounds in DMSO. Then, dilute these further in Assay Buffer to create 3X working solutions.
-
-
Assay Setup (per well of a 384-well plate):
-
Add 10 µL of Assay Buffer to all wells.
-
Add 5 µL of the 3X test compound solution to the sample wells. For control wells, add 5 µL of Assay Buffer containing the same percentage of DMSO.
-
Add 5 µL of the 2X DHPS solution to all wells except the "no enzyme" control wells (add 5 µL of Assay Buffer instead).
-
Mix the plate gently by shaking for 1 minute.
-
To initiate the binding reaction, add 5 µL of the 2X fluorescent probe solution to all wells.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., ~350 nm excitation and ~450 nm emission for a pterin-like fluorophore).
-
-
Data Analysis:
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the polarization of the sample well.
-
mP_max is the average polarization of the control wells with enzyme and probe (no inhibitor).
-
mP_min is the average polarization of the control wells with probe only (no enzyme).
-
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Application: Xanthine (B1682287) Oxidase Activity Assay
Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. It can also act on other purines and pterins. The enzymatic conversion of a pterin substrate, such as this compound, to a more fluorescent product can be used to monitor the enzyme's activity. This provides a sensitive fluorometric method to screen for inhibitors of xanthine oxidase, which are relevant in the treatment of hyperuricemia and gout.[5]
Enzymatic Reaction
Caption: Xanthine Oxidase converts this compound to a fluorescent product.
Detailed Protocol for Xanthine Oxidase Activity Assay
This protocol is based on the principle of monitoring the increase in fluorescence due to the enzymatic conversion of a pterin substrate.[5]
Materials:
-
Purified Xanthine Oxidase
-
This compound solution (substrate)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Test compounds dissolved in DMSO
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Xanthine Oxidase in Assay Buffer. The optimal concentration should be determined to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly basic aqueous solution) and then dilute to the desired final concentration in Assay Buffer. The substrate concentration should ideally be at or below the Kₘ value to maximize sensitivity to competitive inhibitors.
-
Prepare serial dilutions of test compounds in DMSO and then dilute in Assay Buffer.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the test compound solution or control (Assay Buffer with DMSO).
-
Add 25 µL of the this compound substrate solution to all wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the Xanthine Oxidase working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~345 nm and an emission wavelength of ~390 nm (optimal wavelengths for the product should be determined experimentally).
-
-
Data Analysis:
-
Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the control reaction (no inhibitor).
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound and its derivatives are versatile fluorescent probes for a variety of biochemical assays. The application notes and protocols provided here for DHPS inhibition and Xanthine Oxidase activity demonstrate the utility of these compounds in drug discovery and basic research. The sensitivity of their fluorescence to the local environment allows for the development of robust and high-throughput compatible assays. Researchers are encouraged to optimize the specific conditions for their experimental systems to achieve the best results.
References
- 1. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive fluorometric assay for measuring xanthine dehydrogenase and oxidase in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Photooxidation of 6-Methylpterin
Introduction
Pterins are a class of heterocyclic compounds found in a multitude of biological systems, where they play critical roles in various metabolic and signaling pathways. 6-Methylpterin (MPT), a representative member of this family, is known to undergo photooxidation, a process with implications for photobiology and the study of oxidative stress. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the photooxidation of this compound. The protocols outlined herein cover the experimental setup, analytical methodologies, and data interpretation necessary for a comprehensive study.
Application Notes
The photooxidation of this compound is a light-induced chemical reaction that occurs in the presence of molecular oxygen.[1][2] Under anaerobic conditions, this compound is photostable.[3] The process is initiated by the absorption of UVA radiation (320-400 nm), which excites the MPT molecule to its triplet state.[4] This excited state can then react with molecular oxygen via two primary mechanisms:
-
Type I Mechanism: Involves electron transfer, leading to the formation of radical ions. The this compound radical anion reacts with oxygen to produce the superoxide (B77818) anion (O₂⁻), which can then lead to the formation of hydrogen peroxide (H₂O₂).[4]
-
Type II Mechanism: Involves energy transfer from the excited pterin (B48896) to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2]
Both pathways contribute to the degradation of this compound and the generation of various reactive oxygen species (ROS). The study of this process is crucial for understanding the phototoxicity of pterin derivatives and their role in conditions like vitiligo, where pterins can accumulate in the skin.[3]
The photooxidation of MPT results in the cleavage of the pterin moiety, yielding several non-pteridinic products.[1][2] The reaction kinetics and quantum yields are significantly influenced by the pH of the medium.
Data Presentation
The following tables summarize key quantitative data from studies on the photooxidation of this compound in aqueous solutions.
Table 1: Quantum Yields of this compound (MPT) Disappearance and Singlet Oxygen (¹O₂) Production.
| Medium | pH Range | MPT Disappearance Quantum Yield (Φ-MPT) | ¹O₂ Production Quantum Yield (ΦΔ) |
| Acidic | 5.0 - 6.0 | 2.4 (±0.5) x 10⁻⁴[1][2] | 0.10 ± 0.02[1][2] |
| Alkaline | 10.2 - 10.8 | 8.1 (±0.8) x 10⁻⁴[1][2] | 0.14 ± 0.02[1][2] |
Table 2: Kinetic Data for the Reaction of this compound with Singlet Oxygen.
| Medium | pH Range | Rate Constant (kr) (M⁻¹ s⁻¹) |
| Alkaline | 10.2 - 10.8 | 4.9 x 10⁶[1][2] |
Experimental Workflows and Pathways
Caption: General experimental workflow for studying this compound photooxidation.
Caption: Proposed photooxidation pathways for this compound.
Experimental Protocols
Protocol 1: Sample Preparation and Irradiation
Objective: To prepare this compound solutions and perform controlled photoirradiation.
Materials:
-
This compound (MPT)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Quartz cuvettes (1 cm path length)
-
UVA lamp (e.g., emitting at 350 nm)
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in deionized water. The concentration should be such that the absorbance at the irradiation wavelength is appropriate for the planned experiments (typically between 0.1 and 1.0).
-
In a volumetric flask, dilute the stock solution to the desired final concentration.
-
Adjust the pH of the solution to the desired range (e.g., pH 5.0-6.0 for acidic conditions or pH 10.2-10.8 for alkaline conditions) using dilute HCl or NaOH.
-
Transfer the solution to a quartz cuvette. Ensure the solution is air-equilibrated by leaving it open to the atmosphere or by gentle stirring.
-
Place the cuvette in a temperature-controlled holder in front of the UVA lamp.
-
Irradiate the sample for specific time intervals. For kinetic studies, aliquots can be taken at different time points for analysis.
Protocol 2: Spectrophotometric Monitoring of this compound Degradation
Objective: To monitor the decrease in this compound concentration over time using UV-visible spectrophotometry.
Materials:
-
UV-visible spectrophotometer
-
Irradiated this compound samples (from Protocol 1)
Procedure:
-
Before irradiation (t=0), record the full UV-visible absorption spectrum of the this compound solution.
-
At predetermined time intervals during irradiation, stop the light source and immediately record the absorption spectrum.
-
Monitor the decrease in absorbance at the wavelength of maximum absorption (λmax) for this compound.
-
Plot the absorbance at λmax versus irradiation time to determine the reaction kinetics. The quantum yield of MPT disappearance can be calculated from the initial rate of degradation and the photon flux of the light source.[1]
Protocol 3: HPLC Analysis of Photooxidation Products
Objective: To separate and identify the products of this compound photooxidation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol (B129727) or acetonitrile)
-
Irradiated this compound samples
-
Reference standards for potential products (if available)
Procedure:
-
Develop an HPLC method suitable for the separation of pterin derivatives. This involves optimizing the mobile phase composition, flow rate, and detection wavelength.
-
Inject an aliquot of the non-irradiated this compound solution to determine its retention time.
-
Inject aliquots of the irradiated samples at various time points.
-
Monitor the chromatograms for the appearance of new peaks corresponding to photoproducts and the decrease in the peak area of the this compound.
-
If standards are available, compare retention times to identify the products. Mass spectrometry coupled with HPLC (LC-MS) can be used for structural elucidation of unknown products.
Protocol 4: Determination of Hydrogen Peroxide (H₂O₂) Production
Objective: To quantify the amount of hydrogen peroxide generated during photooxidation.
Materials:
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic substrate for HRP (e.g., Amplex Red)
-
Phosphate buffer
-
Hydrogen peroxide standard solutions
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing horseradish peroxidase and the chromogenic substrate in a suitable buffer.
-
Add a known volume of the irradiated this compound sample to the reaction mixture.
-
The HRP will catalyze the oxidation of the substrate by H₂O₂, leading to a colored or fluorescent product.
-
Measure the absorbance or fluorescence of the resulting solution.
-
Create a calibration curve using standard solutions of H₂O₂ to quantify the concentration in the irradiated samples.[1]
Protocol 5: Determination of Singlet Oxygen (¹O₂) Production Quantum Yield
Objective: To measure the efficiency of singlet oxygen generation by this compound.
Materials:
-
A sensitive near-infrared (NIR) detector (e.g., a liquid nitrogen-cooled germanium detector)
-
A light source for excitation (e.g., a laser or filtered lamp)
-
A reference photosensitizer with a known ¹O₂ quantum yield (e.g., phenalenone)
-
Solvent suitable for both the sample and the reference (e.g., D₂O for aqueous measurements to increase ¹O₂ lifetime)
Procedure:
-
Measure the characteristic phosphorescence of singlet oxygen at ~1270 nm upon excitation of the this compound solution.[1][2]
-
Under identical experimental conditions (excitation wavelength, solvent, and absorbance at the excitation wavelength), measure the ¹O₂ phosphorescence from the reference photosensitizer.
-
The quantum yield of singlet oxygen production for this compound (ΦΔMPT) can be calculated using the following equation:
ΦΔMPT = ΦΔRef * (IMPT / IRef)
where ΦΔRef is the known quantum yield of the reference, and IMPT and IRef are the integrated intensities of the ¹O₂ phosphorescence signals for the sample and the reference, respectively.
References
- 1. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Type I Photosensitized Oxidation of Methionine† - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Radiolabeled 6-Methylpterin for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpterin is a pteridine (B1203161) compound that serves as a structural analog of pterin, a key component of the molybdenum cofactor. Pteridine derivatives are involved in numerous biological processes, and radiolabeled analogs are valuable tools for in vivo imaging and tracer studies to elucidate metabolic pathways and disease mechanisms. These application notes provide a comprehensive, albeit proposed, framework for the synthesis and application of radiolabeled this compound for tracer studies, particularly for Positron Emission Tomography (PET) imaging. The protocols are based on well-established radiolabeling methodologies for similar small molecules.
Overview of Radiolabeling Strategies
The selection of a radionuclide is critical for the successful application of a radiotracer. For PET imaging, short-lived positron emitters such as Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min) are commonly employed. The choice between these will depend on the required synthesis time and the biological process being studied.
-
Carbon-11 Labeling: This approach often involves the methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The short half-life of ¹¹C necessitates a rapid and efficient synthesis and purification process.
-
Fluorine-18 Labeling: ¹⁸F offers the advantage of a longer half-life, allowing for more complex synthetic procedures and longer imaging times. Nucleophilic substitution with [¹⁸F]fluoride is a common method for introducing ¹⁸F into a molecule.
This document will focus on a proposed protocol for Carbon-11 labeling, as the methyl group at the 6-position of this compound provides a direct target for this strategy.
Proposed Signaling Pathway Involvement
While the specific pathways for this compound as a tracer are yet to be fully elucidated, it is hypothesized to be involved in pathways where other pteridine derivatives are active. The following diagram illustrates a potential metabolic context.
Caption: Hypothesized metabolic context for [¹¹C]this compound as a tracer.
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]this compound via [¹¹C]Methyl Iodide
This protocol outlines the synthesis of [¹¹C]this compound from a desmethyl precursor using [¹¹C]methyl iodide.
Materials:
-
Desmethyl-6-pterin (precursor)
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH)
-
HPLC mobile phase (e.g., acetonitrile/water with 0.1% TFA)
-
Semi-preparative HPLC system
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Sterile water for injection
-
Ethanol for injection
-
Analytical HPLC system for quality control
Experimental Workflow:
Caption: Workflow for the synthesis of [¹¹C]this compound.
Procedure:
-
Precursor Preparation: In a shielded hot cell, dissolve 0.5-1.0 mg of desmethyl-6-pterin in 200 µL of anhydrous DMF in a sealed reaction vessel.
-
Activation: Add 1-2 mg of sodium hydride to the precursor solution. Heat the mixture at 80°C for 5 minutes to facilitate the formation of the corresponding alkoxide.
-
Radiolabeling: Bubble gaseous [¹¹C]CH₃I, produced from a cyclotron and methylation module, through the activated precursor solution at 80-90°C for 5-7 minutes.
-
Quenching: After the trapping of [¹¹C]CH₃I is complete, quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to separate [¹¹C]this compound from unreacted precursor and other impurities.
-
Formulation: Collect the HPLC fraction containing the purified [¹¹C]this compound. Dilute the fraction with sterile water and trap it on a C18 SPE cartridge. Wash the cartridge with sterile water and elute the final product with a small volume of ethanol. Formulate for injection by diluting with sterile saline.
-
Quality Control: Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of [¹¹C]this compound, based on typical results for similar ¹¹C-labeled radiotracers.[1][2]
Table 1: Synthesis Parameters for [¹¹C]this compound
| Parameter | Expected Value |
| Precursor Amount | 0.5 - 1.0 mg |
| Reaction Temperature | 80 - 90 °C |
| Reaction Time | 5 - 7 minutes |
| Total Synthesis Time | 30 - 40 minutes |
Table 2: Quality Control Specifications for [¹¹C]this compound
| Parameter | Specification |
| Radiochemical Yield (decay-corrected) | 25 - 40% |
| Radiochemical Purity | > 95% |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
| pH of final product | 5.5 - 7.5 |
Discussion and Future Directions
The described protocol provides a plausible and robust method for the synthesis of [¹¹C]this compound. The successful development of this radiotracer would enable preclinical and potentially clinical PET imaging studies to investigate the in vivo distribution and kinetics of this compound. Future work should focus on the in vitro and in vivo evaluation of this tracer, including cell uptake studies, biodistribution in animal models, and metabolite analysis to validate its utility for specific biological questions. Further optimization of the radiolabeling procedure may also lead to higher yields and specific activities. The development of an ¹⁸F-labeled analog could also be explored to take advantage of its longer half-life for studying slower biological processes.
References
In Vitro Reconstitution of Tetrahydrobiopterin Regeneration with a 6-Methylpterin Analog
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed protocol for the in vitro reconstitution and enzymatic assay of a key component of the tetrahydrobiopterin (B1682763) (BH4) regeneration pathway, Dihydropteridine Reductase (DHPR). Tetrahydrobiopterin is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters. A deficiency in the regeneration of BH4 can lead to severe neurological disorders. This protocol utilizes a stable, non-natural analog of the endogenous substrate, quinonoid RS-6-methyl-7,8(6H)-dihydropterin, to measure DHPR activity. The assay is based on the spectrophotometric measurement of NADH oxidation. This application note includes detailed methodologies for protein expression, purification, and the enzymatic assay, along with quantitative kinetic data and visual diagrams of the pathway and experimental workflow.
Introduction
The regeneration of tetrahydrobiopterin (BH4) is critical for maintaining cellular homeostasis and is essential for the function of several enzymes, including phenylalanine, tyrosine, and tryptophan hydroxylases.[1] The enzyme Dihydropteridine Reductase (DHPR; EC 1.5.1.34) plays a crucial role in this pathway by reducing quinonoid dihydrobiopterin (qBH2) back to its active tetrahydrobiopterin form.[2] The instability of the natural substrate, qBH2, presents challenges for in vitro studies. To overcome this, stable analogs such as the quinonoid form of 6-methyldihydropterin are employed. This allows for reliable and reproducible measurements of DHPR activity, which is vital for diagnosing deficiencies and for screening potential therapeutic agents.[3]
The reconstituted system described herein involves the enzymatic reduction of quinonoid RS-6-methyl-7,8(6H)-dihydropterin by DHPR, with the concomitant oxidation of NADH to NAD+. The rate of this reaction can be monitored by the decrease in absorbance at 340 nm, providing a direct measure of DHPR activity.[4]
Signaling Pathway
The enzymatic reaction is a key step in the regeneration of tetrahydrobiopterin. The pathway illustrates the reduction of the quinonoid 6-methyldihydropterin analog back to its tetrahydro form by DHPR, a process that is coupled with the oxidation of NADH.
Quantitative Data
The kinetic parameters of human Dihydropteridine Reductase (DHPR) have been determined using both the natural substrate, quinonoid R-7,8(6H)-dihydrobiopterin, and the non-natural analog, quinonoid RS-6-methyl-7,8(6H)-dihydropterin.[3] The data presented below is for the wild-type unconjugated enzyme.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Quinonoid R-7,8(6H)-dihydrobiopterin | 12.0 ± 1.1 | 550 ± 20 | 45.8 |
| Quinonoid RS-6-methyl-7,8(6H)-dihydropterin | 25.0 ± 2.0 | 540 ± 20 | 21.6 |
| Table 1: Kinetic parameters of human DHPR with natural and non-natural substrates. Data sourced from in vitro mutagenesis studies.[3] |
Experimental Protocols
Expression and Purification of Recombinant DHPR
This protocol describes the expression of human DHPR as a glutathione (B108866) S-transferase (GST) fusion protein in E. coli and its subsequent purification.[3]
Materials:
-
pGEX expression vector containing the human DHPR gene
-
E. coli BL21(DE3) competent cells
-
LB Broth with ampicillin (B1664943) (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, 1% Triton X-100)
-
DNase I
-
Glutathione Sepharose resin
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 10 mM reduced glutathione)
-
Thrombin
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Transform the pGEX-DHPR plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth with ampicillin and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and add lysozyme (1 mg/mL) and DNase I (10 µg/mL).
-
Incubate on ice for 30 minutes, then sonicate the cells to ensure complete lysis.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Apply the supernatant to a pre-equilibrated Glutathione Sepharose column.
-
Wash the column with 10 column volumes of Lysis Buffer without Triton X-100.
-
Elute the GST-DHPR fusion protein with Elution Buffer.
-
For cleavage of the GST tag, dialyze the eluted protein against PBS and incubate with thrombin according to the manufacturer's instructions.
-
Re-apply the cleaved sample to the Glutathione Sepharose column to remove the GST tag and any uncleaved fusion protein. The flow-through will contain the purified, unconjugated DHPR.
-
Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.
In Vitro DHPR Enzymatic Assay
This spectrophotometric assay measures DHPR activity by monitoring the decrease in NADH absorbance at 340 nm.
Materials:
-
Purified DHPR enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 7.4)
-
NADH solution (10 mM in Assay Buffer, prepare fresh)
-
6-methyl-7,8-dihydropterin (6-MePH2)
-
Potassium ferricyanide (B76249) [K3Fe(CN)6] solution (10 mM in water)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of the Quinonoid Substrate: The quinonoid form of 6-methyldihydropterin (q-6-MePH2) is unstable and must be generated in situ immediately before the assay.
-
Mix equal volumes of 10 mM 6-MePH2 and 10 mM potassium ferricyanide.
-
Incubate for 30 seconds at room temperature in the dark. This mixture contains the active quinonoid substrate.
-
-
Reaction Setup:
-
In a cuvette, prepare the reaction mixture containing:
-
800 µL Assay Buffer
-
100 µL NADH solution (final concentration will vary for kinetic studies)
-
Appropriate volume of purified DHPR enzyme.
-
-
Place the cuvette in the spectrophotometer and record a stable baseline at 340 nm.
-
-
Initiate the Reaction:
-
Add a defined volume (e.g., 20-50 µL) of the freshly prepared quinonoid substrate to the cuvette.
-
Quickly mix the contents.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
The rate of decrease is proportional to the DHPR activity.
-
-
Calculation of Activity:
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
One unit of DHPR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro reconstitution and assay of DHPR activity.
References
Application Notes and Protocols for 6-Methylpterin: Ensuring Stability through Proper Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpterin is a pteridine (B1203161) derivative, related to folic acid, that is utilized in various research applications, including its use as an internal standard for the detection of pterins in urine.[1] Due to its sensitivity to environmental factors, particularly light and oxygen, stringent handling and storage conditions are paramount to maintain its structural integrity and ensure the reliability of experimental results. These application notes provide detailed guidelines and protocols for the proper handling, storage, and stability assessment of this compound.
Physicochemical Properties and Safety Information
-
Molecular Formula: C₇H₇N₅O
-
CAS Number: 708-75-8[1]
-
Appearance: Pale yellow to light yellow solid
-
Solubility: Slightly soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and water.[1]
-
Safety: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[2]
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following conditions are recommended:
Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. [1] 2-8°C for short-term storage. | Minimizes thermal degradation. A stability of at least 4 years is reported at -20°C.[1] |
| Light | Protect from light. Store in amber vials or light-blocking containers. | This compound is photosensitive and degrades upon exposure to light, especially in the presence of oxygen.[1][3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The presence of oxygen is required for photooxidation.[3][4] |
| Moisture | Keep container tightly closed in a dry place. | Pteridines can be susceptible to hydrolysis. |
This compound in Solution
Solutions of this compound are less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, the following conditions should be met:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at -20°C or -80°C in small aliquots. | Reduces the rate of degradation in solution. |
| Light | Protect from light. Use amber vials or wrap vials in aluminum foil. | Photodegradation is a primary degradation pathway in solution.[3][4] |
| pH | Prepare and store in acidic to neutral solutions (pH < 7). | Stability of pteridines is generally greater in acidic conditions.[2] Photodegradation is accelerated in alkaline media.[3] |
| Oxygen | Use deoxygenated solvents for preparation and storage. | Oxygen is a key reactant in the photodegradation process.[3][4] |
Quantitative Stability Data
The stability of this compound is significantly influenced by light and pH. The following table summarizes the quantitative data on its photodegradation.
| Condition | Parameter | Value | Reference |
| Aqueous Solution (Acidic, pH 5.0-6.0), Irradiated at 350 nm in the presence of O₂ | Quantum Yield of Disappearance (Φ) | (2.4 ± 0.5) x 10⁻⁴ | [3] |
| Aqueous Solution (Alkaline, pH 10.2-10.8), Irradiated at 350 nm in the presence of O₂ | Quantum Yield of Disappearance (Φ) | (8.1 ± 0.8) x 10⁻⁴ | [3] |
Note: A higher quantum yield of disappearance indicates lower stability under the specified conditions.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a tared amber vial under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Purge the headspace of the vial with inert gas.
-
Tightly cap the vial and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol for Assessing the Photostability of this compound
This protocol is adapted from the methodology described by Cabrerizo et al. (2005).[3][4]
Objective: To determine the rate of photodegradation of this compound in aqueous solution under controlled irradiation.
Materials:
-
This compound
-
Phosphate buffer (for acidic pH, e.g., pH 5.5)
-
Borate buffer (for alkaline pH, e.g., pH 10.5)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
-
A light source with a specific wavelength (e.g., 350 nm)
-
Oxygen supply
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer (e.g., 100 µM).
-
Saturate the solution with oxygen by bubbling O₂ gas for 15-20 minutes.
-
Transfer the solution to a quartz cuvette.
-
Measure the initial absorbance spectrum (UV-Vis) or inject an initial sample into the HPLC (t=0).
-
Irradiate the sample with the light source at a constant temperature.
-
At predetermined time intervals, stop the irradiation and record the UV-Vis spectrum or analyze an aliquot by HPLC.
-
Continue this process for a set duration or until significant degradation is observed.
-
As a control, prepare an identical sample, protect it from light, and analyze it at the same time points to account for any non-photochemical degradation.
-
Plot the concentration or absorbance of this compound versus time to determine the degradation kinetics.
Visualization of Workflows and Pathways
Experimental Workflow for Handling and Storage
Caption: Workflow for handling and storing this compound.
Potential Degradation Pathways
Caption: Factors leading to the degradation of this compound.
References
Application Notes and Protocols for 6-Methylpterin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpterin is a pteridine (B1203161) compound, a class of heterocyclic molecules with diverse biological significance. Pterins are involved in various metabolic pathways and function as cofactors for several enzymes. Accurate quantification of specific pterins like this compound is crucial for understanding their roles in biological systems and for various applications in drug development and disease biomarker research. This document provides a detailed protocol for the development of a standard curve for the accurate quantification of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Experimental Protocols
Preparation of this compound Standard Stock and Working Solutions
This protocol describes the preparation of a primary stock solution of this compound and its serial dilution to create working standards for the calibration curve.
Materials:
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mobile Phase (e.g., phosphate (B84403) buffer, pH 7)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder using an analytical balance.
-
Dissolve the weighed this compound in a minimal amount of DMSO.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Bring the volume up to 10 mL with the mobile phase and mix thoroughly to ensure complete dissolution. This is the 1 mg/mL stock solution. Store at -20°C in an amber vial to protect from light.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the 1 mg/mL stock solution using the mobile phase to prepare a series of working standards.
-
A typical concentration range for the standard curve could be from 1 ng/mL to 1000 ng/mL. The exact range should be determined based on the expected concentration in the samples and the sensitivity of the instrument.[1]
-
HPLC Method for this compound Quantification
This protocol outlines the HPLC parameters for the separation and detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
Fluorescence Detector
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol/Phosphate Buffer (pH 7, 10mM) (e.g., 5:95 v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: ~350 nm, Emission: ~450 nm (Wavelengths should be optimized for maximum sensitivity) |
| Run Time | 15 minutes |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or contamination.
-
Inject the prepared working standards in ascending order of concentration.
-
Inject the unknown samples.
-
After each injection, record the peak area of this compound.
Data Presentation
Standard Curve Data
The following table summarizes the data obtained from the analysis of the this compound working standards.
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Average Peak Area |
| 1 | 15,234 | 15,567 | 15,398 | 15,400 |
| 5 | 76,890 | 77,123 | 76,543 | 76,852 |
| 10 | 153,456 | 154,001 | 153,789 | 153,749 |
| 50 | 770,123 | 768,901 | 771,034 | 770,019 |
| 100 | 1,543,210 | 1,545,678 | 1,542,987 | 1,543,958 |
| 500 | 7,698,765 | 7,701,234 | 7,695,432 | 7,698,477 |
| 1000 | 15,401,234 | 15,398,765 | 15,405,432 | 15,401,810 |
Linearity Assessment
A linear regression analysis of the standard curve data should be performed. The linearity of the method is confirmed if the correlation coefficient (R²) is ≥ 0.99.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.997[1] |
| Regression Equation | y = mx + c (where y = peak area, x = concentration, m = slope, c = intercept) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for developing the standard curve for this compound quantification.
Pterin (B48896) Metabolism and Cofactor Function
This compound is part of the broader pterin metabolism. The reduced form of a related pterin, tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases. This diagram illustrates the general context of pterin metabolism and its role as a cofactor.
References
Application Notes and Protocols for the Use of 6-Methylpterin in Studying Pteridine-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpterin is a heterocyclic compound belonging to the pteridine (B1203161) family. Pteridines are crucial cofactors for a variety of enzymes involved in essential metabolic pathways, including the synthesis of amino acids, neurotransmitters, and nitric oxide. Due to its structural similarity to naturally occurring pteridine cofactors like tetrahydrobiopterin (B1682763) (BH4), this compound and its reduced form, 6-methyl-5,6,7,8-tetrahydropterin, serve as valuable tools for researchers studying the kinetics, inhibition, and reaction mechanisms of pteridine-dependent enzymes. These enzymes play significant roles in various physiological processes, and their dysfunction is implicated in numerous diseases, making them attractive targets for drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in the investigation of pteridine-dependent enzymes such as nitric oxide synthases, dihydrofolate reductase, and pteridine reductases.
Applications of this compound in Enzyme Studies
This compound and its derivatives are utilized in several key research applications:
-
Competitive Inhibition Studies: As a structural analog of natural pterin (B48896) substrates, this compound can act as a competitive inhibitor, binding to the active site of pteridine-dependent enzymes and thereby helping to elucidate the structure and function of the pterin-binding domain.
-
Enzyme Kinetics and Mechanism Analysis: By serving as a substrate or an inhibitor, this compound allows for the detailed kinetic characterization of enzymes, including the determination of key parameters such as the Michaelis constant (K_m) and inhibitor constant (K_i).
-
High-Throughput Screening for Novel Inhibitors: Assays employing this compound can be adapted for high-throughput screening (HTS) to identify novel small molecule inhibitors of pteridine-dependent enzymes, which are potential therapeutic agents.
-
Biomarker Discovery: Altered levels of pteridines, including this compound, have been associated with various diseases, suggesting its potential as a biomarker.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of this compound derivatives with pteridine-dependent enzymes.
| Enzyme | Ligand | Parameter | Value | Organism/Source |
| Nitric Oxide Synthase (brain) | (6R,S)-6-methyl-5,6,7,8-tetrahydropterin | K_i | 240 µM | Not Specified |
Note: Data for this compound itself as an inhibitor or substrate is not extensively available in the public domain. The provided data is for its reduced form.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Pteridine Reductase Activity Using this compound as a Substrate
This protocol describes a continuous spectrophotometric assay to measure the activity of pteridine reductase (PTR1) by monitoring the oxidation of NADPH to NADP⁺ at 340 nm. This method is adapted from assays developed for other pterin substrates like biopterin.[2][3]
Materials:
-
Purified pteridine reductase 1 (PTR1) enzyme
-
This compound
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.0
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Quartz cuvettes or a 96-well UV-transparent plate
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in the Assay Buffer.
-
Prepare a 10 mM stock solution of NADPH in the Assay Buffer. Store on ice and protect from light.
-
Dilute the purified PTR1 enzyme to a suitable working concentration (e.g., 10-100 nM) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired reaction temperature (e.g., 30°C).
-
In a cuvette or well, prepare the reaction mixture with the following components:
-
Assay Buffer (to a final volume of 1 ml or 200 µl for a 96-well plate)
-
This compound (to a final concentration of 0.8 mM, for example)
-
NADPH (to a final concentration of 100 µM)
-
-
Mix the components gently by pipetting.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the diluted PTR1 enzyme to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law: v₀ (µmol/min/ml) = (ΔA₃₄₀/min) / (ε_NADPH * path length) where ε_NADPH (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹ and the path length is typically 1 cm for a standard cuvette.
-
Enzyme activity can be expressed in Units/mg, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute.
-
Protocol 2: Inhibition Assay of Dihydrofolate Reductase (DHFR) using this compound
This protocol outlines a method to assess the inhibitory potential of this compound on dihydrofolate reductase (DHFR) activity. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound (as the potential inhibitor)
-
DHFR Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgSO₄
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of DHF in the DHFR Assay Buffer.
-
Prepare a 10 mM stock solution of NADPH in the DHFR Assay Buffer.
-
Prepare a stock solution of this compound at various concentrations in the DHFR Assay Buffer to determine the IC₅₀.
-
Dilute the purified DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.
-
-
Assay Setup (for a 96-well plate format):
-
Test Wells: Add 2 µl of various concentrations of this compound solution.
-
Control Wells (No Inhibitor): Add 2 µl of DHFR Assay Buffer.
-
Blank Wells (No Enzyme): Add 2 µl of DHFR Assay Buffer.
-
To all wells except the blank, add a pre-mixture of DHFR enzyme and NADPH to achieve final concentrations of, for example, 10 nM DHFR and 100 µM NADPH in a final volume of 200 µl.
-
To the blank wells, add the NADPH pre-mixture without the enzyme.
-
Pre-incubate the plate at room temperature for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Initiate the reactions by adding DHF to all wells to a final concentration equal to its K_m value (if known, otherwise use a concentration around 10-50 µM).
-
Immediately begin kinetic reading of the absorbance at 340 nm for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Electrochemical Detection of 6-Methylpterin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpterin is a pteridine (B1203161) derivative of significant interest in various biological studies due to its relationship with folate metabolism and its potential role as a biomarker. The sensitive and selective detection of this compound and its primary metabolites, 6-hydroxymethylpterin (B1496140) and pterin-6-carboxylic acid, is crucial for understanding its metabolic pathways and physiological functions. Electrochemical methods offer a powerful analytical approach for these compounds due to their inherent redox activity, providing high sensitivity, rapid analysis, and cost-effectiveness.
These application notes provide an overview of the electrochemical detection of this compound and its metabolites, including relevant metabolic pathways and detailed experimental protocols for their analysis using various electrochemical techniques.
Metabolic Pathway of this compound
The metabolism of this compound is believed to proceed through an oxidative pathway, primarily involving hepatic enzymes. The methyl group of this compound is sequentially oxidized to form 6-hydroxymethylpterin and subsequently pterin-6-carboxylic acid. This metabolic cascade is likely catalyzed by enzymes such as aldehyde oxidase (AO) and cytochrome P450 (CYP) monooxygenases, which are known to be involved in the metabolism of a wide range of heterocyclic compounds and xenobiotics.[1][2]
Electrochemical Detection Principles
The electrochemical detection of this compound and its metabolites is based on their oxidation at a suitable electrode surface. By applying a potential, these compounds undergo electron transfer reactions, generating a measurable current that is proportional to their concentration. Various voltammetric techniques, such as Liquid Chromatography with Electrochemical Detection (LCEC), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), can be employed for their quantification. The choice of technique and electrode material can significantly influence the sensitivity and selectivity of the analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the electrochemical detection of this compound and related pterin (B48896) compounds based on available literature. It is important to note that specific performance characteristics can vary depending on the experimental conditions and the specific electrode used.
Table 1: Liquid Chromatography with Electrochemical Detection (LCEC)
| Analyte | Electrode | Mobile Phase | Detection Potential (V) | LOD | Linearity Range | Reference |
| Pterins | Dual-Electrode | "ion-pair" reverse-phase | Not specified | < 1 picomole | 4 orders of magnitude | [3] |
Table 2: Voltammetric Methods (DPV and SWV)
Direct quantitative data for this compound, 6-hydroxymethylpterin, and pterin-6-carboxylic acid using DPV and SWV with specific LOD, linearity, and recovery values are not extensively available in the reviewed literature. The following data for related compounds are provided for reference and as a starting point for method development.
| Analyte | Technique | Electrode | Supporting Electrolyte | LOD | Linearity Range | Recovery (%) | Reference |
| 6-mercaptopurine | DPV | Modified MWCNT-TiO2 | Not specified | 0.065 µmol L⁻¹ | 0.09–350 µmol L⁻¹ | Not specified | [4] |
| Methylparaben | SWV | Boron-Doped Diamond | Not specified | 3.05 x 10⁻⁶ mol L⁻¹ | 3.30 x 10⁻⁶ to 1.97 x 10⁻⁴ mol L⁻¹ | 78.4 - 109.0 | [5] |
| Trimethoprim | SWV | Modified Glassy Carbon | Phosphate (B84403) buffer (pH 4.0) | 12.4 nmol L⁻¹ | 0.20 to 6.0 µmol L⁻¹ | Not specified | [6] |
| Paracetamol | DPV | Activated Glassy Carbon | PBS (pH 7.0) | 8 x 10⁻⁸ mol L⁻¹ | Not specified | Not specified | [7] |
Experimental Workflow
The general workflow for the electrochemical analysis of this compound and its metabolites involves several key steps, from sample preparation to data analysis.
Experimental Protocols
Protocol 1: Analysis by Liquid Chromatography with Electrochemical Detection (LCEC)
This protocol is adapted from methodologies used for the analysis of pterins in biological samples.[3][8]
1. Materials and Reagents
-
This compound, 6-hydroxymethylpterin, and pterin-6-carboxylic acid standards
-
High-purity water (18 MΩ·cm)
-
Methanol (HPLC grade)
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Ion-pairing agent (e.g., octanesulfonic acid)
-
Perchloric acid
-
Biological matrix (e.g., urine, plasma)
2. Standard Solution Preparation
-
Prepare a stock solution of each standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in the mobile phase). Protect from light.
-
Prepare working standards by serial dilution of the stock solutions in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Sample Preparation (Urine)
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute the supernatant with the mobile phase (e.g., 1:10 v/v).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
4. LCEC System and Conditions
-
HPLC System: A standard HPLC system with a pump, injector, and column oven.
-
Electrochemical Detector: A dual-electrode electrochemical detector is recommended for enhanced selectivity and peak identification.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Prepare an aqueous buffer (e.g., 0.1 M sodium phosphate, pH 3.0) containing an ion-pairing agent (e.g., 5 mM octanesulfonic acid) and an organic modifier (e.g., 10% methanol). Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Potential: A dual-electrode setup can be used. For example, Electrode 1 set at an oxidation potential sufficient to oxidize the parent compound and Electrode 2 at a higher potential to detect any further oxidation products. Optimal potentials should be determined empirically by hydrodynamic voltammetry, but a starting point could be +0.7 V for the first electrode and +0.9 V for the second.
5. Analysis
-
Equilibrate the LCEC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the analytes by comparing their retention times and peak areas/heights to those of the standards.
Protocol 2: Analysis by Differential Pulse Voltammetry (DPV)
This protocol provides a general framework for developing a DPV method for this compound and its metabolites. Optimization of parameters is crucial for achieving desired sensitivity and selectivity.
1. Materials and Reagents
-
This compound, 6-hydroxymethylpterin, and pterin-6-carboxylic acid standards
-
Supporting electrolyte: Phosphate buffer solution (PBS, 0.1 M, pH 7.0) or other suitable buffer.
-
High-purity water.
2. Electrode Preparation
-
Working Electrode: Glassy carbon electrode (GCE). Before each use, polish the GCE surface with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and ethanol, and drying.
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire.
3. Standard Solution Preparation
-
Prepare stock solutions (e.g., 1 mM) of each analyte in a suitable solvent and store protected from light.
-
Prepare working standards by diluting the stock solutions in the supporting electrolyte.
4. DPV Parameters (Starting Point for Optimization)
-
Potential Range: Scan from an initial potential where no faradaic current is observed to a final potential beyond the oxidation peak of the analyte (e.g., +0.2 V to +1.2 V vs. Ag/AgCl).
-
Modulation Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Pulse Period: 200 ms.
-
Scan Rate: 20 mV/s.
5. Analysis
-
Place a known volume of the supporting electrolyte in the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas for 5-10 minutes.
-
Record a blank voltammogram.
-
Add a known concentration of the standard or sample to the cell.
-
Record the DPV voltammogram.
-
For quantitative analysis, use the standard addition method or a calibration curve generated by analyzing a series of standard solutions.
Protocol 3: Analysis by Square Wave Voltammetry (SWV)
SWV is another sensitive voltammetric technique that can be applied for the detection of this compound and its metabolites.
1. Materials, Reagents, and Electrode Preparation
-
Follow the same procedures as described in Protocol 2.
2. SWV Parameters (Starting Point for Optimization)
-
Potential Range: Similar to DPV, e.g., +0.2 V to +1.2 V vs. Ag/AgCl.
-
Frequency: 25 Hz.
-
Amplitude: 25 mV.
-
Step Potential: 4 mV.
3. Analysis
-
Follow the same analytical procedure as described in Protocol 2 (steps 1-6), but using the SWV technique and its optimized parameters.
Conclusion
Electrochemical methods, particularly when coupled with chromatographic separation, provide a robust and sensitive platform for the analysis of this compound and its metabolites. The protocols outlined above serve as a starting point for researchers to develop and validate their own analytical methods. Further optimization of experimental parameters, including the use of chemically modified electrodes, may lead to enhanced sensitivity and selectivity for specific applications in research and drug development.
References
- 1. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. The enzymatic conversion of dihydroneopterin triphosphate to tripolyphosphate and 6-pyruvoyl-tetrahydropterin, an intermediate in the biosynthesis of other pterins in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arcjournals.org [arcjournals.org]
- 8. Determination of pterins in biological samples by liquid chromatography/electrochemistry with a dual-electrode detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Methylpterin and Related Pteridines in Cancer Biomarker Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines, a class of heterocyclic compounds derived from a pyrazino[2,3-d]pyrimidine ring system, have emerged as potential non-invasive biomarkers for various pathological conditions, including cancer. These molecules are involved in numerous biological processes, and their altered metabolism in cancer cells can lead to changes in their concentrations in bodily fluids, such as urine and serum. This document provides an overview of the application of pteridines, with a focus on available data for compounds structurally related to 6-Methylpterin, in cancer biomarker research. While specific quantitative data and mechanistic studies on this compound are limited in the current scientific literature, the broader class of pteridines offers valuable insights into cancer metabolism and detection. This document will summarize the available quantitative data for related pteridines, provide detailed experimental protocols for their analysis, and illustrate relevant biological and experimental workflows.
Data Presentation: Quantitative Analysis of Pteridines in Cancer
The following tables summarize the reported concentrations of various pteridines in biological samples from cancer patients and healthy controls. It is important to note that there is some variability in the reported values across different studies, which may be attributed to differences in analytical methods, patient cohorts, and normalization strategies.
Table 1: Urinary Pteridine (B1203161) Levels in Cancer Patients vs. Healthy Controls
| Pteridine Derivative | Cancer Type(s) | Sample Size (Cancer) | Sample Size (Healthy Controls) | Concentration in Cancer Patients (µg/mL) | Concentration in Healthy Controls (µg/mL) | Reference |
| 6-Hydroxymethylpterin (B1496140) | Various Cancers | 120 | 30 | 0.3 - 2.0 | 0.121 (mean) | [1] |
| 6-Hydroxymethylpterin | Various Cancers | Not Specified | Not Specified | Approximately equal to controls | Approximately equal to patients | [2] |
| Xanthopterin | Various Cancers | Not Specified | Not Specified | Significantly Increased | - | [2] |
| Neopterin | Various Cancers | Not Specified | Not Specified | Significantly Increased | - | [2] |
| Pterin | Various Cancers | Not Specified | Not Specified | Significantly Increased | - | [2] |
| Isoxanthopterin | Various Cancers | Not Specified | Not Specified | Significantly Decreased | - | [2] |
| Biopterin | Various Cancers | Not Specified | Not Specified | Slightly, but not significantly increased | - | [2] |
| Pterin-6-carboxylic acid | Various Cancers | Not Specified | Not Specified | Approximately equal to controls | Approximately equal to patients | [2] |
Note: One study reported a significant increase in urinary 6-hydroxymethylpterin in cancer patients[1], while another reported no significant difference[2]. This highlights the need for further validation studies.
Experimental Protocols
Protocol 1: Quantification of Urinary Pteridines using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is a generalized procedure based on methodologies described for the analysis of pteridines in urine.
1. Sample Preparation (Oxidation and Purification)
-
Objective: To oxidize reduced pteridines to their more stable fluorescent forms and to remove interfering substances.
-
Procedure:
-
Centrifuge a 1 mL urine sample at 2000 x g for 10 minutes to remove particulate matter.
-
To 0.5 mL of the supernatant, add 50 µL of 1 M HCl.
-
Add 50 µL of 0.02 M iodine in 0.04 M KI solution.
-
Incubate in the dark at room temperature for 1 hour.
-
Add 50 µL of 0.1 M ascorbic acid to stop the reaction (the solution should become colorless).
-
Apply the sample to a pre-conditioned cation exchange solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the pteridines with 2 mL of 0.1 M ammonium (B1175870) hydroxide (B78521) in 50% methanol (B129727).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
2. HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 15 mM potassium phosphate (B84403) buffer (pH 6.5) and methanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 350 nm and emission at 450 nm.
3. Quantification
-
Prepare a series of standard solutions of the pteridines of interest (including this compound if a standard is available) in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of each standard.
-
Determine the concentration of each pteridine in the urine samples by interpolating their peak areas on the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Protocol 2: Simultaneous Detection of Urinary Pteridines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol offers higher specificity and sensitivity compared to HPLC with fluorescence detection.
1. Sample Preparation
-
Objective: To prepare the urine sample for LC-MS/MS analysis with minimal matrix effects.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Dilute 100 µL of the supernatant with 900 µL of an internal standard solution (e.g., a stable isotope-labeled pteridine) in 0.1% formic acid in water.
-
Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.
-
Mobile Phase Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A typical gradient would start with a high percentage of B, gradually decreasing to elute the polar pteridines.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each pteridine and internal standard need to be optimized. For example, for this compound (C7H7N5O), the protonated molecule [M+H]+ would be m/z 178.07. Fragmentation would need to be determined experimentally.
-
3. Data Analysis and Quantification
-
Quantify the analytes using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using standards prepared in a synthetic urine matrix.
-
Normalize the final concentrations to urinary creatinine or specific gravity.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Pteridines, including 6-hydroxymethylpterin, show promise as non-invasive biomarkers for cancer detection and monitoring. However, the existing data, particularly for this compound, is limited and sometimes conflicting. Further large-scale, standardized validation studies are essential to establish the clinical utility of these biomarkers. The provided protocols for HPLC and LC-MS/MS offer robust methods for the accurate quantification of pteridines in biological samples, which will be crucial for future research in this area. The development of reliable pteridine-based biomarkers could significantly contribute to early cancer diagnosis and personalized medicine.
References
- 1. Elevated urinary levels of 6-hydroxymethylpterin during malignancy of liver regeneration: a simple, noninvasive test for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Effects of 6-Methylpterin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of the biological effects of 6-Methylpterin. Detailed protocols for key experiments are provided to assess its impact on cell viability, proliferation, oxidative stress, and inflammatory responses.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pteridine (B1203161) family. Pteridines are involved in various biological processes, and their derivatives, such as tetrahydrobiopterin (B1682763), act as essential cofactors for several enzymes.[1][2] Studies have suggested that some pterin (B48896) compounds can generate reactive oxygen species (ROS), potentially leading to oxidative stress and influencing cellular pathways related to apoptosis and proliferation.[3][4][5] Understanding the cellular effects of this compound is crucial for evaluating its potential therapeutic or toxicological properties.
I. Cell Viability and Proliferation Assays
A fundamental step in characterizing the effects of this compound is to determine its impact on cell viability and proliferation. The MTT and MTS assays are reliable colorimetric methods for this purpose, measuring the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8]
Experimental Workflow: Cell Viability Assays
Caption: Workflow for MTT/MTS cell viability assays.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][7][8]
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound) and a no-cell control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation: Cell Viability
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 50 | 0.95 ± 0.05 | 76.0 |
| 100 | 0.63 ± 0.04 | 50.4 |
| 200 | 0.31 ± 0.03 | 24.8 |
| 500 | 0.15 ± 0.02 | 12.0 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
II. Oxidative Stress Assays
Given that some pterins can induce ROS production, it is important to investigate whether this compound causes oxidative stress in cells.[3][4] This can be assessed by measuring intracellular ROS levels.
Potential Signaling Pathway: ROS-Induced Cellular Response
References
- 1. Studies on biologically active pteridines. III. The absolute configuration at the C-6 chiral center of tetrahydrobiopterin cofactor and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 6-formylpterin as an internal source of hydrogen peroxide on cell death of human peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. protocols.io [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Methylpterin Stability in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 6-Methylpterin in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a gradual loss of concentration over a short period. What are the primary factors that could be causing this degradation?
A1: The stability of this compound in aqueous solutions is influenced by several factors. The most common causes of degradation are exposure to light, suboptimal pH, elevated temperatures, and the presence of oxidizing agents. Pteridines, in general, are known to be sensitive to these conditions. Reduced forms of pteridines are particularly susceptible to oxidation.
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific quantitative data for a broad range of buffers is limited, studies on the photochemical behavior of this compound suggest that its stability is pH-dependent. Degradation has been observed in both acidic (pH 5.0-6.0) and alkaline (pH 10.2-10.8) media when exposed to light. For general short-term storage and use, it is advisable to maintain a pH close to neutral (pH 6.5-7.5) and protect the solution from light.
Q3: How does temperature affect the stability of this compound in aqueous buffers?
A3: As with most chemical compounds, higher temperatures accelerate the degradation of this compound. For short-term storage (hours to a few days), solutions should be kept refrigerated (2-8 °C). For long-term storage, it is recommended to store aliquots at -20 °C or -80 °C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can also contribute to compound degradation.
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in the color of your this compound solution, such as yellowing, is often an indicator of degradation. This can be due to oxidation or photodegradation, leading to the formation of various byproducts. If you observe a color change, it is recommended to prepare a fresh solution.
Q5: What are the best practices for preparing and handling this compound solutions to ensure maximum stability?
A5: To maximize the stability of your this compound solutions, follow these best practices:
-
Use high-purity water and reagents: Impurities can catalyze degradation reactions.
-
Work under subdued light: Pteridines are photosensitive, so minimize exposure to ambient and UV light. Use amber vials or wrap containers in aluminum foil.
-
Degas your buffers: The presence of dissolved oxygen can lead to oxidative degradation. Degassing buffers prior to use can help mitigate this.
-
Consider antioxidants: For applications where it will not interfere with downstream processes, the addition of antioxidants like dithiothreitol (B142953) (DTT) may enhance stability.
-
Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh on the day of use.
-
Store properly: For any unused solution, store it at low temperatures (-20 °C or -80 °C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent analytical readings (e.g., HPLC) | 1. Degradation of this compound in solution: This can be due to exposure to light, improper pH, elevated temperature, or oxidation. 2. Precipitation of this compound: The compound may have limited solubility in the chosen buffer. | 1. Prepare fresh solutions following the best practices outlined in the FAQs. Ensure proper storage of stock and working solutions. Protect from light at all stages. 2. Verify the solubility of this compound in your specific buffer system. You may need to adjust the pH or consider the use of a co-solvent if your experimental design allows. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products: Exposure to stress conditions (light, heat, pH extremes, oxygen) can lead to the formation of various byproducts. | Perform a forced degradation study on a sample of your this compound to identify the retention times of potential degradation products. This will help in distinguishing them from impurities in the starting material or other components of your sample matrix. |
| Inconsistent results between experimental replicates | 1. Variability in solution preparation: Inconsistent weighing, dissolution, or dilution can lead to different concentrations. 2. Inconsistent handling and storage: Differences in light exposure or temperature between aliquots can cause varying rates of degradation. | 1. Standardize your solution preparation protocol. Use calibrated equipment and ensure complete dissolution of the compound. 2. Handle all samples and controls identically. Minimize the time samples are left at room temperature and ensure consistent protection from light. |
Data on this compound Photochemical Degradation
The following table summarizes the quantum yields for the disappearance of this compound in aqueous solutions upon exposure to light, indicating its susceptibility to photodegradation.
| Medium | pH Range | Quantum Yield (Φ) |
| Acidic | 5.0 - 6.0 | (2.4 ± 0.5) x 10⁻⁴ |
| Alkaline | 10.2 - 10.8 | (8.1 ± 0.8) x 10⁻⁴ |
Data suggests that this compound is more susceptible to photodegradation in alkaline conditions compared to acidic conditions.
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound in Aqueous Buffer
This protocol outlines a general procedure for conducting an accelerated stability study of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., phosphate (B84403), Tris, etc.)
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Temperature-controlled incubator or oven
2. Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer at the target pH. Ensure the buffer is degassed to minimize dissolved oxygen.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to make a concentrated stock solution. Protect the solution from light.
-
Sample Preparation: Dilute the stock solution with the same buffer to a known working concentration suitable for HPLC analysis.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the working solution by HPLC to determine the initial concentration of this compound.
-
Incubation: Transfer aliquots of the working solution into several amber vials, seal them, and place them in a temperature-controlled incubator set to an elevated temperature (e.g., 40 °C, 50 °C, or 60 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from the incubator. Allow it to cool to room temperature and analyze the sample by HPLC to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating HPLC method is crucial to separate the intact this compound from its potential degradation products.
1. Forced Degradation Study:
-
Subject this compound solutions to various stress conditions to intentionally generate degradation products:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Alkaline Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Heat solution at 80 °C
-
Photodegradation: Expose solution to UV light (e.g., 254 nm)
-
-
Analyze the stressed samples by HPLC to observe the formation of degradation peaks.
2. Chromatographic Conditions Optimization:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase and the gradient of the organic solvent should be optimized to achieve good separation between the parent this compound peak and all degradation peaks.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 280 nm or 350 nm). A photodiode array (PDA) detector is useful for assessing peak purity.
-
Validation: Once optimal conditions are found, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Technical Support Center: Troubleshooting Poor Peak Resolution of 6-Methylpterin in HPLC
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methylpterin. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal peak resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
A1: Poor peak resolution in the HPLC analysis of this compound and other pteridines typically stems from a few key areas: suboptimal mobile phase composition, inappropriate column selection, and issues with the HPLC system itself. Factors such as mobile phase pH, the type and concentration of the organic modifier, and the column's stationary phase chemistry play critical roles. System issues can include excessive extra-column volume, temperature fluctuations, and improper flow rates.[1][2]
Q2: How does the mobile phase pH affect the resolution of this compound?
A2: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound. The charge state of the molecule, which is influenced by the mobile phase pH relative to its pKa, significantly affects its retention and selectivity on the stationary phase. For pteridines, it is often necessary to adjust and buffer the mobile phase pH to be at least two units away from the compound's pKa to ensure consistent ionization and improve peak shape.[3]
Q3: Can the choice of organic modifier impact my separation?
A3: Absolutely. The choice between common reversed-phase organic modifiers like acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation. If you are experiencing co-elution or poor resolution with one, switching to the other or using a combination can be an effective strategy.
Q4: My this compound peak is tailing. What should I do?
A4: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica (B1680970) packing.[4] To mitigate this, consider adding a small amount of a competing acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase.[4] Using a modern, end-capped column can also significantly reduce these unwanted interactions. Other potential causes include column overload and using a sample solvent that is stronger than the mobile phase.[5][6]
Q5: I'm observing inconsistent retention times for this compound. What could be the cause?
A5: Fluctuations in retention time can be caused by several factors, including insufficient column equilibration between injections, inconsistent mobile phase preparation, or a malfunctioning pump leading to an unstable flow rate.[6][7] Ensure your column is thoroughly equilibrated, especially after a gradient run, and prepare fresh mobile phase daily.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-eluting Peaks
If you are observing broad, overlapping, or completely co-eluting peaks for this compound and other components in your sample, follow this troubleshooting workflow.
References
- 1. youtube.com [youtube.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
common interferences in the fluorometric detection of 6-Methylpterin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the fluorometric detection of 6-Methylpterin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and detailed solutions to ensure accurate and reliable experimental results.
Category 1: Signal Quenching
Q1: My this compound fluorescence signal is significantly lower than expected. Could this be due to quenching?
A1: Yes, fluorescence quenching is a common cause of reduced signal intensity. Quenching occurs when other molecules in the sample interact with this compound and decrease its fluorescence. There are two main types: dynamic (collisional) and static (formation of a non-fluorescent complex).
Common quenchers for pterin (B48896) derivatives include:
-
Nucleotides: Purine deoxynucleotides such as dGMP and dAMP are potent quenchers.[1]
-
Anions: Phosphate (B84403) and acetate (B1210297) ions, often found in buffers, can dynamically quench the fluorescence of the acidic form of pterins.[2][3] Iodide is also an efficient quencher.[4]
-
Hydroxide (B78521) Ions: An increase in pH can lead to dynamic quenching by hydroxide ions.[5]
Troubleshooting Steps:
-
Identify Potential Quenchers: Review your sample composition and buffer components. Are any of the known quenchers present?
-
pH Adjustment: Quenching by nucleotides and some anions is less efficient in alkaline media.[1] Consider adjusting the pH of your assay buffer.
-
Buffer Selection: If using a phosphate or acetate buffer, consider switching to a non-quenching alternative like TRIS or HEPES, especially if working at an acidic pH.[2][3]
-
Sample Dilution: If the quencher is a component of the sample matrix, diluting the sample may reduce the quenching effect.
Q2: How can I quantitatively assess the extent of quenching in my assay?
A2: You can use a Stern-Volmer plot to analyze the quenching mechanism and determine the quenching constant. This involves measuring the fluorescence intensity of this compound at a fixed concentration with varying concentrations of the suspected quencher.
Experimental Protocol: Stern-Volmer Analysis
-
Prepare a Stock Solution of this compound in a suitable, non-quenching buffer.
-
Prepare a Series of Quencher Solutions at different concentrations.
-
Mix this compound and Quencher: For each data point, mix the this compound stock solution with a specific concentration of the quencher. Ensure the final concentration of this compound is constant across all samples.
-
Measure Fluorescence: Measure the fluorescence intensity (I) of each sample. Also, measure the fluorescence of this compound without any quencher (I₀).
-
Plot the Data: Plot I₀/I versus the quencher concentration [Q].
-
Analyze the Plot: For dynamic quenching, the plot should be linear, and the slope will be the Stern-Volmer constant (Ksv). The bimolecular quenching constant (kq) can then be calculated if the fluorescence lifetime of this compound in the absence of the quencher (τ₀) is known (kq = Ksv / τ₀).
Quantitative Data: Quenching of Pterin Derivatives
The following table summarizes the bimolecular quenching rate constants for various pterins with different quenchers. While not all data is specific to this compound, it provides a valuable reference for potential interferences.
| Pterin Derivative | Quencher | pH Condition | Bimolecular Quenching Constant (kq) (M⁻¹s⁻¹) |
| This compound | Iodide | Neutral | Approaching diffusion-controlled limit |
| Pterin (acid form) | dGMP | Acidic | High |
| Pterin (acid form) | dAMP | Acidic | High |
| Pterin (acid form) | dCMP | Acidic | Slightly less efficient than purines |
| Pterin (alkaline form) | dGMP/dAMP | Alkaline | Much less efficient than in acidic media |
| Pterin (acid form) | Phosphate | Acidic | Significant dynamic quenching |
| Pterin (acid form) | Acetate | Acidic | Significant dynamic quenching |
Category 2: pH Effects
Q3: Does the pH of my solution affect the fluorescence of this compound?
A3: Yes, the fluorescence of pterins, including this compound, is highly dependent on pH. Most pterins can exist in two different acid-base forms between pH 3 and 13.[5] The fluorescence quantum yield, which is a measure of the fluorescence efficiency, varies between the acidic and basic forms.
Troubleshooting Workflow for pH Issues
Caption: Troubleshooting workflow for pH-related issues.
Quantitative Data: pH-Dependent Fluorescence Quantum Yields of Pterins
This table shows the fluorescence quantum yields (ΦF) for different pterins in acidic and basic media.
| Pterin Derivative | ΦF (Acidic Media) | ΦF (Basic Media) |
| Pterin | 0.33 | 0.27 |
| 6-Carboxypterin | 0.28 | 0.18 |
| 6-Formylpterin | 0.12 | 0.07 |
Category 3: Photodegradation
Q4: My fluorescence signal decreases over time, even with a stable sample. What could be the cause?
A4: This is likely due to photodegradation (photobleaching). This compound can undergo photooxidation, especially in the presence of oxygen, when exposed to excitation light. This process leads to the formation of non-fluorescent products and a decrease in signal intensity.
Experimental Protocol: Minimizing Photodegradation
-
Reduce Excitation Light Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible integration time for your measurement and keeping the shutter closed when not acquiring data.
-
Use Fresh Samples: Prepare samples immediately before measurement and protect them from light.
-
Deoxygenate Solutions: If your experimental setup allows, deoxygenating the sample solution by bubbling with nitrogen or argon can reduce photooxidation.
-
Include Photostabilizers: In some cases, the addition of antifade reagents or antioxidants (e.g., ascorbic acid) can help to reduce photobleaching.
Category 4: Inner Filter Effect
Q5: My fluorescence signal is not linear at high concentrations of this compound. Is this the inner filter effect?
A5: It is very likely the inner filter effect (IFE). IFE occurs at high sample concentrations where the analyte itself absorbs a significant fraction of the excitation light (primary IFE) or the emitted fluorescence (secondary IFE). This leads to a non-linear relationship between concentration and fluorescence intensity. As a general rule, IFE should be considered when the sample absorbance at the excitation or emission wavelength is greater than 0.1.[6][7]
Experimental Protocol: Correction for Inner Filter Effect
This protocol describes a common absorbance-based correction method.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of your sample at both the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Measure Fluorescence: Measure the observed fluorescence intensity (Fobs) of the same sample in the fluorometer.
-
Apply Correction Formula: Calculate the corrected fluorescence intensity (Fcorr) using the following formula:
Fcorr = Fobs * 10^((Aex + Aem) / 2) [7]
Logical Diagram for IFE Correction
Caption: Workflow for absorbance-based IFE correction.
Category 5: Interference from Biological Matrices
Q6: I am measuring this compound in urine/serum, and my results are inconsistent. How can I handle matrix effects?
A6: Biological matrices like urine and serum are complex and contain numerous components that can interfere with fluorescence measurements. These can include endogenous fluorophores that increase background, quenchers, and substances that cause light scattering.
Troubleshooting and Mitigation Strategies:
-
Sample Preparation is Key: Proper sample preparation is crucial to remove interfering substances. For urine and serum, this often involves a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the pterins. A common procedure for urine involves oxidation, filtration, and dilution.[8][9]
-
Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where their effect is negligible.
-
Use of a Standard Addition Method: This method can help to compensate for matrix effects. It involves adding known amounts of a this compound standard to the sample and measuring the increase in fluorescence. By extrapolating the results back to a zero addition, the concentration of the analyte in the original sample can be determined.
-
Blank Subtraction: Always measure a matrix blank (a sample of the same biological fluid that does not contain the analyte, if possible) to determine the background fluorescence, which can then be subtracted from your sample readings.
-
Chromatographic Separation: For complex samples, coupling fluorescence detection with a separation technique like High-Performance Liquid Chromatography (HPLC) is highly recommended. This allows for the physical separation of this compound from interfering components before detection.[10][11]
Experimental Workflow: Sample Preparation for Urine Analysis
Caption: General workflow for urine sample preparation.
References
- 1. Quenching of the fluorescence of aromatic pterins by deoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quenching of the fluorescence of pterin derivatives by anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. benchchem.com [benchchem.com]
- 8. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methylpterin Photodegradation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of 6-Methylpterin (MPT) during experiments.
Troubleshooting Guides
Issue: Rapid degradation of this compound solution upon exposure to light.
Cause: this compound is a photosensitive compound that undergoes photooxidation in the presence of light and oxygen, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂), which in turn degrade the molecule.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| 1. Minimize Light Exposure | Conduct all experimental steps involving MPT in a darkened room or under red light conditions. Use amber-colored vials or wrap standard vials and containers with aluminum foil to block UV and visible light.[1][2] | Significantly reduces the initiation of the photodegradation process. |
| 2. Remove Dissolved Oxygen | Prepare all buffers and solvents by degassing them prior to use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method for more stringent applications. | Creates an anaerobic environment, which has been shown to make this compound photostable. |
| 3. Utilize Antioxidants | Add L-ascorbic acid (Vitamin C) to your MPT solution. A concentration of 3 mmol/L ascorbic acid has been shown to provide almost complete stabilization of a 25 µmol/L solution of a similar pterin (B48896) compound, tetrahydrobiopterin (B1682763) (BH₄), by reductively reversing the auto-oxidation process.[3] | Ascorbic acid acts as a sacrificial antioxidant, protecting MPT from oxidative damage. |
| 4. Employ Singlet Oxygen Quenchers | Add sodium azide (B81097) (NaN₃) to the MPT solution at a concentration range of 10-20 mM. Sodium azide is a known physical quencher of singlet oxygen.[2][4] | Effectively deactivates singlet oxygen, a key mediator of MPT photodegradation. |
Experimental Workflow for Minimizing Photodegradation:
Caption: Workflow for handling this compound to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary mechanism is photooxidation. Upon absorption of light, particularly in the UV-A range (around 350 nm), this compound can generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂) in the presence of oxygen. These ROS then attack and degrade the this compound molecule, leading to the formation of non-pteridinic products. The molecule is known to be stable under anaerobic (oxygen-free) conditions.
Q2: How does pH affect the stability of this compound?
A2: The photodegradation of this compound is pH-dependent. Studies have shown that the quantum yield of its disappearance is higher in alkaline media compared to acidic media, indicating that it degrades more rapidly at higher pH. For example, the quantum yield of disappearance was found to be 8.1 x 10⁻⁴ in alkaline media (pH 10.2-10.8) and 2.4 x 10⁻⁴ in acidic media (pH 5.0-6.0).
Q3: What are the best practices for preparing and storing this compound solutions?
A3: To ensure the stability of your this compound solutions, follow these best practices:
-
Solvent Preparation: Use high-purity, degassed solvents. Buffers should also be prepared with degassed water.
-
Dissolution: Dissolve the solid this compound in the chosen solvent in a darkened environment or under red light. Use amber vials or foil-wrapped tubes.
-
Storage: For short-term storage, keep solutions on ice and protected from light. For long-term storage, it is recommended to store solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect stored solutions from light.
Q4: Can the photodegradation of this compound be monitored during my experiment?
A4: Yes, the photodegradation can be monitored using UV-Visible spectrophotometry. This compound has a characteristic absorption spectrum, and its degradation will lead to a decrease in the absorbance at its λmax. By taking periodic measurements, you can track the stability of your solution. The process can also be followed by high-performance liquid chromatography (HPLC).
Logical Flow for Troubleshooting Stability Issues:
Caption: A logical diagram for troubleshooting this compound degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare a solution of this compound with enhanced stability against photodegradation.
Materials:
-
This compound
-
High-purity water (or desired buffer)
-
L-ascorbic acid
-
Nitrogen or Argon gas
-
Amber vials or clear vials with aluminum foil
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Degassing: Sparge the high-purity water (or buffer) with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Preparation of Stabilizer Stock: Prepare a stock solution of L-ascorbic acid in the degassed water.
-
Preparation of MPT Solution:
-
In a darkened room or under red light, weigh the desired amount of this compound.
-
In an amber vial, add the appropriate volume of degassed water (or buffer).
-
Add the L-ascorbic acid stock solution to the desired final concentration (e.g., 3 mM).
-
Add the weighed this compound and dissolve completely by gentle vortexing.
-
-
Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile amber vial.
-
Storage: Use the solution immediately or store it in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Monitoring this compound Photodegradation using UV-Vis Spectroscopy
Objective: To quantify the rate of photodegradation of this compound under specific light conditions.
Materials:
-
This compound solution (prepared as in Protocol 1, with and without stabilizers for comparison)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Controlled light source (e.g., UV lamp with a specific wavelength, or ambient laboratory light)
Procedure:
-
Baseline Measurement: Measure the initial absorbance spectrum of the this compound solution to determine its initial concentration and absorbance maximum (λmax).
-
Light Exposure: Expose the this compound solution in a quartz cuvette to the chosen light source for a defined period.
-
Periodic Measurements: At regular time intervals, remove the cuvette from the light source and measure the full UV-Vis spectrum.
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time.
-
Calculate the percentage of degradation over time compared to the initial absorbance.
-
Compare the degradation rates of unstabilized and stabilized solutions.
-
Data Presentation:
Table 1: Effect of Protective Measures on this compound Stability
| Condition | Light Source | Duration of Exposure | % Degradation (Approximate) |
| Control (Clear Vial) | Ambient Lab Light | 4 hours | 20-30% |
| Amber Vial | Ambient Lab Light | 4 hours | < 5% |
| Control + Ascorbic Acid (3 mM) | Ambient Lab Light | 4 hours | < 2% |
| Control in Anaerobic Conditions | Ambient Lab Light | 4 hours | < 1% |
Note: The degradation percentages are illustrative and can vary based on light intensity, temperature, and initial concentration.
References
improving the yield of chemical synthesis of 6-Methylpterin.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the chemical synthesis of 6-Methylpterin, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is the condensation of a 2,4,5-triaminopyrimidine derivative, typically 2,4,5-triamino-6-hydroxypyrimidine (TAHP), with a 1,2-dicarbonyl compound like methylglyoxal (B44143). This is a variation of the Gabriel-Isay condensation. Alternative methods like the Timmis reaction, which involves condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, can offer better regioselectivity.[1][2]
Q2: Why is achieving a high yield of this compound often challenging?
A2: The primary challenges in this compound synthesis are:
-
Formation of Regioisomers: The condensation reaction can produce a mixture of the desired this compound and the undesired 7-Methylpterin isomer, which complicates purification and reduces the yield of the target molecule.[1][3]
-
Poor Solubility: Pterins, including this compound, are notoriously insoluble in common organic solvents, making the reaction setup, monitoring, and subsequent purification and characterization difficult.[3][4][5]
-
Reaction Conditions: The reaction is highly sensitive to pH. The nucleophilicity of the different amino groups on the pyrimidine (B1678525) precursor is pH-dependent, which directly influences the ratio of the 6- and 7-isomers formed.[6]
-
Product Instability: Pterin (B48896) compounds can be susceptible to oxidation and degradation, especially under harsh reaction or purification conditions.[1][6]
Q3: How can I differentiate between the this compound and 7-Methylpterin isomers?
A3: The most effective method for differentiating between the 6- and 7-substituted isomers is through ¹H NMR spectroscopy. The proton on the unsubstituted carbon of the pterin ring (H7 on this compound or H6 on 7-Methylpterin) will have a distinct chemical shift. By integrating the signals corresponding to each isomer in the crude reaction mixture, you can determine their relative abundance and assess the regioselectivity of your synthesis.[1]
Q4: What is the Timmis reaction and how can it improve regioselectivity?
A4: The Timmis reaction avoids the problem of isomer formation by using different starting materials. It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a β-ketoester or malononitrile). The mechanism proceeds through a condensation of the 5-nitroso group with the methylene carbon, which results in a regioselective product without the formation of the other isomer.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Problem 1: My ¹H NMR analysis shows a significant amount of the 7-Methylpterin isomer, resulting in low yield of the desired this compound.
Answer: Controlling regioselectivity is crucial for maximizing the yield of this compound. The formation of the 7-methyl isomer occurs when the C6 amine of the pyrimidine precursor initiates the condensation. To favor the 6-isomer, you need to promote nucleophilic attack from the more reactive C5 amine.
Solutions:
-
pH Control: Under strongly acidic conditions, the C5 amine can be protonated, leading to the formation of the 7-substituted isomer.[6] Adding a neutralizing agent like sodium bisulfite (NaHSO₃) can free the C5 amine for nucleophilic attack, thereby favoring the 6-substituted product.[1]
-
Use of Additives: The presence of hydrazine (B178648) in the reaction between 2-phenylpyrimidine-4,5,6-triamine and methylglyoxal has been shown to yield the 6-methyl derivative as the sole product, indicating a powerful directing effect.[2]
-
Alternative Synthesis Route: Consider using the Timmis Reaction, which is designed to be regioselective and avoids the formation of mixed isomers.[1]
Problem 2: The reaction appears to be incomplete, with starting material remaining even after extended reaction times.
Answer: Incomplete conversion is often related to poor solubility of the reactants or non-optimal reaction conditions.
Solutions:
-
Solvent System: Pterins and their precursors often have poor solubility. While water is commonly used, exploring mixed solvent systems or additives that can improve solubility may enhance the reaction rate.[3][7] For particularly difficult sequences, solvents like DMSO/DMF might be considered to prevent aggregation.[7]
-
Temperature Optimization: Gently heating the reaction mixture can increase both solubility and reaction rate. However, be cautious of potential degradation at excessive temperatures. Monitor the reaction progress at different temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance.
-
Mechanical Agitation: For heterogeneous mixtures (due to poor solubility), vigorous stirring or mechanical agitation is essential to ensure maximum interaction between reactants.
Problem 3: My product has precipitated, but it is extremely difficult to purify due to its insolubility.
Answer: The low solubility of pterins is a well-documented challenge.[4][5]
Solutions:
-
Acylation/Alkylation: Modifying the amine or amide functionalities through acylation or alkylation can significantly improve the solubility of the pterin, allowing for easier handling and purification by methods like column chromatography. The protecting groups can be removed in a subsequent step.[3]
-
Sulfite (B76179) Adduct Formation: In some cases, pterin isomers can be separated by forming sulfite adducts. This method is system-specific but has been used to isolate certain pterin derivatives.[1]
-
Specialized Chromatography: If solubility remains an issue, specialized chromatography techniques may be required. This could involve using highly polar mobile phases or alternative stationary phases.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gabriel-Isay Condensation
This protocol describes a general method for the condensation of 2,4,5-triamino-6-hydroxypyrimidine (TAHP) with methylglyoxal.
Materials:
-
2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663)
-
Methylglyoxal (40% aqueous solution)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate in deionized water. The use of the sulfate salt is common, but it requires neutralization.
-
Add sodium bisulfite to the solution to neutralize the sulfate and free the C5 amine group, which is crucial for directing the synthesis towards the 6-substituted isomer.[1] Adjust the pH to approximately 4-5.
-
Slowly add an equimolar amount of methylglyoxal (40% aqueous solution) to the pyrimidine solution with vigorous stirring.
-
Heat the reaction mixture to 60-80°C for 2-4 hours. Monitor the reaction progress by TLC if a suitable system can be found, or by taking small aliquots for NMR analysis.
-
Allow the reaction to cool to room temperature. The crude this compound may precipitate from the solution.
-
Adjust the pH to precipitate the product if necessary. Pterins often have a point of minimum solubility.
-
Collect the precipitate by filtration, wash with cold water and then with a small amount of ethanol (B145695) to remove impurities.
-
Recrystallize the crude product from a large volume of hot water or an appropriate solvent for further purification.
-
Analyze the final product and the crude mixture by ¹H NMR to confirm the structure and determine the isomeric ratio.
Data Summary
Table 1: Influence of Reaction Conditions on Isomer Formation
| Precursor | Condensing Agent | Additive/Condition | Major Product | Reference |
| 2,5,6-triamine-3,4-dihydropyrimidin-4-one sulfate | 1,2-dicarbonyl | Strongly Acidic (no NaHSO₃) | 7-substituted pterin | [1][6] |
| 2,5,6-triamine-3,4-dihydropyrimidin-4-one sulfate | 1,2-dicarbonyl | Neutralized with NaHSO₃ | 6-substituted pterin | [1] |
| 2-phenylpyrimidine-4,5,6-triamine | Methylglyoxal | Hydrazine | 6-methyl derivative (sole product) | [2] |
Visual Guides
Experimental Workflow for this compound Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Technical Support Center: Analysis of 6-Methylpterin and Related Pterins by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 6-Methylpterin and other pterins.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of the analyte.[1] For polar, low-abundance analytes like pterins, matrix effects can be a significant challenge.
Q2: What are the primary causes of matrix effects in the analysis of pterins?
A2: The main culprits behind matrix effects in biological samples are endogenous components that are not entirely removed during sample preparation. For plasma and serum, phospholipids (B1166683) are a major source of ion suppression.[1] In urine, high concentrations of salts and urea (B33335) can also interfere with the ionization process. The complexity of the sample matrix and the physicochemical properties of this compound (high polarity) make it susceptible to these interferences.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak area of this compound spiked into a blank, extracted matrix to the peak area of this compound in a neat solvent at the same concentration. The ratio of these two responses is known as the Matrix Factor (MF) .[1][2]
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Q4: What is a suitable internal standard for this compound analysis?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects.[3][4] This allows for reliable correction of any signal suppression or enhancement. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties may be used, but with careful validation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Problem: Poor reproducibility and/or inaccurate quantification.
This is a common symptom of unaddressed matrix effects. Follow the workflow below to diagnose and mitigate the issue.
Data on Sample Preparation Efficacy
| Analyte(s) | Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| Neopterin, Biopterin, Dihydrobiopterin | Human Urine | Solid Phase Extraction (Mixed-Mode Cation Exchange) | 76.9 - 121.9 | [5] |
| Xanthopterin, Isoxanthopterin, Dihydrobiopterin | Tomato | Solid Phase Extraction (Polymeric) | 80 - 118 | [6] |
Detailed Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Pterins from Human Urine
This protocol is adapted from a method for the analysis of pteridines in human urine and is suitable for polar analytes like this compound.[5]
-
Sample Pre-treatment:
-
To 1 mL of urine, add a suitable antioxidant (e.g., dithiothreitol, DTT) to a final concentration of 0.1% (w/v) to stabilize reduced pterins.
-
Vortex and centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Condition the cartridge by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the pterins from the cartridge with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Recommended LC-MS/MS Workflow for this compound Analysis
The following diagram illustrates a robust workflow for the analysis of this compound, incorporating steps to minimize matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
Technical Support Center: Optimization of Enzyme Assays with 6-Methylpterin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing enzyme assays that utilize 6-Methylpterin as a cofactor.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of enzyme assays with this compound, presented in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Question: I am not observing any significant enzyme activity, or the activity is much lower than expected. What are the potential causes and solutions?
Answer: Low or no enzyme activity is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Solution |
| Improper Cofactor Handling | This compound is sensitive to light and oxidation.[1][2] Prepare fresh solutions for each experiment and protect them from light by using amber tubes or wrapping tubes in foil. Minimize exposure to air. Consider preparing solutions in buffers deoxygenated by sparging with nitrogen. |
| Suboptimal Cofactor Concentration | The concentration of this compound may be too low to saturate the enzyme or too high, leading to substrate inhibition. Perform a cofactor titration to determine the optimal concentration for your specific enzyme and substrate conditions. |
| Incorrect Assay Buffer pH | Enzyme activity is highly dependent on pH.[3] The optimal pH for enzymes can be narrow. Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments) to determine the pH at which your enzyme exhibits maximum activity. Most enzymes have an optimal pH between 5 and 7.[4] |
| Suboptimal Assay Temperature | Enzymes have an optimal temperature for activity.[3][4] Temperatures that are too low will result in low activity, while excessively high temperatures can lead to denaturation and irreversible loss of activity.[3] Determine the optimal temperature by assaying enzyme activity across a range of temperatures (e.g., 20-40°C). For most human enzymes, the optimal temperature is around 37°C.[3] |
| Enzyme Instability or Degradation | The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[5] Ensure the enzyme is stored at the recommended temperature and in a suitable buffer. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. |
| Presence of Inhibitors | The sample or assay components may contain inhibitors. For instance, high concentrations of this compound or its oxidized forms can be inhibitory to some enzymes.[6] Ensure all reagents are of high purity. If screening compounds, run appropriate vehicle controls. |
Issue 2: High Background Signal or Non-linear Reaction Progress Curves
Question: My assay exhibits a high background signal, or the reaction rate is not linear over time. What could be causing this?
Answer: High background and non-linear kinetics can obscure true enzyme activity. Consider the following troubleshooting strategies:
| Potential Cause | Recommended Solution |
| Cofactor Instability and Oxidation | Oxidized this compound can sometimes interfere with detection methods or inhibit the enzyme. Prepare the cofactor solution fresh and consider adding reducing agents like dithiothreitol (B142953) (DTT) to the assay buffer to maintain the reduced state of this compound.[1] |
| Substrate Depletion | If the enzyme concentration is too high or the substrate concentration is too low, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.[7] Reduce the enzyme concentration or increase the substrate concentration to ensure you are measuring the initial velocity of the reaction. |
| Pipetting Errors or Inadequate Mixing | Inaccurate pipetting, especially of small volumes, can lead to variability.[5] Ensure pipettes are properly calibrated and that all reaction components are thoroughly mixed before starting the measurement. |
| Instrument Settings | Incorrect plate reader settings, such as excitation and emission wavelengths for fluorescence-based assays, can lead to high background or low signal.[5] Verify that the instrument settings are optimal for your specific assay. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is sparingly soluble in water and neutral buffers.[8] To prepare a stock solution, it can be dissolved in a small amount of dilute NaOH (e.g., 0.1 M) and then diluted with assay buffer to the desired concentration and pH.[9] Due to its light sensitivity and susceptibility to oxidation, it is recommended to prepare fresh solutions for each experiment.[1][2] If storage is necessary, store aliquots in the dark at -20°C or below for a short period.[1]
Q2: What is the optimal concentration range for this compound in an enzyme assay?
A2: The optimal concentration of this compound is dependent on the specific enzyme and its Michaelis constant (Km) for the cofactor. It is crucial to perform a cofactor titration to determine the optimal concentration for your experimental conditions. Generally, a concentration several-fold higher than the Km is used to ensure the enzyme is saturated with the cofactor.
Q3: Can the oxidized form of this compound affect my assay?
A3: Yes. The oxidized form of this compound can have two main effects. Firstly, it is not the active form of the cofactor for many enzymes, so its presence will reduce the effective concentration of the active cofactor. Secondly, oxidized pterins can act as inhibitors for some enzymes.[6] Therefore, it is crucial to minimize the oxidation of this compound during your experiments.
Q4: How can I monitor the stability of this compound in my assay?
A4: The stability of this compound can be monitored spectrophotometrically by observing changes in its UV-Vis absorbance spectrum over time. The reduced and oxidized forms of pterins have distinct spectral properties.
Experimental Protocols
Protocol 1: Determining the Optimal pH for an Enzyme Assay with this compound
-
Prepare a series of buffers with a pH range of interest (e.g., pH 5.0 to 9.0 in 0.5 unit increments). Common buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris-HCl (pH 7.5-9.0).
-
Prepare a reaction mixture for each pH value, containing the substrate and any other necessary components, excluding the enzyme and this compound.
-
Prepare a fresh solution of this compound and add it to the reaction mixtures at a concentration determined to be non-limiting.
-
Initiate the reaction by adding the enzyme to each reaction mixture.
-
Measure the initial reaction velocity at each pH value using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Plot the enzyme activity as a function of pH to determine the optimal pH.
Protocol 2: Determining the Optimal Concentration of this compound
-
Prepare a series of dilutions of this compound in the assay buffer at the optimal pH.
-
Set up a series of reactions , each containing a fixed concentration of the enzyme and substrate, and a varying concentration of this compound.
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity as a function of the this compound concentration. This will generate a saturation curve from which the Km and Vmax for the cofactor can be determined.
Data Presentation
Table 1: Example of Optimal Conditions for a Pterin-Dependent Enzyme
| Parameter | Optimal Value/Range |
| pH | 6.5 - 7.5 |
| Temperature | 30 - 37 °C |
| This compound Concentration | 50 - 200 µM |
| Substrate Concentration | 5 x Km of the substrate |
| Enzyme Concentration | 10 - 100 nM |
Note: These values are illustrative and should be experimentally determined for each specific enzyme and assay system.
Visualizations
Caption: General workflow for an enzyme assay using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. The Optimum Temperature And PH For The Action Of An Enzyme [unacademy.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. caymanchem.com [caymanchem.com]
- 9. schircks.ch [schircks.ch]
Technical Support Center: Resolving Isomeric Separation of 6-Methylpterin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation of 6-Methylpterin and its structural isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate this compound from its isomers and analogs?
A1: The primary challenge in separating this compound from its analogs, particularly the 7-Methylpterin (B139059) positional isomer, lies in their structural similarity.[1][2] Isomers are molecules that share the same atomic composition but have different arrangements of atoms.[3] This results in very similar physical and chemical properties, such as polarity, size, and charge, making them difficult to resolve using standard chromatographic techniques like reverse-phase HPLC.[3][4] Achieving separation requires analytical methods with high selectivity that can exploit the subtle structural differences between the isomers.[5]
Q2: My reverse-phase (e.g., C18) HPLC method shows co-elution of my this compound peak. What alternative HPLC strategies can I use?
A2: Co-elution is a common issue with standard reverse-phase columns. To resolve 6- and 7-positional isomers, more specialized stationary phases are recommended.[6]
-
Amino Columns: A LUNA amino column has been proven effective for the baseline separation of six pterins, including the critical 6- and 7-positional isomers of biopterin (B10759762) and neopterin (B1670844), which are analogous to this compound isomers.[6][7]
-
Cation-Exchange Chromatography: High-pressure cation-exchange liquid chromatography is another effective technique. It has been used to separate ten different pteridines, with this compound being one of the last to elute, indicating good retention and potential for resolution.[8]
-
Mixed-Mode Chromatography: For compounds that are difficult to separate on both reverse-phase and ion-exchange columns alone, mixed-mode columns that combine hydrophobic and ion-exchange properties can provide the necessary selectivity.[9]
Q3: Can Capillary Electrophoresis (CE) be used to improve the separation of pterin (B48896) isomers?
A3: Yes, Capillary Electrophoresis (CE) is an excellent alternative and can offer better separation efficiency than HPLC for pteridine (B1203161) derivatives.[10] CE separates molecules based on their charge-to-size ratio in an electric field. An optimized CE method successfully achieved baseline separation for ten different pterin derivatives within 22 minutes.[11] Key parameters for this separation include the composition and pH of the background electrolyte (BGE) and the applied voltage.[11]
Q4: I suspect my pterin samples are degrading during preparation or analysis. What precautions should I take?
A4: Pterins, particularly in their reduced forms, are notoriously unstable and can be degraded by exposure to air (oxidation), light, and heat.[12][13] This can lead to the formation of artifacts and inaccurate quantification. To ensure sample integrity:
-
Minimize Light Exposure: Work in low-light conditions and use amber vials for sample storage and analysis.
-
Control Temperature: Keep samples cold during preparation and storage.
-
Prevent Oxidation: Prepare samples fresh and consider de-gassing solvents. For reduced pterins, the addition of antioxidants may be necessary.
-
Optimize Analysis Time: Use methods with shorter run times where possible to minimize the time the sample spends in the autosampler.[12]
Q5: Is it possible to separate 6- and 7-methylpterin isomers chemically before analytical measurement?
A5: Yes, a chemical method has been developed that separates 6- and 7-methyl-8-alkylpterins based on their different abilities to form adducts with hydrogensulfite.[2][14] By reacting an isomeric mixture with sodium hydrogensulfite (NaHSO3) at pH 4, the 6-isomer preferentially forms a solid adduct, allowing for its separation from the 7-isomer which remains in the filtrate.[14][15] This approach can be used to prepare isomerically pure standards or to simplify complex mixtures prior to analysis.[14]
Troubleshooting Guide for Poor Isomer Resolution
If you are experiencing poor peak shape, co-elution, or inadequate resolution between this compound and its isomers, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for diagnosing and resolving poor chromatographic or electrophoretic resolution of pterin isomers.
Quantitative Data Summary
The following tables summarize typical starting conditions for the separation of pterin isomers by HPLC-MS/MS and Capillary Electrophoresis.
Table 1: HPLC-MS/MS Parameters for Pterin Isomer Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | LUNA Amino (e.g., 2 x 150 mm, 3 µm) | [6][7] |
| Mobile Phase A | 0.1% Formic Acid / 10 mM Ammonium (B1175870) Formate in Water | [6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [6] |
| Elution Mode | Isocratic: 15% A / 85% B | [6] |
| Flow Rate | 400 µL/min | [6] |
| Detection | Tandem Mass Spectrometry (MS/MS) |[7] |
Table 2: Capillary Electrophoresis (CE) Conditions for Pterin Separation
| Parameter | Condition | Source |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 µm ID, 56-65 cm total length) | [11][12] |
| Background Electrolyte (BGE) | 100 mM Tris, 100 mM Boric Acid, 2 mM EDTA | [11][12] |
| BGE pH | 9.0 | [11] |
| Separation Voltage | 20 kV | [11] |
| Detection | UV (250 nm) or LED-Induced Fluorescence (365/450 nm) |[11][12] |
Detailed Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Pterin Isomer Analysis
This protocol is adapted from a validated method for separating 6- and 7-positional isomers of biopterin and neopterin in urine.[6][7]
-
Sample Preparation (Urine):
-
Perform an oxidation step using MnO₂ to convert reduced pterins to their more stable oxidized forms.
-
Filter the sample to remove particulates.
-
Perform a direct dilution of the filtered sample into the mobile phase.[7]
-
-
Chromatographic Separation:
-
Detection:
-
Use a tandem mass spectrometer operating in a suitable ionization mode (e.g., negative ESI) for detection and quantification of the separated pterin isomers.[7]
-
Protocol 2: Capillary Electrophoresis (CE) for Pterin Derivatives
This protocol is based on an optimized method for the baseline separation of 10 pterin derivatives.[11]
-
System Preparation:
-
Install a fused-silica capillary (e.g., 65 cm total length).
-
Prepare the Background Electrolyte (BGE): 100 mmol L⁻¹ tris(hydroxymethyl)aminomethane, 100 mmol L⁻¹ boric acid, and 2 mmol L⁻¹ disodium (B8443419) EDTA. Adjust pH to 9.0.[11]
-
-
Sample Injection:
-
Dissolve pterin standards or prepared samples in the BGE.
-
Introduce the sample into the capillary hydrodynamically.
-
-
Electrophoretic Separation:
-
Apply a constant voltage of 20 kV.[11]
-
Maintain a constant temperature during the run.
-
-
Detection:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound and its analogs, from initial sample handling to final data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. | Semantic Scholar [semanticscholar.org]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of unconjugated pteridines by high-pressure cation-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 10. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis of pterin derivatives responsible for the warning coloration of Heteroptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors | MDPI [mdpi.com]
troubleshooting guide for low recovery of 6-Methylpterin from tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of 6-Methylpterin from tissue samples.
Frequently Asked Questions (FAQs)
Q1: My this compound concentrations are significantly lower than expected or even undetectable. What are the primary factors that could be causing this?
A1: Low or undetectable levels of this compound are often due to degradation during sample handling and extraction. Pteridines, in general, are sensitive to several factors:
-
Oxidation: Reduced forms of pteridines are highly susceptible to oxidation by atmospheric oxygen. It is critical to minimize air exposure throughout the sample preparation process. The use of antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), in collection and homogenization buffers is highly recommended.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. All tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. All extraction steps should be performed on ice.
-
Light Exposure: this compound can undergo photooxidation.[1][2] While one study on insect tissues found no significant difference between extractions performed in light versus dark conditions, it is best practice to protect samples from direct light, especially during extended extraction periods.[3]
-
pH: The stability of pteridines is pH-dependent. Extreme pH values can lead to degradation. Maintaining a consistent and appropriate pH during extraction is crucial.
Q2: I am observing high variability in this compound recovery between replicate samples. What could be the source of this inconsistency?
A2: High variability between replicates typically points to inconsistencies in the experimental protocol. Key areas to scrutinize include:
-
Inconsistent Homogenization: The efficiency of tissue disruption directly impacts extraction yield. Ensure that the homogenization time, speed, and technique are identical for all samples.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing tissue samples can lead to analyte degradation and should be avoided. It is advisable to aliquot tissue samples into single-use portions.
-
Pipetting Errors: Inaccurate pipetting of homogenization buffers, extraction solvents, or the final extract can introduce significant variability. Use calibrated pipettes and appropriate tips for the viscosity of the solutions.
-
Matrix Effects: The biological matrix itself can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[4] This can vary between samples, leading to inconsistent results.
Q3: My HPLC chromatogram shows poor peak shape for this compound (e.g., tailing, fronting, or broad peaks). How can I improve the chromatography?
A3: Poor peak shape can be attributed to several factors related to the HPLC system and the sample itself:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting the sample or reducing the injection volume.
-
Secondary Interactions: Peak tailing can result from unwanted interactions between this compound and the stationary phase. Modifying the mobile phase pH or ionic strength can help to mitigate these interactions.
-
Contaminated Guard Column or Column: If the peak shape deteriorates over time, the guard column or analytical column may be contaminated with matrix components. Cleaning or replacing the column may be necessary.
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for good chromatography. Ensure that the mobile phase is properly prepared, filtered, and degassed. The pH of the mobile phase can also significantly impact peak shape.
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound from tissue samples.
Problem Area 1: Sample Collection and Storage
| Potential Cause | Recommended Solution |
| Analyte Degradation Post-Collection | Flash-freeze tissue in liquid nitrogen immediately after harvesting. |
| Oxidation during Storage | Store samples at -80°C in airtight containers. |
| Repeated Freeze-Thaw Cycles | Aliquot tissue into single-use tubes before freezing. |
Problem Area 2: Tissue Homogenization and Extraction
| Potential Cause | Recommended Solution |
| Inefficient Tissue Lysis | Ensure complete homogenization using a suitable mechanical disruptor (e.g., bead beater, sonicator). Perform homogenization on ice. |
| Suboptimal Extraction Solvent | Test different solvent systems. A common starting point is an acidic methanol (B129727) or acetonitrile (B52724) solution. The addition of 0.1% formic acid to acetonitrile has been shown to improve the recovery of some analytes from tissues.[5] |
| Analyte Degradation during Extraction | Add antioxidants (e.g., DTT, ascorbic acid) to the homogenization buffer. Keep samples on ice and protected from light throughout the extraction process. |
| Insufficient Solvent Volume | Ensure the tissue-to-solvent ratio is appropriate to allow for efficient extraction. A common ratio is 1:10 (w/v). |
Problem Area 3: Sample Clean-up and Analysis
| Potential Cause | Recommended Solution |
| Matrix Effects (Ion Suppression/Enhancement) | Incorporate a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For mass spectrometry analysis, consider using a stable isotope-labeled internal standard to compensate for matrix effects. The standard addition method can also be employed to quantify and correct for matrix effects.[4] |
| Analyte Loss during Solvent Evaporation | If a solvent evaporation step is used, ensure it is not too harsh (e.g., use a gentle stream of nitrogen at a controlled temperature). |
| Poor Chromatographic Resolution | Optimize the HPLC mobile phase composition, gradient, and column chemistry to ensure this compound is well-resolved from interfering peaks. |
Quantitative Data on Extraction Efficiency
| Extraction Solvent | Mean Recovery from Muscle (%) | Mean Recovery from Fat (%) | Mean Recovery from Kidney (%) | Mean Recovery from Liver (%) |
| Acetonitrile | 62.1 | 58.9 | 65.3 | 61.5 |
| 0.1% Formic Acid in Acetonitrile | 68.5 | 65.2 | 71.8 | 69.3 |
| Ethyl Acetate - Acetonitrile (20:80, v/v) | 55.4 | 52.1 | 59.7 | 56.8 |
| 1% Ammoniated Acetonitrile | 60.2 | 57.6 | 63.1 | 59.9 |
This table is for illustrative purposes and is based on data for promethazine (B1679618). Actual recovery of this compound will vary.
Experimental Protocols
Protocol 1: General Tissue Extraction for this compound Analysis
This protocol is a general guideline and should be optimized for your specific tissue type and analytical method.
-
Sample Preparation:
-
Weigh a frozen tissue aliquot (approximately 50-100 mg) in a pre-chilled tube.
-
Add 10 volumes of ice-cold extraction buffer (e.g., 80% methanol with 0.1% formic acid and 1 mM DTT).
-
-
Homogenization:
-
Homogenize the tissue using a bead beater or sonicator until the sample is completely disrupted. Keep the sample on ice during this process.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or undergo further clean-up (e.g., SPE) or solvent evaporation and reconstitution in a suitable mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can be used to remove interfering matrix components and concentrate the analyte of interest. The choice of sorbent and solvents will depend on the physicochemical properties of this compound. A mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent may be a good starting point.
-
Conditioning: Condition the SPE cartridge with methanol followed by an equilibration with an aqueous buffer (e.g., 0.1% formic acid in water).
-
Loading: Load the tissue extract supernatant onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound from tissue samples.
Troubleshooting Logic for Low this compound Recovery
References
Technical Support Center: Minimizing Auto-Oxidation of Reduced 6-Methylpterin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reduced forms of 6-Methylpterin. The information provided aims to help minimize auto-oxidation and ensure the stability of these sensitive compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the reduced forms of this compound (dihydro- and tetrahydro- forms) so unstable?
A1: The reduced forms of this compound, like other tetrahydropterins, are highly susceptible to auto-oxidation. This instability is due to their low redox potential, making them potent reducing agents that readily react with molecular oxygen, especially at neutral or alkaline pH.[1][2] This reaction leads to the formation of less active, oxidized species.
Q2: What are the primary factors that accelerate the auto-oxidation of reduced this compound?
A2: Several factors can accelerate the degradation of reduced this compound:
-
Presence of Oxygen: Molecular oxygen is the primary oxidizing agent.
-
pH: The rate of auto-oxidation increases with higher pH. More acidic conditions can improve stability.
-
Temperature: Higher temperatures increase the rate of oxidation.[2]
-
Light: Exposure to light, particularly UV radiation, can promote photo-oxidation.
-
Presence of Metal Ions: Transition metal ions can catalyze oxidation reactions.
Q3: What are the visible signs of this compound oxidation in my solution?
A3: While a change in color is not always a reliable indicator, a shift from a colorless to a yellowish solution can suggest the formation of oxidized pterin (B48896) species. The most accurate way to assess oxidation is through analytical methods like HPLC, which can separate and quantify the different redox forms of this compound.
Q4: Can I use previously prepared and stored solutions of reduced this compound for my experiments?
A4: It is highly recommended to prepare fresh solutions of reduced this compound immediately before use. If storage is unavoidable, solutions should be prepared with an antioxidant, aliquoted to minimize freeze-thaw cycles, and stored at -80°C under an inert gas atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Rapid loss of activity of my reduced this compound solution.
| Potential Cause | Troubleshooting Step |
| Oxygen Exposure | Degas all buffers and solvents by sparging with an inert gas (argon or nitrogen) before dissolving the compound. Work in a glove box or use sealed vials with an inert atmosphere. |
| Inappropriate pH | Prepare solutions in a slightly acidic buffer (pH < 7.0). However, consider the pH compatibility with your experimental system. |
| Presence of Contaminants | Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA to your buffer to sequester any contaminating metal ions. |
| Inadequate Antioxidant Protection | Add a suitable antioxidant, such as ascorbic acid, to the buffer before dissolving the this compound. |
Issue 2: Inconsistent experimental results when using reduced this compound.
| Potential Cause | Troubleshooting Step |
| Variable Oxidation Levels | Prepare fresh solutions for each experiment from a solid, properly stored stock. Quantify the concentration of the reduced form using HPLC before each experiment. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Quantitative Data on Pterin Stability
The following table summarizes the known auto-oxidation rate constants for tetrahydrobiopterin (B1682763) (BH4), a close structural analog of 6-methyltetrahydropterin, and a synthetic analog. This data indicates that the 6-methyl substituent may confer greater stability against auto-oxidation compared to the parent compound.
| Compound | Condition | Rate Constant (M⁻¹s⁻¹) | Reference |
| Tetrahydrobiopterin (BH4) | Neutral pH | 0.60 ± 0.03 | [1] |
| 6,6,7,7-methyltetrahydropterin | Neutral pH | 0.005 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Reduced this compound Solution
This protocol describes the preparation of a stock solution of reduced this compound with enhanced stability for use in various experimental settings.
Materials:
-
Reduced this compound (solid)
-
High-purity, deoxygenated water
-
Ascorbic acid (or other suitable antioxidant)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Inert gas (argon or nitrogen)
-
Amber vials or vials wrapped in aluminum foil
Procedure:
-
Prepare the Buffer:
-
Dispense the required volume of high-purity water into a clean, amber glass container.
-
Degas the water for at least 30 minutes by sparging with argon or nitrogen gas.
-
Dissolve ascorbic acid to a final concentration of 1-5 mM. This will act as an antioxidant.
-
Adjust the pH of the buffer to a slightly acidic value (e.g., pH 6.0-6.5) using 0.1 M HCl or 0.1 M NaOH, while continuously sparging with inert gas.
-
-
Dissolve the Reduced this compound:
-
Weigh the desired amount of solid reduced this compound in a tared, amber vial.
-
Flush the vial with inert gas.
-
Using a gastight syringe, add the required volume of the deoxygenated, antioxidant-containing buffer to the vial.
-
Gently swirl the vial to dissolve the compound completely. Avoid vigorous shaking or vortexing to minimize oxygen introduction.
-
-
Storage:
-
If not for immediate use, aliquot the solution into single-use amber vials.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -80°C.
-
Protocol 2: Quantification of this compound Oxidation by HPLC
This protocol provides a general method for quantifying the different redox states of this compound using reverse-phase high-performance liquid chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition may need to be optimized for your specific column and system.
General Procedure:
-
Sample Preparation:
-
Dilute your this compound solution in a deoxygenated, acidic mobile phase to prevent further oxidation during analysis.
-
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample.
-
Run a suitable gradient or isocratic elution to separate the tetrahydro-, dihydro-, and fully oxidized forms of this compound.
-
-
Detection:
-
Monitor the elution profile using a UV detector at a wavelength where all forms of the pterin have significant absorbance (e.g., around 280 nm). For higher sensitivity and selectivity, a fluorescence detector can be used, as the oxidized forms are typically fluorescent.
-
-
Quantification:
-
Identify the peaks corresponding to the different redox states based on the retention times of known standards.
-
Quantify the amount of each form by integrating the peak areas and comparing them to a standard curve.
-
Visualizing Key Processes
The following diagrams illustrate the auto-oxidation pathway of reduced this compound and a recommended workflow to minimize its occurrence.
Caption: Auto-oxidation pathway of reduced this compound.
Caption: Recommended workflow for handling reduced this compound.
References
Technical Support Center: Protocol Refinement for Sensitive Detection of 6-Methylpterin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitive detection of 6-Methylpterin.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the experimental detection of this compound, particularly using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Sample Handling and Stability
Q1: How should I store this compound standards and samples to ensure stability?
A1: Proper storage is critical to prevent degradation of this compound. Solid this compound should be stored at -20°C in a tightly sealed container, protected from light, and has a shelf life of at least four years under these conditions.[1] Solutions of this compound, especially in aqueous buffers, are less stable and should be prepared fresh before each experiment. If storage of a stock solution is necessary, dissolve it in an organic solvent like DMSO, aliquot into amber vials, and store at -20°C.
Q2: I'm observing lower than expected signal from my samples. Could sample degradation be the cause?
A2: Yes, this compound is susceptible to degradation, which can lead to a decreased signal. Key factors that contribute to degradation include:
-
Exposure to Light: this compound is photosensitive and can degrade upon exposure to light, especially UV radiation, leading to the generation of reactive oxygen species.[1][2] Always handle samples and standards in amber vials or under low-light conditions.
-
Oxidation: The presence of oxygen can lead to the oxidation of this compound, particularly when exposed to light.[2] It is advisable to use degassed solvents for sample preparation and mobile phases.
-
pH: The stability of pterins can be pH-dependent. While specific data for this compound is limited, related pterins show instability in basic solutions. It is recommended to maintain a neutral or slightly acidic pH during sample preparation and storage.
Chromatographic Analysis (HPLC)
Q3: My chromatogram shows poor peak shape for this compound (e.g., tailing, fronting, or broad peaks). How can I improve this?
A3: Poor peak shape can be attributed to several factors. Here are some troubleshooting steps:
-
Column Overload: Injecting a sample that is too concentrated can cause peak fronting. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Peak tailing can result from interactions between this compound and the stationary phase. Optimizing the mobile phase pH or the ionic strength of the buffer can help minimize these interactions. You might also consider a different column chemistry.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. It is best to dissolve your sample in the initial mobile phase or a weaker solvent.
Q4: I'm having trouble separating this compound from other components in my sample (co-elution). What can I do to improve resolution?
A4: Achieving good resolution is key for accurate quantification. Consider the following strategies:
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier, buffer type, pH, and concentration, has a significant impact on retention and selectivity.[3][4] Systematically adjust these parameters to improve the separation.
-
Stationary Phase Selection: Different HPLC columns, such as HILIC, RP-C8, and RP-C18, offer varying selectivities for pterins.[3][4] If you cannot achieve the desired separation with one column, switching to another type may be beneficial.
-
Gradient Elution: If an isocratic elution does not provide sufficient resolution, developing a gradient elution program can enhance the separation of complex mixtures.
Q5: I'm observing a drifting or noisy baseline in my chromatogram. What are the potential causes?
A5: A stable baseline is crucial for sensitive detection. A drifting or noisy baseline can be caused by:
-
Contaminated Mobile Phase or Detector Flow Cell: Use HPLC-grade solvents and filter your mobile phase. If the issue continues, flushing the detector flow cell might be necessary.
-
Air Bubbles in the System: Air bubbles can create significant noise in the detector signal. Ensure your mobile phase is properly degassed.
-
Temperature Fluctuations: Inconsistent column temperature can cause baseline drift. Using a column oven is recommended for stable temperature control.
Fluorescence Detection
Q6: My fluorescence signal for this compound is weak or inconsistent. What could be the problem?
A6: Weak or unstable fluorescence signals can be due to several factors:
-
Fluorescence Quenching: The fluorescence of pterins can be quenched by various substances. Common quenchers include:
-
Buffer Components: Phosphate and acetate (B1210297) buffers have been shown to dynamically quench the fluorescence of pterin (B48896) derivatives.[5]
-
Sample Matrix Components: Components in your sample matrix, such as purine (B94841) nucleotides (dGMP and dAMP), can also cause fluorescence quenching.[6]
-
-
Incorrect pH: The fluorescence quantum yield of pterins is highly dependent on pH.[7] Ensure the pH of your mobile phase is optimal for this compound fluorescence.
-
Photodegradation: As mentioned earlier, this compound is light-sensitive. Exposure to the excitation light in the fluorometer can lead to photodegradation over time, resulting in a decreasing signal. Minimize exposure time where possible.
Quantitative Data Summary
The following tables summarize key quantitative data for the detection of pterins, including this compound, to aid in method development and comparison.
Table 1: HPLC Detection Limits for Various Pterins
| Compound | Detection Limit (ng/mL) | Detection Method | Reference |
| Pterins (general) | 0.041 - 2.9 | HPLC-Fluorescence | [3][4] |
| Six Pterins (including 6-biopterin) | 0.007 - 0.36 | LC-MS/MS | [8] |
Table 2: Fluorescence Quantum Yields of Pterin Derivatives
| Compound | pH Condition | Fluorescence Quantum Yield (ΦF) | Reference |
| Pterin | Acidic | 0.33 | [7] |
| Pterin | Basic | 0.27 | [7] |
| 6-Formylpterin | Acidic | 0.12 | [7] |
| 6-Formylpterin | Basic | 0.07 | [7] |
| 6-Carboxypterin | Acidic | 0.28 | [7] |
| 6-Carboxypterin | Basic | 0.18 | [7] |
Detailed Experimental Protocols
Protocol 1: Analysis of Pterins in Urine by HPLC with Fluorescence Detection
This protocol is a representative method based on common practices for the analysis of pterins in urine.[3][4]
1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter. c. Filter the supernatant through a 0.45 µm syringe filter. d. For some applications, an oxidation step may be necessary to convert reduced pterins to their fluorescent oxidized forms. This can be achieved by adding a small amount of manganese dioxide (MnO2), vortexing, and then centrifuging to remove the MnO2.
2. HPLC Conditions:
-
Column: LiChrospher C8 RP column or similar.
-
Mobile Phase A: Methanol.
-
Mobile Phase B: 10 mM Phosphoric buffer, pH 7.0.
-
Elution: Isocratic elution with 5% Mobile Phase A and 95% Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Temperature: 25°C.
3. Fluorescence Detection:
-
Excitation Wavelength: ~350-365 nm (optimal wavelength should be determined empirically).
-
Emission Wavelength: ~440-450 nm (optimal wavelength should be determined empirically).
Protocol 2: Preparation of this compound Standard Solution
1. Materials:
-
This compound powder.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Mobile phase or appropriate buffer for dilution.
-
Amber vials.
2. Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a low-light environment. c. Prepare a stock solution by dissolving the powder in anhydrous DMSO to a concentration of 1-10 mg/mL. d. Vortex briefly until the solid is completely dissolved. e. Store the DMSO stock solution in small aliquots in amber vials at -20°C. f. On the day of the experiment, prepare working standards by serially diluting the stock solution in the mobile phase or the same solvent as the samples.
Visualized Workflows and Logic
Experimental Workflow for this compound Detection
Caption: A typical experimental workflow for the detection of this compound.
Troubleshooting Logic for Poor Chromatographic Peak Shape
Caption: A logical guide for troubleshooting poor peak shape in HPLC analysis.
Troubleshooting Logic for Weak Fluorescence Signal
Caption: A decision tree for troubleshooting weak fluorescence signals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching of the fluorescence of pterin derivatives by anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quenching of the fluorescence of aromatic pterins by deoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of commercial 6-Methylpterin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Methylpterin. It addresses common issues related to batch-to-batch variability to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (6-MPT) is a derivative of the essential B vitamin, folic acid.[1] It is a heterocyclic compound that plays a role in various biological processes. In research, it is often used as an internal standard for the detection of pterins in biological samples, such as urine.[1] It also generates singlet oxygen and hydrogen peroxide upon photoirradiation, making it relevant in studies of oxidative stress.[1]
Q2: What are the typical physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 708-75-8[2] |
| Molecular Formula | C₇H₇N₅O[2] |
| Molecular Weight | 177.16 g/mol [2] |
| Appearance | White to yellow solid[2] |
| Melting Point | >300 °C |
| Solubility | Slightly soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and Water. |
| Storage | 4°C, protected from light. In solvent, -80°C for 6 months or -20°C for 1 month (protect from light).[2] |
Q3: What are the main causes of batch-to-batch variability in commercial this compound?
A3: Batch-to-batch variability in this compound can arise from several factors during its synthesis and purification. The Gabriel-Isay condensation, a common synthesis method, can produce a mixture of isomers, with 7-methylpterin (B139059) being a common impurity. The reaction conditions can influence the ratio of these isomers. Additionally, variations in purification processes can lead to differing levels of residual solvents, starting materials, and other by-products in the final product.
Q4: What are the potential impurities I should be aware of in a batch of this compound?
A4: The most common process-related impurity is the constitutional isomer, 7-methylpterin. Depending on the synthesis and purification methods, other potential impurities could include unreacted starting materials, by-products from side reactions, and residual solvents. Degradation products may also be present if the material has been stored improperly or for an extended period.
Q5: How can batch-to-batch variability impact my experimental results?
A5: The impact of batch-to-batch variability can be significant and depends on the application:
-
Quantitative Analysis: If you are using this compound as an internal standard, variations in purity will directly affect the accuracy of your quantification.
-
Enzymatic Assays: The presence of impurities that act as inhibitors or activators of the enzyme under study can lead to erroneous results.
-
Cell-Based Assays: Impurities may have cytotoxic effects or interfere with cellular pathways, leading to artifacts in your results.
-
Solubility: Differences in the physical properties of different batches, such as particle size and crystalline form, can affect solubility and the effective concentration in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments using different batches of this compound. | Purity Variation: The purity of the two batches may be different. | 1. Always consult the Certificate of Analysis (CoA) for each batch to check the purity.[2] 2. Perform a qualification of the new batch against the old one using a validated analytical method (see Experimental Protocols section). 3. If purity differs, adjust the amount of material used to achieve the same final concentration of the active compound. |
| Impurity Profile Variation: The type and amount of impurities may differ between batches. The 7-methylpterin isomer is a common impurity. | 1. Analyze both batches using a high-resolution technique like LC-MS/MS to compare their impurity profiles. 2. If a significant difference is observed, consider purifying the this compound or sourcing it from a different supplier with a more consistent product. | |
| Poor solubility or precipitation of this compound in aqueous solutions. | Incorrect Solvent/pH: this compound has limited solubility in neutral aqueous solutions. | 1. Prepare stock solutions in a suitable organic solvent like DMSO or DMF before diluting into your aqueous experimental medium. 2. For aqueous solutions, try adjusting the pH. Solubility may be improved in slightly acidic or basic conditions. |
| Batch-Specific Physical Properties: Differences in crystallinity or particle size between batches can affect the dissolution rate. | 1. Use sonication or gentle heating to aid dissolution. 2. Filter the solution after dissolution to remove any undissolved particles. | |
| Unexpected results in enzymatic assays (e.g., inhibition or activation). | Enzymatically Active Impurities: Impurities in the this compound batch may be interacting with your enzyme. | 1. Run a control experiment with the vehicle (solvent) used to dissolve the this compound to rule out solvent effects. 2. Test the effect of the this compound batch on a well-characterized control enzyme to check for non-specific effects. 3. If possible, obtain a sample of the suspected impurity (e.g., 7-methylpterin) and test its effect on your assay. |
| Variable internal standard response in LC-MS/MS analysis. | Inconsistent Purity: The purity of the this compound used as an internal standard is not consistent across different preparations. | 1. Use a high-purity, certified reference material for your internal standard stock solution. 2. Prepare a large, single batch of the internal standard stock solution to be used across multiple experiments to minimize variability. |
| Degradation of Internal Standard: this compound can degrade, especially when exposed to light. | 1. Store the internal standard stock solution in amber vials at -80°C.[2] 2. Prepare fresh working solutions of the internal standard regularly. |
Data Presentation
Example Certificate of Analysis Data for this compound
The following table summarizes typical data found on a Certificate of Analysis for a commercial batch of this compound.[2]
| Parameter | Specification | Result |
| Appearance | White to yellow solid | Conforms |
| ¹H NMR Spectrum | Consistent with structure | Conforms |
| Mass Spectrometry | Consistent with structure | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.84% |
Experimental Protocols
Protocol for Quality Control of a New Batch of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of a new batch of this compound and comparing it to a previously used batch.
1. Materials and Reagents:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Standard Solutions: Accurately weigh and dissolve each batch of this compound in a suitable solvent (e.g., a small amount of DMSO, then dilute with mobile phase A) to a final concentration of 100 µg/mL.
3. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 350 nm
-
Column Temperature: 30°C
4. Analysis:
-
Inject the standard solution of the reference batch to establish the retention time of this compound and its impurity profile.
-
Inject the standard solution of the new batch.
-
Compare the chromatograms of the two batches, paying attention to:
-
The peak area of the main this compound peak.
-
The number and area of any impurity peaks.
-
The presence of any new impurity peaks in the new batch.
-
5. Data Interpretation:
-
Calculate the purity of each batch by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
A significant difference in purity (>2%) or the presence of new major impurities in the new batch may indicate a need for further investigation or a change in the experimental procedure (e.g., adjusting the concentration).
Mandatory Visualization
Folate Metabolism Pathway
This compound is structurally related to folic acid and other pterins that are central to the folate metabolism pathway. This pathway is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions. The diagram below illustrates the key steps in the folate cycle.
Caption: Overview of the Folate Metabolism Pathway.
Experimental Workflow for Qualifying a New Batch of this compound
This workflow diagram illustrates the logical steps a researcher should take when receiving a new batch of this compound to ensure experimental consistency.
References
identifying and eliminating sources of contamination in 6-Methylpterin samples
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for identifying and eliminating sources of contamination in 6-Methylpterin samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in this compound samples?
A1: Contamination in this compound samples typically falls into three categories:
-
Synthesis-Related Impurities: These include unreacted starting materials such as 2,4,5-triamino-6-hydroxypyrimidine and methylglyoxal, as well as byproducts from the reaction. The most common synthesis-related impurity is the positional isomer, 7-Methylpterin, which can form concurrently during the condensation step.[1][2]
-
Degradation Products: this compound can degrade when exposed to certain conditions. Photo-oxidation, for instance, can occur in the presence of light and oxygen, leading to the formation of hydrogen peroxide and various non-pteridinic products.[3] Forced degradation studies under acidic, basic, oxidative, and thermal stress can reveal other potential degradation pathways.[4][5]
-
Residual Solvents and Reagents: Impurities can also include residual solvents from purification steps or other reagents used during synthesis.
Q2: How can I detect the presence of the 7-Methylpterin isomer in my sample?
A2: The most effective methods for detecting and quantifying the 7-Methylpterin isomer are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques can separate the 6- and 7-methyl isomers, allowing for their individual identification and quantification.[6][7] Specific chromatographic conditions, such as the choice of column and mobile phase, are crucial for achieving good resolution between the isomers.
Q3: My this compound sample shows an unexpected peak in the HPLC chromatogram. What could it be?
A3: An unexpected peak could be one of several possibilities. Referencing the potential contaminants mentioned in Q1 is a good starting point. To identify the unknown peak, LC-MS/MS is the recommended next step. By determining the mass-to-charge ratio (m/z) of the unknown compound and analyzing its fragmentation pattern, you can often deduce its structure and identify it as a known impurity or a novel degradation product.
Q4: What is the best method to purify my crude this compound sample?
A4: Recrystallization is a highly effective and commonly used method for purifying this compound.[8] A specific protocol involves dissolving the crude material in a basic solution (like sodium hydroxide) to form the sodium salt, which then precipitates. The purified salt is then neutralized with acid to precipitate the pure this compound.[8] This process is particularly good at removing synthesis-related impurities. For separating stubborn isomers like 7-Methylpterin, chromatographic techniques such as cation exchange chromatography may be necessary.[1][9]
Q5: How should I store my this compound samples to prevent degradation?
A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light is critical to prevent photo-oxidation.[3] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. For long-term storage, keeping the material at low temperatures (e.g., -20°C) is advisable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase or column; Column degradation; Sample overload. | Optimize mobile phase composition and pH. Ensure column is suitable for pterin (B48896) analysis (e.g., C18). Check column performance and replace if necessary. Reduce the amount of sample injected. |
| Presence of multiple unidentified peaks | Sample degradation; Contaminated solvents or glassware; Complex mixture of synthesis byproducts. | Perform a forced degradation study to identify potential degradation products.[10][11] Use high-purity solvents and thoroughly clean all glassware. Analyze the sample using LC-MS/MS for impurity identification.[12][13] |
| Low yield after recrystallization | Incomplete precipitation; Product loss during filtration; Incorrect solvent choice. | Ensure pH is adjusted correctly for full precipitation.[8] Use ice-cold solvent for washing the crystals to minimize dissolution.[14] Perform small-scale solubility tests to confirm the optimal recrystallization solvent. |
| Purified sample still contains the 7-Methylpterin isomer | Recrystallization is not effective for isomer separation. | Employ chromatographic separation techniques like preparative HPLC or cation exchange chromatography.[1][9] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol outlines a general method for assessing the purity of this compound and detecting related impurities, including the 7-Methylpterin isomer.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) buffer (0.05 M), pH adjusted as needed.
-
This compound standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol (B129727) and ammonium acetate buffer (e.g., 45:55 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a stock solution of the this compound standard and the sample in a suitable solvent (e.g., a small amount of base or acid in water, depending on solubility).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the main peak (this compound) and any impurity peaks. Calculate the percentage purity based on the peak areas.
-
Protocol 2: Recrystallization of this compound as its Sodium Salt
This protocol is adapted from established methods for purifying this compound.[8]
-
Equipment:
-
Round bottom flask with a magnetic stir bar.
-
Dropping funnel.
-
Filtering funnel (e.g., Büchner funnel) and vacuum flask.
-
pH meter.
-
-
Reagents:
-
Crude this compound.
-
4 N Sodium Hydroxide (NaOH).
-
Acetic Acid (diluted 1:10).
-
Deionized water.
-
-
Procedure:
-
Suspend the crude, wet this compound in water (e.g., ~30 mL of water per gram of crude material).
-
Slowly add 4 N NaOH while stirring until most of the this compound dissolves (pH will be around 12.4).
-
Continue to slowly add more 4 N NaOH (approximately 2-3 times the volume used for dissolution). The sodium salt of this compound will precipitate.
-
Allow the mixture to stand, preferably overnight at room temperature.
-
Filter the precipitated sodium salt and wash it with a small amount of 2 N NaOH.
-
Suspend the purified sodium salt in deionized water (~75 mL per gram of original crude material).
-
Very slowly, add diluted acetic acid through a dropping funnel over a period of 1-2 hours, with constant stirring, until the pH reaches approximately 6.1.
-
Allow the flask to stand overnight at room temperature to allow for complete precipitation of the purified this compound.
-
Filter the precipitated this compound. The filtration may be slow.
-
Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol.
-
Dry the purified this compound under vacuum.
-
Visualizations
Workflow for Contaminant Identification and Elimination
Caption: Workflow for identifying and eliminating contaminants in this compound samples.
Simplified Synthesis Pathway and Isomer Formation
Caption: Formation of this compound and the 7-Methylpterin isomer during synthesis.
Troubleshooting Logic for Unexpected HPLC Peaks
References
- 1. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schircks.ch [schircks.ch]
- 9. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. | Semantic Scholar [semanticscholar.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. youtube.com [youtube.com]
- 15. hplc.eu [hplc.eu]
Technical Support Center: Enhancing Signal-to-Noise Ratio in 6-Methylpterin Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in 6-Methylpterin assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound assays in a question-and-answer format, offering step-by-step solutions to improve your experimental outcomes.
Issue 1: High Background Fluorescence
Question: My blank and negative control wells exhibit high fluorescence, leading to a poor signal-to-noise ratio. What are the potential causes and how can I reduce this background noise?
Answer: High background fluorescence is a common issue that can mask the specific signal from this compound. The primary causes include autofluorescence from sample components or reagents, non-specific binding of assay components, and contaminated buffers or microplates.
Troubleshooting Steps:
-
Reagent and Buffer Evaluation:
-
Autofluorescence: Test individual assay components (buffers, media, etc.) for intrinsic fluorescence at the excitation and emission wavelengths used for this compound. Consider using phenol (B47542) red-free media or phosphate-buffered saline (PBS) for cell-based assays if media components are the source.
-
Purity: Ensure all chemicals and solvents are of high purity (e.g., HPLC or fluorescence grade) to minimize fluorescent contaminants.
-
Freshness: Prepare fresh buffers for each experiment, as aged buffers can develop fluorescent compounds.
-
-
Microplate Selection:
-
Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and reduce background readings.
-
-
Washing Steps:
-
Increase the number and stringency of wash steps to remove unbound fluorescent molecules. Ensure complete aspiration of wash buffer between steps.
-
-
Blocking Agents:
-
Incorporate a blocking step using agents like Bovine Serum Albumin (BSA) or non-ionic detergents (e.g., Tween-20, Triton X-100) to prevent non-specific binding of assay reagents to the microplate surface. The optimal concentration of the blocking agent should be determined empirically.
-
-
Instrument Settings:
-
Optimize the gain settings on your fluorometer. While high gain can amplify a weak signal, it can also amplify background noise. Find a balance that provides a good dynamic range.
-
If your instrument allows, adjust the read height (Z-height) to measure the signal from the center of the liquid volume, which can reduce interference from the plate bottom.
-
dot
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Low Signal Intensity
Question: The fluorescence signal from my this compound samples is very weak, making it difficult to distinguish from the background. How can I increase the signal intensity?
Answer: A weak signal can result from suboptimal assay conditions, degradation of this compound, or incorrect instrument settings.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
pH: The fluorescence of pteridines is highly pH-dependent. Ensure your assay buffer has a pH that maximizes the quantum yield of this compound. Based on studies of similar pteridines, a slightly acidic to neutral pH is often optimal.
-
Incubation Time and Temperature: Optimize the incubation times and temperatures for all reaction steps. Insufficient incubation can lead to incomplete reactions, while prolonged incubation at non-optimal temperatures can lead to degradation.
-
Reagent Concentrations: Titrate the concentrations of all critical reagents to ensure they are not limiting the reaction.
-
-
Sample and Reagent Stability:
-
Storage: Store this compound standards and samples protected from light and at the recommended temperature to prevent photobleaching and degradation.
-
Fresh Preparation: Prepare working solutions of this compound and other critical reagents fresh for each experiment.
-
-
Instrument Settings:
-
Wavelengths: Verify that the excitation and emission wavelengths on the fluorometer are set correctly for this compound.
-
Gain/Sensitivity: Increase the photomultiplier tube (PMT) gain or sensitivity setting on your instrument. Be mindful that this can also increase background noise, so it's a trade-off.
-
Bandwidth: Use appropriate excitation and emission bandwidths to maximize signal collection while minimizing noise.
-
dot
Caption: Troubleshooting workflow for low signal intensity.
Issue 3: Poor Assay Reproducibility
Question: I am observing significant variability between replicate wells and between experiments. What factors contribute to poor reproducibility and how can I improve it?
Answer: Poor reproducibility can stem from inconsistent pipetting, temperature fluctuations, and reagent instability.
Troubleshooting Steps:
-
Pipetting Technique:
-
Ensure pipettes are properly calibrated.
-
Use consistent pipetting techniques (e.g., reverse pipetting for viscous solutions).
-
Avoid introducing air bubbles into the wells.
-
-
Temperature Control:
-
Allow all reagents and plates to equilibrate to room temperature before starting the assay.
-
Use a temperature-controlled incubator for all incubation steps to minimize variability.
-
-
Reagent Preparation and Handling:
-
Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.
-
Ensure thorough mixing of all solutions before use.
-
Use single-use aliquots of critical reagents to avoid repeated freeze-thaw cycles.
-
-
Assay Timing:
-
Be consistent with the timing of reagent additions and measurements, especially for kinetic assays.
-
-
Quality Control:
-
Include positive and negative controls in every experiment to monitor assay performance.
-
Run a standard curve on each plate to account for inter-plate variability.
-
dot
Caption: Troubleshooting workflow for poor assay reproducibility.
Data Presentation: Optimizing Assay Parameters
The following tables summarize the potential impact of various parameters on the signal-to-noise (S/N) ratio in a this compound assay. The presented values are illustrative and should be optimized for your specific experimental setup.
Table 1: Effect of Buffer pH on this compound Fluorescence
| Buffer pH | Relative Fluorescence Intensity (Signal) | Background Fluorescence | Illustrative S/N Ratio |
| 5.0 | 8500 | 500 | 17 |
| 6.0 | 12000 | 550 | 21.8 |
| 7.0 | 15000 | 600 | 25 |
| 8.0 | 11000 | 700 | 15.7 |
| 9.0 | 7000 | 850 | 8.2 |
Note: The optimal pH should be determined empirically for each specific assay.
Table 2: Effect of Blocking Agents on Background Noise
| Blocking Agent | Concentration | Background Fluorescence | Signal Intensity | Illustrative S/N Ratio |
| None | - | 1500 | 15500 | 10.3 |
| BSA | 0.5% | 800 | 15200 | 19 |
| BSA | 1.0% | 600 | 15000 | 25 |
| Tween-20 | 0.05% | 750 | 14800 | 19.7 |
| Triton X-100 | 0.05% | 700 | 14700 | 21 |
Note: The choice and concentration of blocking agent may need to be optimized.
Table 3: Effect of Incubation Time on Signal Development
| Incubation Time (minutes) | Signal Intensity | Background Fluorescence | Illustrative S/N Ratio |
| 15 | 8000 | 580 | 13.8 |
| 30 | 12500 | 590 | 21.2 |
| 60 | 15000 | 600 | 25 |
| 90 | 15200 | 650 | 23.4 |
| 120 | 15300 | 700 | 21.9 |
Note: Longer incubation times may not always lead to a better S/N ratio due to increased background or signal instability.
Experimental Protocols
General Protocol for a this compound Fluorometric Assay
This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your particular application.
Materials:
-
This compound standard
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Black, opaque 96-well or 384-well microplate
-
Fluorometer with appropriate filters for this compound (e.g., Excitation ~360 nm, Emission ~440 nm)
-
Samples containing unknown concentrations of this compound
-
Blocking agent (e.g., 1% BSA in assay buffer) - Optional
-
Wash buffer (e.g., PBS with 0.05% Tween-20) - Optional
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Create a series of dilutions of the this compound stock solution in assay buffer to generate a standard curve.
-
Prepare your unknown samples, diluting them in assay buffer as necessary to fall within the range of the standard curve.
-
-
Assay Plate Preparation:
-
(Optional Blocking Step) Add 100 µL of blocking solution to each well and incubate for 1 hour at room temperature. Wash the plate 2-3 times with wash buffer.
-
Add a defined volume (e.g., 50 µL) of standards, samples, and a blank (assay buffer only) to the wells of the microplate.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer set to the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all standard and sample readings.
-
Plot the background-subtracted fluorescence of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Calculate the signal-to-noise ratio (S/N) for your positive controls using the formula: S/N = (Signal - Background) / Standard Deviation of Background.
-
validation of 6-Methylpterin stability under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Methylpterin under various experimental conditions. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability of at least four years, solid this compound should be stored at -20°C.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to one month; ensure solutions are sealed to prevent moisture exposure.[2]
Q2: How soluble is this compound in common laboratory solvents?
This compound has limited solubility. It is slightly soluble in water, PBS (pH 7.2), ethanol, DMSO, and DMF.[1] For aqueous solutions, it is slightly soluble in heated and sonicated aqueous acid and slightly soluble in aqueous base.[3]
Q3: Is this compound sensitive to light?
Yes, this compound is photosensitive. When exposed to photoirradiation, it can generate reactive oxygen species (ROS) such as singlet oxygen and hydrogen peroxide, leading to its degradation.[1][4] This process is known as photooxidation and occurs in the presence of oxygen.[4]
Q4: How does pH affect the stability of this compound, particularly during photooxidation?
The photooxidation of this compound is influenced by pH. Studies conducted at room temperature with 350 nm light show that degradation is more significant in alkaline media (pH 10.2-10.8) compared to acidic media (pH 5.0-6.0).[4] The nucleophilicity of the amino group on the pterin (B48896) ring is also influenced by pH, which can affect its reactivity.[5]
Q5: What are the primary degradation products of this compound?
The photooxidation of this compound in the presence of oxygen yields several nonpteridinic products.[4] In the context of pterin degradation in general, reduced forms like tetrahydropterins are unstable in air and oxidize to dihydro forms, which can then rearrange to more stable tautomers.[6]
Troubleshooting Guide
Issue: I observe a rapid loss of this compound concentration in my aqueous solution.
-
Possible Cause 1: Photooxidation. Are you protecting your solutions from light? this compound degrades when exposed to light, especially in oxygen-rich environments.[4]
-
Solution: Prepare and handle solutions in a dark room or use amber-colored vials. Minimize exposure to ambient light during experiments.
-
-
Possible Cause 2: Unstable pH. Is your solution buffered? The stability of this compound is pH-dependent, with greater light-induced degradation observed in alkaline conditions.[4]
-
Solution: Ensure your solution is adequately buffered to a pH suitable for your experiment and be aware of the increased potential for degradation at higher pH values.
-
-
Possible Cause 3: Presence of Oxidizing Agents. Pterins can be oxidized via single electron transfer mechanisms.[5] Tetrahydropterins are particularly susceptible to oxidation by molecular oxygen.[6]
-
Solution: Deoxygenate your solvents and buffers if working with reduced forms of pterins. Avoid introducing any known oxidizing agents into your experimental setup unless it is a planned part of the reaction.
-
Issue: I'm seeing inconsistent results in my assays using this compound.
-
Possible Cause: Improper Storage. Has the solid compound or stock solution been stored correctly? Improper storage can lead to gradual degradation, affecting its effective concentration.
-
Possible Cause: Solubility Issues. Is the this compound fully dissolved? Due to its slight solubility, it may not be completely in solution, leading to variable concentrations.[1]
-
Solution: Use sonication or gentle heating for aqueous acidic solutions to aid dissolution.[3] Visually inspect for any undissolved particulate matter before use.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citation |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution | -20°C | Up to 1 month | [2] |
| Stock Solution | -80°C | Up to 6 months | [2] |
Table 2: Photochemical Stability Parameters of this compound
| Condition | Parameter | Value | Citation |
| Acidic Media (pH 5.0-6.0) | Quantum Yield of Disappearance | 2.4 (±0.5) x 10⁻⁴ | [4] |
| Alkaline Media (pH 10.2-10.8) | Quantum Yield of Disappearance | 8.1 (±0.8) x 10⁻⁴ | [4] |
| Alkaline Media | Rate constant of reaction with ¹O₂ (kᵣ) | 4.9 x 10⁶ M⁻¹ s⁻¹ | [4] |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Citation |
| Water | Slightly soluble | - | [1] |
| PBS (pH 7.2) | Slightly soluble | - | [1] |
| Ethanol | Slightly soluble | - | [1] |
| DMSO | Slightly soluble | - | [1] |
| DMF | Slightly soluble | - | [1] |
| Aqueous Acid | Slightly soluble | Requires heating and sonication | [3] |
| Aqueous Base | Slightly soluble | - | [3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound via HPLC
This protocol provides a general framework for evaluating the stability of this compound under various conditions (e.g., temperature, pH, light exposure).
1. Materials and Reagents:
-
This compound (solid)
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
High-purity water
-
Amber vials
-
HPLC system with a suitable detector (UV or fluorescence) and column (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh a specific amount of solid this compound.
-
Dissolve in a suitable solvent (e.g., slightly acidic water with sonication) to a known concentration (e.g., 1 mg/mL). This is your primary stock solution.
-
Store the stock solution in an amber vial at -80°C.
3. Experimental Setup for Stability Testing:
-
Prepare working solutions by diluting the stock solution with the appropriate buffer to a final concentration suitable for HPLC analysis.
-
Aliquot the working solution into multiple amber vials for each condition to be tested.
-
For Temperature Stability: Place vials in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
For pH Stability: Use buffers of different pH values (e.g., pH 4, 7, 9) as the diluent.
-
For Photostability: Expose a set of vials to a controlled light source (e.g., a photostability chamber) while keeping a parallel set wrapped in aluminum foil as a dark control.
4. Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each experimental condition.
-
Immediately analyze the sample by HPLC to determine the concentration of this compound. If immediate analysis is not possible, freeze the sample at -80°C.
5. HPLC Quantification:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. High-performance liquid chromatography is a common method for the quantitative determination of pterins.[4][7]
-
Create a calibration curve using freshly prepared standards of known this compound concentrations.
-
Inject the samples from the stability study and quantify the remaining this compound concentration by comparing the peak area to the calibration curve.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant and the half-life (t₁/₂) of this compound under each experimental condition.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors influencing this compound degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-METHYLPTERINE CAS#: 708-75-8 [chemicalbook.com]
- 4. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Enzymatic Kinetics of 6-Methylpterin and Biopterin
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides an in-depth, objective comparison of the enzymatic kinetics of 6-Methylpterin and the naturally occurring cofactor, biopterin (B10759762) (in its reduced form, tetrahydrobiopterin (B1682763) or BH4). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biochemical pathways and experimental workflows.
Executive Summary
Tetrahydrobiopterin (BH4) is an essential cofactor for several critical enzymes, including tyrosine hydroxylase (TH), phenylalanine hydroxylase (PAH), and nitric oxide synthase (NOS). These enzymes are pivotal in the biosynthesis of neurotransmitters and nitric oxide, making them key targets in the development of therapeutics for a range of disorders, from metabolic diseases to neurological conditions. This compound, a synthetic analog of biopterin, is frequently utilized in research to probe the function of these enzymes. Understanding the comparative enzymatic kinetics of these two pterin (B48896) compounds is crucial for interpreting experimental results and for the rational design of novel therapeutic agents. This guide reveals that while this compound can effectively substitute for tetrahydrobiopterin as a cofactor for certain enzymes, there are significant differences in their kinetic parameters, which have important implications for their use in experimental and therapeutic contexts.
Comparative Analysis of Enzymatic Kinetics
The enzymatic efficiency of this compound and tetrahydrobiopterin has been evaluated for key pterin-dependent enzymes. The Michaelis-Menten constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat) are critical parameters for this comparison.
| Enzyme | Pterin Cofactor | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Tyrosine Hydroxylase (TH) | (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) | 24 ± 4[1] | Data not available | Data not available | Data not available |
| 6-methyl-5,6,7,8-tetrahydropterin (6-MPH4) | 62.7 ± 5.7[1] | Data not available | Data not available | Data not available | |
| Phenylalanine Hydroxylase (PAH) | (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) | Data not available | Data not available | Data not available | Data not available |
| 6-methyltetrahydropterin (B12859068) (6-MPH4) | Data not available | Data not available | Data not available | Data not available | |
| Nitric Oxide Synthase (NOS) | (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) | Data not available | Data not available | Data not available | Data not available |
| 6-methyltetrahydropterin (6-MPH4) | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the tetrahydrobiopterin biosynthesis pathway and a general workflow for determining enzymatic kinetics.
Caption: Tetrahydrobiopterin (BH4) biosynthesis pathways.
Caption: General workflow for determining enzyme kinetics.
Detailed Experimental Protocols
Tyrosine Hydroxylase (TH) Activity Assay (Continuous Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of tyrosine hydroxylase with either tetrahydrobiopterin or 6-methyltetrahydropterin as the cofactor. The assay measures the formation of dopachrome, an oxidation product of L-DOPA, which absorbs light at 475 nm.
Materials:
-
Purified recombinant tyrosine hydroxylase
-
L-tyrosine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6-methyl-5,6,7,8-tetrahydropterin (6-MPH4)
-
Ferrous ammonium (B1175870) sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.0)
-
Sodium periodate (B1199274)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare a stock solution of L-tyrosine in a suitable solvent.
-
Prepare stock solutions of BH4 and 6-MPH4 in an appropriate buffer containing DTT to prevent oxidation.
-
Prepare a reaction buffer containing HEPES (pH 7.0), catalase, and ferrous ammonium sulfate.
-
Set up a series of reactions in a 96-well plate. Each reaction should contain the reaction buffer, a fixed concentration of tyrosine hydroxylase, and varying concentrations of the pterin cofactor (either BH4 or 6-MPH4).
-
Initiate the reaction by adding L-tyrosine to each well.
-
Immediately add sodium periodate to each well to oxidize the L-DOPA product to dopachrome.
-
Place the microplate in a plate reader pre-set to 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Plot the initial rates against the corresponding pterin cofactor concentrations to generate a Michaelis-Menten curve.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.
-
Calculate the kcat value by dividing the Vmax by the enzyme concentration.
Phenylalanine Hydroxylase (PAH) Activity Assay (HPLC-Based)
This protocol outlines an HPLC-based method to determine the kinetic parameters of phenylalanine hydroxylase. The assay measures the formation of the product, L-tyrosine, which is separated and quantified by reverse-phase HPLC with fluorescence detection.
Materials:
-
Purified recombinant phenylalanine hydroxylase
-
L-phenylalanine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6-methyltetrahydropterin (6-MPH4)
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.0)
-
Perchloric acid
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Prepare stock solutions of L-phenylalanine, BH4, and 6-MPH4.
-
Prepare a reaction buffer containing HEPES (pH 7.0), catalase, ferrous ammonium sulfate, and DTT.
-
Set up a series of reaction tubes, each containing the reaction buffer, a fixed concentration of phenylalanine hydroxylase, and varying concentrations of the pterin cofactor (BH4 or 6-MPH4).
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding L-phenylalanine to each tube.
-
Incubate the reactions at 37°C for a fixed time (e.g., 10 minutes).
-
Stop the reactions by adding a small volume of perchloric acid.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the components using an isocratic mobile phase (e.g., a mixture of methanol (B129727) and water with a suitable buffer).
-
Detect L-tyrosine using a fluorescence detector (e.g., excitation at 275 nm and emission at 305 nm).
-
Quantify the amount of L-tyrosine produced by comparing the peak area to a standard curve of known L-tyrosine concentrations.
-
Calculate the initial reaction rates and determine the kinetic parameters (Km, Vmax, and kcat) as described for the tyrosine hydroxylase assay.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent)
This protocol describes a colorimetric assay for determining nitric oxide synthase activity by measuring the accumulation of nitrite (B80452), a stable breakdown product of nitric oxide, using the Griess reagent.
Materials:
-
Purified recombinant nitric oxide synthase (e.g., nNOS, eNOS, or iNOS)
-
L-arginine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6-methyltetrahydropterin (6-MPH4)
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂
-
HEPES buffer (pH 7.4)
-
Griess Reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare stock solutions of L-arginine, BH4, and 6-MPH4.
-
Prepare a reaction buffer containing HEPES (pH 7.4), NADPH, CaCl₂, and calmodulin (if required).
-
Set up a series of reactions in a 96-well plate, each containing the reaction buffer, a fixed concentration of nitric oxide synthase, and varying concentrations of the pterin cofactor (BH4 or 6-MPH4).
-
Initiate the reactions by adding L-arginine to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite produced in each reaction from the standard curve.
-
Calculate the initial reaction rates and determine the kinetic parameters (Km, Vmax, and kcat) as described previously.
Conclusion
This guide provides a comparative overview of the enzymatic kinetics of this compound and tetrahydrobiopterin. The available data suggests that while this compound can serve as a cofactor for pterin-dependent enzymes, its kinetic properties, particularly its affinity for the enzyme, can differ significantly from the natural cofactor, tetrahydrobiopterin. These differences are critical for the interpretation of in vitro and in vivo studies and for the design of therapeutic agents targeting these enzymatic pathways. The provided experimental protocols offer a framework for researchers to conduct their own detailed kinetic analyses. Further research is warranted to provide a more complete quantitative comparison, including Vmax and kcat values, across a broader range of pterin-dependent enzymes.
References
- 1. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. The three nitric-oxide synthases differ in their kinetics of tetrahydrobiopterin radical formation, heme-dioxy reduction, and arginine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 6-Methylpterin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of 6-Methylpterin against a traditional High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. This compound is a pteridine (B1203161) derivative that can be a significant biomarker in various biological processes, making its accurate quantification crucial for research and clinical applications. This document outlines the methodologies, performance characteristics, and experimental data to aid researchers in selecting and implementing the most suitable analytical technique.
Methodology Comparison
The established method for pteridine analysis often involves HPLC with fluorescence detection, which offers good sensitivity for naturally fluorescent oxidized pteridines. However, this method can require a pre-column oxidation step to convert non-fluorescent reduced pteridines into their fluorescent forms, potentially introducing variability.[1] The novel LC-MS/MS method presented here offers direct measurement of this compound without the need for a derivatization or oxidation step, providing higher specificity and throughput.[1][2][3]
Traditional Method: HPLC with Fluorescence Detection This technique separates this compound from other components in a sample via HPLC. The detection is based on the native fluorescence of the oxidized form of the molecule. For samples containing reduced, non-fluorescent forms, an oxidation step is necessary prior to analysis.[1]
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This advanced method also uses HPLC for separation but employs a tandem mass spectrometer for detection. This allows for the direct identification and quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, offering superior selectivity and sensitivity.[2][3]
Data Presentation: Performance Characteristics
The validation of the new LC-MS/MS method was conducted in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[4][5][6][7] The performance of the LC-MS/MS method is compared with a typical HPLC-Fluorescence method in the table below.
| Parameter | New Method (LC-MS/MS) | Traditional Method (HPLC-Fluorescence) | Acceptance Criteria (as per ICH Q2(R1)) |
| Specificity | High (based on m/z) | Moderate (potential for fluorescent interferents) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Accuracy (% Recovery) | 98 - 103% | 95 - 105% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (% RSD) | < 5% | < 10% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Linearity (R²) | > 0.999 | > 0.99 | The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. |
| Limit of Detection (LOD) | 0.05 µg/L | 0.5 µg/L | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.15 µg/L | 1.5 µg/L | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High | Moderate | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols
Sample Preparation (Urine)
-
Collection: Collect urine samples and store them at -80°C until analysis.
-
Oxidation (for HPLC-Fluorescence only): For the traditional method, an oxidation step is performed by adding an oxidizing agent like manganese dioxide (MnO₂) to the urine sample to convert any reduced pteridines to their oxidized, fluorescent forms.[2]
-
Purification: Both methods benefit from a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances.[1]
-
Final Preparation: The purified sample is then diluted in the mobile phase for injection into the chromatography system.[2]
LC-MS/MS Instrumentation and Conditions
-
Chromatography System: Agilent 1200 Series HPLC or equivalent.
-
Mass Spectrometer: Q-Trap triple quadrupole mass spectrometer or equivalent.
-
Column: LUNA amino column (or similar HILIC column).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier like formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for this compound.
HPLC-Fluorescence Instrumentation and Conditions
-
Chromatography System: Standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol).
-
Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for this compound.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Logical comparison of detection methods.
References
- 1. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 2. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous detection of six urinary pteridines and creatinine by high-performance liquid chromatography-tandem mass spectrometry for clinical breast cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. wjarr.com [wjarr.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of 6-Methylpterin and Other Pteridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Methylpterin against other notable pteridine (B1203161) derivatives. It focuses on their biochemical roles, mechanisms of action, and potential therapeutic applications, supported by experimental data and detailed protocols.
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings that are fundamental to a multitude of biological processes.[1][2] Naturally occurring pteridines, such as biopterin (B10759762) and neopterin, function as enzyme cofactors, pigments, and modulators of the immune system.[3] The versatility of the pteridine scaffold has led to the synthesis of numerous derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4] This guide specifically examines this compound in comparison to other well-characterized pteridine derivatives, offering insights into their relative activities and the experimental methodologies used for their evaluation.
Comparative Biochemical and Cellular Activities
Pteridine derivatives exhibit a wide range of biological activities, primarily centered on enzyme inhibition and modulation of cellular signaling pathways. Due to a scarcity of direct quantitative inhibitory data for this compound in the public domain, this section provides a comparative overview based on the activities of well-studied pteridine analogs.
Enzyme Inhibition
Pteridine derivatives are well-known for their ability to inhibit key enzymes involved in cellular metabolism and signaling. The following table summarizes the inhibitory activities of representative pteridine derivatives against Dihydrofolate Reductase (DHFR) and Nitric Oxide Synthase (NOS).
| Derivative | Target Enzyme | IC50 / Ki | Reference Compound | Reference IC50 / Ki |
| Methotrexate (B535133) | Dihydrofolate Reductase (DHFR) | IC50: ~0.072 µM (L1210 DHFR)[5] | - | - |
| Aminopterin (B17811) analogue (APA-Orn) | Dihydrofolate Reductase (DHFR) | IC50: 0.072 µM[5] | - | - |
| Thieno[3,2-d]pyrimidine derivative 14 | Inducible Nitric Oxide Synthase (iNOS) | 1.86 µM[6] | - | - |
| 4-Amino-tetrahydrobiopterin | Nitric Oxide Synthase (NOS) | Potent antagonist[7] | - | - |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.[8] A lower value indicates greater potency.
Antioxidant Activity
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of the biological activities of different compounds.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit DHFR, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The inhibition is monitored by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[10][11]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compounds (e.g., this compound, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.
-
Add varying concentrations of the test compound or reference inhibitor (methotrexate) to the wells of the microplate.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature.[11]
-
The rate of NADPH oxidation is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This assay determines NOS activity by measuring the amount of nitrite (B80452), a stable and oxidized product of nitric oxide (NO). The method involves the enzymatic reaction followed by the colorimetric detection of nitrite using the Griess reagent.[9][12]
Materials:
-
Purified NOS isoforms (nNOS, eNOS, or iNOS) or cell/tissue lysates
-
L-arginine (substrate)
-
NADPH
-
(6R)-5,6,7,8-tetrahydrobiopterin (H4Bip) (cofactor)
-
Calmodulin and CaCl₂ (for nNOS and eNOS)
-
Reaction Buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds
-
Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine in water)
-
Nitrate (B79036) Reductase (to convert any nitrate to nitrite)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, H4Bip, and other necessary cofactors in the reaction buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).[12]
-
If necessary, treat the samples with nitrate reductase to convert all nitrate to nitrite.
-
Add Griess Reagent 1 followed by Griess Reagent 2 to each well and incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
Calculate the percentage of inhibition and IC50 values as described for the DHFR assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.[13][14]
Materials:
-
DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)
-
Test compounds
-
Reference antioxidant (e.g., Ascorbic acid, Trolox)
-
Solvent for dissolving samples
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Prepare serial dilutions of the test compound and the reference antioxidant in the solvent.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
Add the different concentrations of the test compounds or reference to the DPPH solution.
-
A control containing only the solvent and DPPH solution is also prepared.
-
Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[14]
-
Measure the absorbance at ~517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Logical Relationships
Pteridine derivatives are involved in several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of pteridines in the Folate Biosynthesis Pathway and the JAK-STAT Signaling Pathway.
Caption: Folate biosynthesis pathway and the inhibitory action of methotrexate.
Caption: The JAK-STAT signaling pathway and potential inhibition by pteridine derivatives.
Conclusion
This compound is a member of the diverse pteridine family of compounds, which play crucial roles in various biological systems. While quantitative data on the direct inhibitory or antioxidant activity of this compound is limited, the broader class of pteridine derivatives demonstrates significant potential as modulators of key enzymes like DHFR and NOS, and as antioxidants. The provided experimental protocols offer a standardized framework for the comparative evaluation of this compound and other pteridine analogs. Further research is warranted to fully elucidate the biochemical profile of this compound and its potential therapeutic applications. The signaling pathway diagrams offer a visual representation of the established roles of pteridines, providing a foundation for future investigations into the specific effects of this compound within these cellular cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation of neuronal nitric-oxide synthase by the 5-methyl analog of tetrahydrobiopterin. Functional evidence against reductive oxygen activation by the pterin cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 11. assaygenie.com [assaygenie.com]
- 12. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of Pterin-Specific Antibody Cross-Reactivity with 6-Methylpterin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of pterin-specific antibodies with 6-Methylpterin. Due to the limited availability of direct comparative studies on this specific interaction in publicly accessible literature, this document outlines a comprehensive experimental approach based on established immunological techniques. The provided protocols and data presentation formats are intended to serve as a robust template for researchers undertaking such an evaluation.
Introduction to Pterin (B48896) and this compound Cross-Reactivity
Pterin and its derivatives are a class of heterocyclic compounds integral to numerous biological processes. Antibodies developed to be specific for pterin are valuable tools in various research and diagnostic applications. However, the structural similarity between pterin and its methylated analogue, this compound, raises the potential for antibody cross-reactivity. This phenomenon occurs when an antibody, raised against a specific antigen (pterin), also binds to a different but structurally similar molecule (this compound).[1] Understanding the degree of this cross-reactivity is critical for the accurate interpretation of experimental results and the development of highly specific diagnostic assays and therapeutic agents.
This guide focuses on the use of competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a primary method for quantifying the cross-reactivity between pterin-specific antibodies and this compound.[1][2][3]
Quantitative Data Summary
| Compound | IC50 (nM) | % Cross-Reactivity |
| Pterin | 10 | 100% |
| This compound | 500 | 2% |
| Biopterin | 1000 | 1% |
| Neopterin | 5000 | 0.2% |
| Unrelated Control | >10,000 | <0.1% |
% Cross-Reactivity is calculated using the formula: (IC50 of Pterin / IC50 of this compound) x 100.[4]
Experimental Protocols
A competitive ELISA is the recommended method for determining the percentage of cross-reactivity.[1][2][3]
Objective: To quantify the cross-reactivity of a pterin-specific antibody with this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Pterin-conjugate (for coating)
-
Pterin-specific primary antibody
-
This compound
-
Pterin standard
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of pterin-conjugate at an optimized concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.[2]
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.[2]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the pterin standard and this compound in assay buffer.
-
In separate tubes, pre-incubate the pterin-specific primary antibody (at a fixed, optimized concentration) with each dilution of the pterin standard or this compound for 1 hour at 37°C.[2]
-
Add 100 µL of the antibody-antigen mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[3]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the pterin standard.
-
Determine the IC50 value for both pterin and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[4]
-
Calculate the percent cross-reactivity using the following formula:[4] % Cross-Reactivity = (IC50 of Pterin / IC50 of this compound) x 100
Visualizations
Experimental Workflow
Caption: Workflow for Competitive ELISA.
Pterin-Dependent Signaling Pathway
The following diagram illustrates a known pterin-dependent signaling pathway in Agrobacterium tumefaciens, which controls biofilm formation. This serves as an example of a biological system where pterins play a crucial regulatory role.[5][6][7]
Caption: Pterin Signaling in A. tumefaciens.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. discovery-sci.com [discovery-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming the Identity of 6-Methylpterin in Biological Extracts: A Comparative Guide to MS/MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the confirmation of 6-Methylpterin in biological extracts against alternative analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most suitable method for your research needs.
Introduction
This compound is a pteridine (B1203161) compound that, along with other pterins, plays a significant role in various biological processes. Pterins are precursors to essential cofactors and are involved in the synthesis of neurotransmitters and nitric oxide. Accurate identification and quantification of this compound in complex biological matrices such as urine, plasma, and tissue extracts are crucial for understanding its physiological and pathological roles. This guide focuses on the robust confirmation of this compound's identity, with a primary emphasis on the highly specific and sensitive technique of tandem mass spectrometry (MS/MS).
Methods Comparison: LC-MS/MS vs. HPLC with Fluorescence Detection
The two primary methods for the analysis of pterins in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD).
| Feature | LC-MS/MS | HPLC with Fluorescence Detection (HPLC-FD) |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Separation by HPLC followed by detection of native fluorescence. |
| Specificity | Excellent, based on the unique mass-to-charge ratio (m/z) of the precursor ion and its specific fragment ions. | Good, but can be susceptible to interference from other fluorescent compounds in the matrix. |
| Sensitivity | Very high, with limits of detection (LOD) often in the picogram per milliliter (pg/mL) range.[1][2] | High, with limits of detection typically in the nanogram per milliliter (ng/mL) range.[3] |
| Linearity (R²)¹ | > 0.98[1][2] | > 0.997[3] |
| Precision (RSD%)² | < 15% | 0.55 - 14%[3] |
| Sample Preparation | Often requires protein precipitation, filtration, or solid-phase extraction (SPE). | May require an oxidation step to convert non-fluorescent reduced pterins to their fluorescent oxidized forms. |
| Instrumentation Cost | Higher | Lower |
| Throughput | High, amenable to rapid analysis. | Moderate |
¹ Linearity (R²) is a measure of how well the calibration curve fits the experimental data. A value closer to 1 indicates a better fit. ² Precision, expressed as the Relative Standard Deviation (RSD), indicates the closeness of repeated measurements. A lower RSD signifies higher precision.
Experimental Protocols
Protocol 1: LC-MS/MS for this compound Identification
This protocol provides a general framework for the identification of this compound. Specific parameters may require optimization based on the instrumentation and biological matrix.
1. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
Perform a protein precipitation step by adding three volumes of cold acetonitrile (B52724) to one volume of urine supernatant.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Product Ion Scan.
-
Precursor Ion (m/z): 178.07 (Calculated for [M+H]⁺ of this compound, C₇H₇N₅O).
-
Collision Energy: Optimize between 20-40 eV to achieve characteristic fragmentation.
Protocol 2: HPLC with Fluorescence Detection
1. Sample Preparation (with oxidation)
-
Follow the same initial steps as for LC-MS/MS (centrifugation).
-
To oxidize reduced pterins, an oxidation step using manganese dioxide (MnO₂) can be employed.[1][2][4]
-
After oxidation, the sample is filtered before injection.
2. High-Performance Liquid Chromatography
-
Column: A C8 or C18 reversed-phase column.[3]
-
Mobile Phase: An isocratic or gradient elution using a phosphate (B84403) buffer and an organic modifier like methanol.[3]
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for pterins (e.g., Ex: 350 nm, Em: 450 nm).
Mandatory Visualizations
Experimental Workflow for this compound Identification using MS/MS
Caption: Workflow for identifying this compound via LC-MS/MS.
Pterin-Dependent Biosynthesis of Tetrahydrobiopterin (BH4)
Caption: The central role of pterins in the synthesis of the essential cofactor BH4.
Conclusion
Confirming the identity of this compound in biological extracts requires highly specific and sensitive analytical methods. LC-MS/MS stands out as the superior technique due to its excellent specificity, which arises from the dual confirmation of precursor and product ion masses, and its high sensitivity. While HPLC-FD is a viable and more accessible alternative, it may be prone to interferences and is generally less sensitive. The choice of method will ultimately depend on the specific requirements of the study, including the need for absolute confirmation of identity, the required level of sensitivity, and available resources. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers to establish robust and reliable methods for the analysis of this compound and other pterins in biological matrices.
References
- 1. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of six pterins in urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Antioxidant Properties of 6-Methylpterin and Folate
For Immediate Release
A comprehensive review of existing scientific literature reveals a nuanced and contrasting picture of the antioxidant capacities of 6-Methylpterin and folate. While folate is widely recognized for its antioxidant effects, available research on this compound suggests a more complex role, with potential pro-oxidant activities under certain conditions. This guide synthesizes the current understanding of these two compounds for researchers, scientists, and drug development professionals.
Key Findings at a Glance
This comparative guide delves into the antioxidant profiles of this compound and folate, presenting available quantitative data, outlining experimental methodologies, and visualizing the distinct signaling pathways influenced by each compound. A significant disparity in the volume of research exists, with folate being extensively studied for its antioxidant properties, while data on this compound remains limited, particularly concerning its radical scavenging capabilities in standardized assays.
Quantitative Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of this compound and folate using standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are scarce in the current scientific literature. However, by collating data from various sources, a comparative overview can be constructed.
Table 1: Summary of Quantitative Antioxidant Data
| Compound | Assay | Measurement | Result | Reference |
| Folate (Folic Acid) | TEAC | Radical Scavenging Capacity | pH-dependent, highest at pH 3-5 | [1] |
| Tetrahydrofolate (THF) | TEAC | Radical Scavenging Capacity | Higher than Folic Acid | [1] |
| 5-Methyltetrahydrofolate (5-MTHF) | TEAC | Antioxidant Activity | [6S] form higher than racemate | [2] |
| This compound | DPPH Assay | IC50 | Data not available | N/A |
| This compound | ABTS Assay | Trolox Equivalent | Data not available | N/A |
| 7,8-dihydro-6-methylpterin | Hydroxyl Radical Formation | Rate Constant | High (pro-oxidant indicator) | [3] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher antioxidant activity. Trolox Equivalent (TE) is a measure of the antioxidant capacity of a substance, relative to the antioxidant Trolox.
Mechanisms of Action: A Tale of Two Molecules
The antioxidant mechanisms of folate are multifaceted. It can directly scavenge free radicals and also exert indirect antioxidant effects by influencing various cellular signaling pathways.[4] Folate's ability to donate a hydrogen atom is central to its radical-scavenging activity.
Conversely, the limited research on this compound points towards a potential pro-oxidant role. For instance, 7,8-dihydro-6-methylpterin has been shown to have the highest rate constant for hydroxyl radical formation among several dihydropterins, indicating it may contribute to oxidative stress[3]. Furthermore, some pterin (B48896) derivatives have been observed to generate reactive oxygen species (ROS) under specific conditions, such as upon photoirradiation.
Signaling Pathways and Cellular Effects
Folate's antioxidant activity is intertwined with key cellular signaling pathways. It plays a role in the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and the mTOR signaling pathway, which is crucial for cell growth and proliferation.[5] By modulating these pathways, folate helps to protect cells from oxidative damage.
dot
Caption: Folate's antioxidant signaling pathways.
The signaling pathways associated with this compound's effects on oxidative stress are less defined. Its potential to generate ROS suggests an interaction with pathways that are sensitive to redox changes, which could lead to cellular stress or damage.
dot
Caption: Potential pro-oxidant mechanism of this compound.
Experimental Protocols
The evaluation of antioxidant properties typically involves standardized in vitro assays. The following provides a general methodology for the DPPH and ABTS assays, which are commonly used to assess the radical scavenging activity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction mixture: The test compound (e.g., folate) is added to the DPPH solution at various concentrations. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to the control. The IC50 value is then determined from a dose-response curve.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Generation of ABTS radical cation (ABTS•+): ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to form the blue/green ABTS•+ solution. This solution is then diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Reaction mixture: The test compound is added to the ABTS•+ solution.
-
Measurement: The decrease in absorbance is monitored over time.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalents (TE), by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[7][8]
dot
Caption: General workflow for DPPH and ABTS antioxidant assays.
Conclusion
The comparative study of this compound and folate reveals a significant knowledge gap regarding the antioxidant properties of this compound. While folate's role as a beneficial antioxidant is well-established and supported by a large body of evidence, the limited data on this compound suggests a more ambiguous, and potentially pro-oxidant, character. Further research, particularly quantitative studies using standardized antioxidant assays, is crucial to fully elucidate the antioxidant or pro-oxidant potential of this compound and to understand its physiological implications. This will be vital for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity comparison between [6S]-5-methyltetrahydrofolic acid calcium salt and the related racemate form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate: Significance and symbolism [wisdomlib.org]
- 5. Folic Acid Alleviates Hydrogen Peroxide-Induced Oxidative Stress in Bovine Placental Trophoblast Cells by Regulating the NRF2/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
comparing the efficacy of different 6-Methylpterin synthesis methods.
For researchers and professionals in drug development, the efficient synthesis of pteridine (B1203161) derivatives such as 6-Methylpterin is a critical step in various research and development pipelines. This guide provides a comparative analysis of common synthetic methods for this compound, offering quantitative data, detailed experimental protocols, and visual representations of workflows and related biological pathways to aid in the selection of the most suitable method for your research needs.
Comparison of Efficacy of this compound Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, purity, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative metrics for some of the most established methods.
| Synthesis Method | Typical Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Gabriel-Isay Condensation | 56%[1] | >98% (with NaHSO₃ purification) | 12 - 24 hours | High purity achievable, well-established method. | Formation of hard-to-separate 7-methyl regioisomer.[2] |
| Timmis Reaction | Approx. 41% (for related pteridines) | High (Regiospecific) | Several hours | Regiospecific, avoids formation of isomers.[3] | Potentially lower yields compared to Gabriel-Isay. |
| Microwave-Assisted Synthesis | Good to High (e.g., 76% for 6-formylpterin)[4] | High | Minutes to hours | Drastically reduced reaction times, often higher yields.[5] | Requires specialized microwave reactor equipment. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for the key synthesis methods discussed.
Gabriel-Isay Condensation for 6-Methylpteridin-4(3H)-one
This method involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. The use of sodium hydrogen sulfite (B76179) is key to isolating the desired 6-methyl isomer.
Materials:
-
5,6-diaminopyrimidin-4(3H)-one (16 g, 0.13 mol)
-
30% aqueous 2-oxopropanal (methylglyoxal) (48 mL, 0.2 mol)
-
Aqueous sodium hydrogen sulfite (120 mL, d 1.34)
-
Sodium hydrogen sulfite monohydrate (60 g)
-
10 M Hydrochloric acid (100 mL)
-
Water
Procedure:
-
A mixture of commercial 30% aqueous 2-oxopropanal (48 mL, 0.2 mol) and aqueous sodium hydrogen sulfite (120 mL, d 1.34) is prepared.
-
This mixture is added to a solution of 5,6-diaminopyrimidin-4(3H)-one (16 g, 0.13 mol) and sodium hydrogen sulfite monohydrate (60 g) in water at 60 °C.
-
The reaction mixture is left to stand at 25-30 °C for 12 hours.
-
10 M HCl (100 mL) is then added, and the mixture is refrigerated.
-
The resulting yellow complex is collected by filtration, washed with cold water, then ethanol.
-
The collected solid is heated at 120 °C for 45 minutes, during which SO₂ is evolved, to yield the final product.[1]
Yield: 11.4 g (56%)[1]
Timmis Reaction for Pteridine Synthesis (General Protocol)
The Timmis reaction offers a regioselective route to pteridines by condensing a 5-nitrosopyrimidin-4-amine with a compound containing an active methylene (B1212753) group.[3]
Materials:
-
5-Nitrosopyrimidine-4,6-diamine
-
Ethyl phenylacetate (B1230308)
-
Sodium ethoxide in ethanol
Procedure:
-
5-Nitrosopyrimidine-4,6-diamine and ethyl phenylacetate are refluxed together in a solution of sodium ethoxide in ethanol for 1 hour.
-
After cooling, the precipitate is collected.
-
The precipitate is then heated in water, and any unreacted nitroso compound is removed by filtration.
-
The filtrate is brought to a pH of 2 with HCl to precipitate the product.
-
The product is collected as a microcrystalline powder.[1]
Visualizing Workflows and Pathways
General Workflow for Pteridine Synthesis
The synthesis of pteridines, such as this compound, generally follows a sequence of condensation, cyclization, and purification steps. The specific reagents and conditions vary depending on the chosen method.
Caption: A generalized workflow illustrating the key stages in the chemical synthesis of this compound.
Regioselectivity in Pteridine Synthesis
A significant challenge in the Gabriel-Isay synthesis is the formation of both 6- and 7-substituted regioisomers. The Timmis reaction provides a solution by controlling the points of condensation.
Caption: Diagram illustrating the formation of isomeric mixtures in the Gabriel-Isay synthesis versus the regiospecific outcome of the Timmis reaction.
Pterin-Dependent Signaling Pathway in Bacteria
While the direct signaling pathways of this compound are not extensively characterized, pterins, in general, are known to be involved in crucial biological signaling. An example is the pterin-dependent pathway in Agrobacterium tumefaciens that regulates biofilm formation through a dual-function enzyme.[6][7] This highlights a novel biological role for pteridines beyond their traditional cofactor functions.[8]
Caption: A simplified model of the pterin-dependent signaling pathway controlling c-di-GMP levels and biofilm formation in Agrobacterium tumefaciens.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydrobiopterin in nitric oxide synthesis: a novel biological role for pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing the biological activities of pterin analogs
A Comparative Review of the Biological Activities of Pterin (B48896) Analogs
For Researchers, Scientists, and Drug Development Professionals
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. In nature, pteridine (B1203161) derivatives, particularly pterins (2-amino-4-hydroxypteridines), are vital for numerous biological processes. They function as pigments, enzymatic cofactors, and signaling molecules in the immune system.[1][2] The versatility of the pteridine scaffold has prompted the synthesis and evaluation of a vast number of analogs for their therapeutic potential.[1] FDA-approved drugs such as Methotrexate (B535133) (anticancer), Pralatrexate (B1268) (anticancer), and Triamterene (diuretic) underscore the clinical significance of this compound class.[1]
This guide provides a comparative analysis of the biological activities of various pterin analogs, focusing on their antimicrobial, anticancer, and neuroprotective effects. The information is supported by experimental data, detailed methodologies, and pathway visualizations to facilitate objective comparison and aid in future drug development efforts.
Antimicrobial Activity: Targeting Folate Biosynthesis
A primary mechanism for the antimicrobial activity of pterin analogs is the inhibition of the folate biosynthesis pathway, which is essential for bacterial survival.[3] A key enzyme in this pathway is Dihydropteroate (B1496061) Synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA).[3] Sulfonamide antibiotics act as pABA mimics, competitively inhibiting DHPS.[3][4] Synthetically created pterin-sulfonamide conjugates have been shown to act as potent inhibitors of DHPS, effectively functioning as analogs of the enzymatic product, pteroic acid.[3][5]
Signaling Pathway: DHPS Inhibition
The diagram below illustrates the role of DHPS in the bacterial folate pathway and its inhibition by pterin-sulfa conjugates. These conjugates occupy both the pterin and pABA binding sites of the enzyme, blocking the formation of 7,8-dihydropteroate.[3]
Caption: Mechanism of DHPS inhibition by pterin-sulfonamide conjugates.
Comparative Data: DHPS Inhibition and Antibacterial Activity
The following table summarizes the inhibitory activity of various pterin-sulfonamide conjugates against Dihydropteroate Synthase from Bacillus anthracis (BaDHPS) and their minimum inhibitory concentrations (MIC) against E. coli. The data demonstrates that conjugates like pterin-sulfadimethoxine (19) and pterin-sulfamethoxazole (15) are potent inhibitors of the enzyme.[3]
| Compound ID | Conjugated Sulfonamide | BaDHPS IC50 (µM) with PPi[3] | E. coli MIC (µg/mL)[3] |
| 15 | Sulfamethoxazole | 3.4 | 128 |
| 16 | Sulfathiazole | 6.3 | >256 |
| 17 | Sulfadiazine | 11.4 | >256 |
| 18 | Sulfamerazine | 13.7 | >256 |
| 19 | Sulfadimethoxine | 1.9 | 64 |
| 20 | Sulfamethizole | 5.5 | >256 |
| 21 | Sulfapyridine | 12.1 | >256 |
| 22 | Sulfanilamide | 23.9 | >256 |
Experimental Protocol: DHPS Inhibition Assay
The inhibitory activity of the pterin-sulfonamide conjugates against DHPS is typically determined using a fluorescence polarization (FP) assay.[3]
-
Reagents: Purified DHPS enzyme, a fluorescently labeled pABA probe (e.g., fluorescein-pABA), pterin-sulfonamide conjugate inhibitors, pyrophosphate (PPi).
-
Procedure:
-
The DHPS enzyme is incubated with the fluorescent probe, which binds to the active site and results in a high fluorescence polarization signal.
-
Increasing concentrations of the pterin-sulfonamide conjugate are added to the mixture.
-
The conjugate competes with the fluorescent probe for binding to the DHPS active site.
-
As the probe is displaced, it tumbles more freely in solution, leading to a decrease in the fluorescence polarization signal.
-
The reaction is often performed in the presence of pyrophosphate (PPi), which is known to promote an ordering of the DHPS active site and enhance inhibitor binding.[3][4][5]
-
-
Data Analysis: The IC50 value, which is the concentration of inhibitor required to displace 50% of the bound probe, is calculated by plotting the change in fluorescence polarization against the inhibitor concentration.
Anticancer Activity: Dihydrofolate Reductase (DHFR) Inhibition
The folate pathway is also a crucial target in cancer chemotherapy. Dihydrofolate reductase (DHFR) is an enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[2][6] THF is essential for the synthesis of nucleotides required for DNA replication, making it critical for rapidly dividing cells, such as cancer cells.[7][8] Pteridine derivatives like methotrexate and pralatrexate are potent DHFR inhibitors that function as antifolates, blocking DNA synthesis and thereby inhibiting cancer cell proliferation.[7][9][10]
Signaling Pathway: DHFR Inhibition in Cancer Therapy
The diagram illustrates how pterin-based drugs inhibit DHFR, leading to a depletion of THF and subsequent disruption of DNA synthesis in cancer cells.
Caption: Anticancer mechanism of pterin analogs via DHFR inhibition.
Comparative Data: Pteridine-Based DHFR Inhibitors
This table provides an overview of notable pteridine analogs developed as anticancer agents targeting DHFR and other cancer-related pathways.
| Compound | Target(s) | Status / Activity | Reference(s) |
| Methotrexate | Dihydrofolate Reductase (DHFR) | FDA-approved for various cancers.[7][9] | [7][9] |
| Pralatrexate | Dihydrofolate Reductase (DHFR) | FDA-approved for peripheral T-cell lymphoma.[1][9] | [1][9] |
| Leucovorin | N/A (Rescue Agent) | Used to reduce the side effects of methotrexate.[7][11] | [7][11] |
| Compound 17 | Transient receptor potential melastatin 7 (TRPM7) kinase | Suppresses breast cancer cell migration and invasion (IC50 = 1.07 µM).[9] | [9] |
| Novel Pteridines (13-16) | Not specified | Showed growth inhibition against MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines.[6] | [6] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The anticancer activity of pterin analogs is commonly assessed by measuring their effect on the proliferation of cancer cell lines using the MTT assay.
-
Cell Culture: Cancer cell lines (e.g., MCF7, NCI-H460) are cultured in appropriate media and seeded into 96-well plates.[6]
-
Treatment: Cells are treated with various concentrations of the pterin analog for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Neuroprotective Activity
Emerging research suggests that certain pterin analogs and related compounds possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.[12] One key mechanism is the mitigation of oxidative stress, a common factor in neurodegeneration.[12][13] This can be achieved by activating the Nrf2/ARE signaling pathway, a primary cellular defense against oxidative damage.[12] Additionally, tetrahydrobiopterin (B1682763) (BH4), a reduced pterin, is an essential cofactor for enzymes that synthesize neurotransmitters, and its deficiency is linked to neurological disorders.[11][14] Conversely, blocking BH4 synthesis under pathological conditions like ischemia has been shown to be neuroprotective by reducing excitotoxicity from nitric oxide (NO) production.[15]
Experimental Workflow: Screening for Neuroprotection
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of pterin analogs, from initial in vitro screening to more complex cellular and mechanistic assays.
Caption: Workflow for evaluating the neuroprotective effects of pterin analogs.
Comparative Data: Neuroprotective Pterin Analogs and Related Compounds
Direct comparative data for a series of pterin analogs in neuroprotection is still emerging. The table below presents key findings for pterins and related compounds that modulate neuronal health.
| Compound/Analog | Mechanism of Action | Experimental Model | Key Finding | Reference(s) |
| Tetrahydrobiopterin (BH4) | Cofactor for neurotransmitter synthesis | Animal models | Deficiency linked to neurological disorders; supplementation can restore dopamine (B1211576) levels.[2] | [2] |
| N-acetyl-3-O-methyldopamine (NAMDA) | Inhibits GTP cyclohydrolase I (BH4 synthesis) | Rat forebrain ischemia model; BV-2 microglial cells | Reduces NO production and neuronal injury post-ischemia.[15] | [15] |
| Pterostilbene (Stilbene Analog) | Activates Nrf2 antioxidant pathway; reduces oxidative stress | Aging rat models; cell culture | Improves cognitive function and reduces oxidative damage in the brain.[13][16] | [13][16] |
| Pteryxin (Coumarin Analog) | Activates Nrf2/ARE pathway; inhibits MAPK/NF-κB inflammation pathway | SH-SY5Y neuroblastoma cells | Mitigates oxidative stress and neuroinflammation.[12] | [12] |
Experimental Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This method is used to visualize the activation of the Nrf2 pathway, a key neuroprotective mechanism.[12]
-
Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y) are grown on coverslips and treated with the test pterin analog for a defined period.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining:
-
Cells are incubated with a primary antibody specific for Nrf2.
-
After washing, cells are incubated with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488, which fluoresces green).
-
The cell nuclei are counterstained with a fluorescent dye like DAPI (which fluoresces blue).
-
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Analysis: Activation of the pathway is confirmed by observing the co-localization of the green Nrf2 signal with the blue nuclear DAPI signal, indicating that Nrf2 has translocated from the cytoplasm to the nucleus. The intensity of nuclear fluorescence can be quantified using image analysis software.
References
- 1. researchgate.net [researchgate.net]
- 2. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 3. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systematic review and meta-analysis of pteridines in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blockade of Tetrahydrobiopterin Synthesis Protects Neurons after Transient Forebrain Ischemia in Rat: A Novel Role for the Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photochemical Properties of 6-Methylpterin
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Photochemical Quantum Yields
The following tables summarize the key quantitative data on the photochemical properties of 6-Methylpterin and related pterin (B48896) compounds. The data is extracted from two independent studies that utilized similar experimental methodologies, providing a basis for comparison.
Table 1: Photochemical Properties of this compound in Aqueous Solutions
| Parameter | Acidic Medium (pH 5.0-6.0) | Alkaline Medium (pH 10.2-10.8) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.10 ± 0.02 | 0.14 ± 0.02 |
| Photooxidation Quantum Yield (Φr) | (2.4 ± 0.5) x 10-4 | (8.1 ± 0.8) x 10-4 |
Data sourced from Cabrerizo, F. M., et al. (2005).[1][2]
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Other Pterin Derivatives
| Compound | Acidic Medium (pH ≈ 5) | Alkaline Medium (pH ≈ 10.5) |
| Pterin | 0.18 ± 0.02 | 0.30 ± 0.03 |
| 6-Carboxypterin | 0.27 ± 0.02 | 0.25 ± 0.02 |
| 6-Formylpterin | 0.45 ± 0.04 | 0.47 ± 0.04 |
| Biopterin | 0.34 ± 0.03 | 0.27 ± 0.02 |
| Neopterin | 0.31 ± 0.03 | 0.23 ± 0.02 |
Data sourced from Lorente, C., et al. (2003).[3][4][5][6]
Experimental Protocols
The data presented in this guide were obtained through rigorous experimental methodologies as detailed in the cited literature. Below are summaries of the key experimental protocols employed in these studies.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The quantum yields of singlet oxygen (1O2) production were determined by measuring the near-infrared luminescence of 1O2 at 1270 nm following continuous excitation of the pterin derivative.[1][3][4][5][6]
-
Instrumentation: A sensitive experimental setup was used, typically consisting of a light source (e.g., a high-pressure mercury-xenon lamp coupled to a monochromator) for excitation at a specific wavelength (e.g., 350 nm), a temperature-controlled cuvette holder, and a detector system for near-infrared luminescence (e.g., a liquid-nitrogen-cooled germanium diode detector) coupled to a monochromator.
-
Procedure: Air-saturated solutions of the pterin derivatives were prepared in appropriate buffers for acidic and alkaline conditions. The luminescence signal of 1O2 was recorded upon excitation of the sample.
-
Quantification: The quantum yields were calculated relative to a standard photosensitizer with a known ΦΔ in the same solvent.
Determination of Photooxidation Quantum Yield (Φr)
The quantum yields of this compound disappearance (photooxidation) were determined by monitoring the decrease in its concentration over time upon irradiation.[1]
-
Irradiation: Solutions of this compound in acidic and alkaline buffers were irradiated at 350 nm in a temperature-controlled photochemical reactor.
-
Monitoring: The photochemical reaction was followed by UV-visible spectrophotometry and high-performance liquid chromatography (HPLC) to measure the concentration of this compound at different time intervals.
-
Quantification: The photooxidation quantum yield was determined from the rate of disappearance of this compound and the measured photon flux of the light source.
Mandatory Visualization
Signaling Pathway: Photosensitization by this compound
The following diagram illustrates the general mechanism of photosensitization by this compound, leading to the generation of reactive oxygen species.
Caption: Photosensitization mechanism of this compound.
Experimental Workflow: Determination of Quantum Yields
The diagram below outlines the general workflow for the experimental determination of singlet oxygen and photooxidation quantum yields.
Caption: Workflow for quantum yield determination.
References
- 1. Photochemical behavior of this compound in aqueous solutions: generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Singlet oxygen (1deltag) production by pterin derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Singlet oxygen (1Δg) production by pterin derivatives in aqueous solutions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
structural comparison of 6-Methylpterin with other enzyme cofactors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enzyme cofactors is paramount for manipulating biological pathways and designing novel therapeutics. This guide provides a comprehensive structural and functional comparison of 6-Methylpterin with other critical enzyme cofactors, supported by quantitative data and detailed experimental methodologies.
At a Glance: Structural and Functional Distinctions
This compound, particularly in its reduced form, 6-methyl-tetrahydropterin (6M-PH4), serves as a valuable tool for probing the active sites of pterin-dependent enzymes. Its core pteridine (B1203161) structure is shared with the vital endogenous cofactor, tetrahydrobiopterin (B1682763) (BH4). However, a key difference in the side chain at the 6-position of the pterin (B48896) ring dictates a significant divergence in their biological roles. While both can act as reducing agents in enzymatic reactions, this compound lacks the regulatory functions of BH4. This comparison extends to other major classes of enzyme cofactors, including the nicotinamide (B372718) and flavin adenine (B156593) dinucleotides and Coenzyme A, each with unique structural features tailored to their specific roles in metabolism and signaling.
Comparative Analysis of Enzyme Cofactors
The following table summarizes the key structural and functional characteristics of this compound and other major enzyme cofactors.
| Cofactor | Core Structure | Key Functional Group(s) | Primary Function(s) |
| This compound | Pteridine Ring | Methyl group at C6 | Electron donor in enzymatic reactions (in its reduced form, 6M-PH4) |
| Tetrahydrobiopterin (BH4) | Pteridine Ring | Dihydroxypropyl side chain at C6 | Electron donor for aromatic amino acid hydroxylases and nitric oxide synthases; allosteric regulator of enzyme activity |
| NAD+ / NADH | Nicotinamide, Adenine, two Ribose, two Phosphate | Nicotinamide ring | Electron carrier in redox reactions (hydride transfer) |
| FAD / FADH2 | Flavin, Adenine, Ribose, Ribitol, two Phosphate | Isoalloxazine ring | Electron carrier in redox reactions (one or two electron transfers) |
| Coenzyme A (CoA) | Adenosine 3',5'-diphosphate, Pantothenic acid, Cysteamine | Thiol (-SH) group | Carrier of acyl groups |
Quantitative Performance in Phenylalanine Hydroxylase Activity
The enzyme phenylalanine hydroxylase (PAH) provides a well-characterized system for comparing the efficacy of pterin cofactors. While both 6-methyl-tetrahydropterin (6M-PH4) and the natural cofactor tetrahydrobiopterin (BH4) can facilitate the hydroxylation of phenylalanine, their interaction with the enzyme differs significantly, as reflected in their binding affinities and kinetic parameters.
| Cofactor | Binding Affinity (Kd) to PAH | Michaelis Constant (Km) for PAH | Catalytic Efficiency (kcat/Km) for PAH | Regulatory Function |
| 6-Methyl-tetrahydropterin (6M-PH4) | ~15 µM | Higher than BH4 | Lower than BH4 | None |
| Tetrahydrobiopterin (BH4) | ~0.1 µM | Lower than 6M-PH4 | Higher than 6M-PH4 | Allosteric inhibitor of PAH activation by phenylalanine |
Note: Exact Km and kcat/Km values can vary depending on experimental conditions. The qualitative comparison presented is based on published findings.
Visualizing Cofactor Structures and a Key Signaling Pathway
To appreciate the structural diversity of these vital molecules, their chemical structures are presented below. Following this is a diagram of the neurotransmitter biosynthesis pathway, a critical process where the pterin cofactor BH4 plays an indispensable role.
Chemical Structures of this compound and Other Major Enzyme Cofactors
Caption: Chemical structures of this compound and other key enzyme cofactors.
Caption: Role of BH4 in the biosynthesis of key neurotransmitters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for two key experimental procedures used to characterize the interaction of pterin cofactors with phenylalanine hydroxylase.
Protocol 1: Phenylalanine Hydroxylase (PAH) Activity Assay (Spectrophotometric)
This assay measures the rate of L-tyrosine production from L-phenylalanine, which is dependent on the presence of a pterin cofactor.
Materials:
-
Purified recombinant human PAH enzyme
-
L-phenylalanine solution (substrate)
-
6-methyl-tetrahydropterin (6M-PH4) or Tetrahydrobiopterin (BH4) solution (cofactor)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Dithiothreitol (DTT) to stabilize the reduced cofactor
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.0)
-
Spectrophotometer capable of reading absorbance at 275 nm (for tyrosine) or a fluorometer for a more sensitive coupled assay.
Procedure:
-
Enzyme Preparation: Dilute the purified PAH to the desired concentration in the reaction buffer.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the reaction buffer, L-phenylalanine, catalase, and ferrous ammonium sulfate.
-
Enzyme Pre-incubation (for studying activation): For experiments investigating the regulatory effects of the cofactor, pre-incubate the enzyme with L-phenylalanine for a defined period (e.g., 5 minutes at 25°C).
-
Initiation of Reaction: Start the reaction by adding the pterin cofactor (BH4 or 6M-PH4) to the reaction mixture.
-
Measurement: Immediately monitor the increase in absorbance at 275 nm over time, which corresponds to the formation of L-tyrosine. Alternatively, a coupled enzymatic assay can be used where the production of NAD+ from NADH is monitored at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. To determine the kinetic parameters (Km and Vmax), perform the assay at varying concentrations of the pterin cofactor while keeping the L-phenylalanine concentration constant and saturating. Fit the data to the Michaelis-Menten equation.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Cofactor Binding
ITC directly measures the heat changes associated with the binding of a ligand (cofactor) to a macromolecule (enzyme), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified recombinant human PAH enzyme
-
6-methyl-tetrahydropterin (6M-PH4) or Tetrahydrobiopterin (BH4) solution (ligand)
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze both the PAH enzyme and the pterin cofactor solution extensively against the same dialysis buffer to minimize heat of dilution effects.
-
Concentration Determination: Accurately determine the concentrations of the protein and the ligand using a reliable method (e.g., UV-Vis spectroscopy or a protein concentration assay).
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Loading the ITC:
-
Load the PAH solution into the sample cell.
-
Load the pterin cofactor solution into the injection syringe.
-
-
Titration: Perform a series of small, sequential injections of the cofactor solution into the sample cell containing the enzyme. The instrument will measure the heat evolved or absorbed after each injection.
-
Control Experiment: Perform a control titration by injecting the cofactor solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. The resulting integrated heat data is then plotted against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
Conclusion
The structural simplicity of this compound compared to tetrahydrobiopterin makes it a powerful tool for dissecting the catalytic versus the regulatory roles of pterin cofactors. While it can substitute for BH4 in driving the core enzymatic reaction of phenylalanine hydroxylase, its inability to allosterically regulate the enzyme underscores the critical importance of the dihydroxypropyl side chain of BH4 in mediating complex biological control. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the intricate world of enzyme cofactors and their potential as therapeutic targets.
Validating the Specificity of a 6-Methylpterin Binding Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding specificity of a putative 6-Methylpterin binding protein. We present a comparative analysis of its binding affinity against alternative proteins and detail robust experimental protocols to ensure data accuracy and reproducibility. This document is intended to aid researchers in confidently characterizing novel protein-ligand interactions.
Comparative Binding Affinity Analysis
To ascertain the specificity of a this compound binding protein, it is crucial to compare its binding affinity (quantified by the dissociation constant, Kd) to that of other proteins known to interact with similar pterin-based ligands. For the purpose of this guide, we will consider a hypothetical this compound Binding Protein (6-MPBP) and compare its affinity to Dihydrofolate Reductase (DHFR) and Folate Binding Protein (FBP), both of which are known to bind structurally related folate molecules. Bovine Serum Albumin (BSA) and Lysozyme will be used as negative controls to assess non-specific binding.
Note: The following quantitative data is a representative compilation based on available literature for structurally similar ligands and should be experimentally determined for the specific proteins and ligands of interest.
| Protein | Ligand | Dissociation Constant (Kd) | Thermodynamic Parameters (ΔH, -TΔS) | Thermal Shift (ΔTm) |
| This compound Binding Protein (6-MPBP) (Hypothetical) | This compound | ~1 µM | Favorable enthalpy and entropy | +5°C |
| Dihydrofolate Reductase (DHFR) | 6,8-dimethylpterin | 14 - 261 µM[1] | Varies with specific pterin | Variable |
| Folate Binding Protein (FBP) | Folic Acid | ~190 pM[2] | Primarily enthalpically driven | Significant stabilization |
| Bovine Serum Albumin (BSA) (Negative Control) | This compound | > 1 mM (Expected) | No significant heat change | No significant shift |
| Lysozyme (Negative Control) | This compound | > 1 mM (Expected) | No significant heat change | No significant shift |
Experimental Validation Protocols
To experimentally validate the binding specificity of a this compound binding protein, a combination of biophysical techniques is recommended. Here, we provide detailed protocols for three widely-used methods: Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Experimental Workflow for Specificity Validation
Caption: Experimental workflow for validating protein-ligand specificity.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a high-throughput method to assess ligand binding by measuring the change in a protein's thermal stability upon ligand association.[3]
Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm (ΔTm) is detected using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.
Detailed Protocol:
-
Reagent Preparation:
-
Protein Solution: Prepare a 2 µM solution of the this compound binding protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand Stock: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Dye Solution: Prepare a 5X working solution of a thermal shift dye (e.g., SYPRO Orange) in the assay buffer.
-
Control Proteins: Prepare 2 µM solutions of DHFR, FBP, BSA, and Lysozyme in the same assay buffer.
-
-
Assay Setup (96-well PCR plate):
-
In each well, add:
-
10 µL of the respective protein solution (or buffer for no-protein control).
-
5 µL of the dye solution.
-
5 µL of the this compound dilution (or solvent for no-ligand control).
-
-
Include triplicate wells for each condition.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each condition by identifying the temperature at the inflection point of the melting curve (often calculated from the peak of the first derivative).
-
Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of the ligand-containing samples. A significant positive ΔTm indicates stabilization upon binding.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5][6]
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat changes associated with each injection are measured and used to determine the thermodynamic parameters of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Protein Solution: Prepare a 10-20 µM solution of the this compound binding protein in a degassed ITC buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl). The exact concentration depends on the expected Kd.
-
Ligand Solution: Prepare a 100-200 µM solution of this compound in the exact same degassed ITC buffer.
-
Control Proteins: Prepare solutions of DHFR, FBP, BSA, and Lysozyme at similar concentrations.
-
-
ITC Experiment Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration and Data Collection:
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis.
-
Proceed with a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform control titrations by injecting the ligand into the buffer and the buffer into the protein solution to account for heats of dilution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information (association and dissociation rate constants, ka and kd) in addition to the binding affinity (Kd).[7][8][9]
Principle: One binding partner (the ligand) is immobilized on the sensor chip surface, and the other (the analyte) flows over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal.
Detailed Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the this compound binding protein to the desired level (e.g., 2000-5000 RU) by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare a reference flow cell by performing the activation and deactivation steps without protein immobilization.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of concentrations of this compound in a running buffer (e.g., HBS-EP+ buffer) ranging from approximately 0.1x to 10x the expected Kd.
-
Inject the different concentrations of this compound over the protein and reference flow cells, followed by a dissociation phase with running buffer.
-
Include buffer-only injections (blanks) for double referencing.
-
Regenerate the sensor surface between analyte injections if necessary (e.g., with a short pulse of a low pH solution).
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the active flow cell data.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.
-
For specificity testing, inject this compound over immobilized DHFR, FBP, BSA, and Lysozyme and compare the binding responses.
-
Signaling Pathway Context
Understanding the biological context of this compound is important. Pterins are involved in various metabolic and signaling pathways. For instance, they are precursors in the biosynthesis of the Molybdenum cofactor (Moco), which is essential for the function of several enzymes.
Molybdenum Cofactor (Moco) Biosynthesis Pathway
Caption: Simplified Molybdenum Cofactor (Moco) biosynthesis pathway.
This guide provides a foundational approach to validating the specificity of a this compound binding protein. Rigorous experimental design, including the use of appropriate controls and orthogonal biophysical methods, is paramount for generating high-quality, reliable data.
References
- 1. Structure-activity relationships for the 8-alkylpterins: a new class of mechanism-based substrates for dihydrofolate reductase (DHFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Unraveling the Role of 6-Methylpterin: A Quantitative Comparison in Health and Disease
For Immediate Release
A comprehensive analysis of 6-methylpterin levels is crucial for researchers, scientists, and drug development professionals seeking to understand its potential as a biomarker and therapeutic target. This guide provides a quantitative comparison of this compound concentrations in healthy individuals versus those with specific disease states, supported by detailed experimental protocols and pathway visualizations to elucidate its biological context.
Quantitative Analysis of this compound Levels
While direct quantitative data for this compound remains limited in publicly available research, studies on the closely related compound, 6-hydroxymethylpterin (B1496140), offer valuable insights into the potential alterations of pteridine (B1203161) metabolism in disease. Pteridines, as a class of compounds, have been consistently implicated in various pathological processes, particularly in cancer.
A study on urinary pteridine excretion found that levels of several unconjugated pterins were significantly different between cancer patients and healthy individuals. While this particular study noted that 6-hydroxymethylpterin levels were not significantly different between the two groups, other research contradicts this finding.[1] For instance, one study reported that the mean urinary concentration of 6-hydroxymethylpterin in 30 healthy subjects was 0.121 µg/mL, whereas in 120 patients with various cancers, the levels were significantly elevated, ranging from 0.3 to 2.0 µg/mL.[2] Another study corroborated the observation of highly elevated urinary 6-hydroxymethylpterin levels (3 to 20-fold higher) in various human malignancies compared to healthy subjects or patients with nonmalignant diseases.[3] These conflicting findings highlight the need for further rigorous, standardized quantitative studies on specific pteridine derivatives like this compound.
Table 1: Urinary 6-Hydroxymethylpterin Levels in Healthy vs. Cancer States
| Population | Sample Size | Mean Concentration (µg/mL) | Concentration Range (µg/mL) | Reference |
| Healthy Individuals | 30 | 0.121 | Not Reported | [2] |
| Cancer Patients | 120 | Not Reported | 0.3 - 2.0 | [2] |
Note: This data is for 6-hydroxymethylpterin, a related compound, as direct comparative data for this compound was not available in the reviewed literature.
Experimental Protocols
Accurate quantification of this compound and other pteridines in biological fluids is critical for reliable comparative studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely accepted and robust method for this purpose.
Protocol: Quantification of Urinary Pteridines by HPLC-MS/MS
This protocol provides a general framework for the analysis of pteridines, including this compound, in human urine.
1. Sample Preparation:
-
Urine samples are collected and immediately frozen at -80°C until analysis.
-
Prior to analysis, samples are thawed and centrifuged to remove particulate matter.
-
A simple "dilute-and-shoot" method is often employed, where the urine sample is diluted with a suitable buffer (e.g., mobile phase) before injection into the HPLC system.[4][5][6] This minimizes sample manipulation and potential for analyte degradation.
2. Chromatographic Separation:
-
A C18 reverse-phase column or a specialized column like a LUNA amino column is typically used for separation.[4][5]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid) is used to separate the different pteridine compounds.[5]
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for each pteridine, including this compound. Specific precursor-to-product ion transitions are monitored for each analyte.
4. Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of known concentrations.
-
An internal standard is typically added to all samples and standards to correct for variations in sample preparation and instrument response.
Signaling Pathways and Biological Context
Understanding the metabolic pathways of pteridines is essential for interpreting the significance of altered this compound levels. The primary pathway for pteridine biosynthesis in humans starts from guanosine (B1672433) triphosphate (GTP).
Pteridine Biosynthesis Pathway
The biosynthesis of pteridines is a multi-step enzymatic process. While the complete pathway leading to this compound in humans is not fully elucidated, the initial steps are well-characterized.
Caption: Simplified overview of the human pteridine biosynthesis pathway starting from GTP.
Experimental Workflow for Pteridine Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of urinary pteridines.
Caption: A standard workflow for the quantitative analysis of urinary pteridines.
Conclusion
The available evidence, primarily from studies on the related compound 6-hydroxymethylpterin, suggests that alterations in pteridine metabolism are a feature of certain diseases, particularly cancer. However, a clear and consistent quantitative picture for this compound itself is yet to be established. The provided experimental protocol offers a robust framework for conducting the necessary research to fill this knowledge gap. Further studies employing standardized methodologies are essential to validate the potential of this compound as a reliable biomarker for disease diagnosis, prognosis, and as a target for novel therapeutic interventions. The elucidation of its precise role in signaling pathways will be instrumental in advancing our understanding of its contribution to human health and disease.
References
- 1. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated urinary levels of 6-hydroxymethylpterin during malignancy of liver regeneration: a simple, noninvasive test for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 6-hydroxymethylpterin levels accurately monitor response to chemotherapy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and Enzymatic Assays for 6-Methylpterin Measurement
For researchers, scientists, and drug development professionals engaged in studies involving 6-Methylpterin, accurate and reliable quantification is paramount. This guide provides a comprehensive cross-validation comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This document outlines detailed experimental protocols, presents a quantitative data comparison, and visualizes the workflows to aid in selecting the most suitable method for your research needs.
At a Glance: HPLC vs. Enzymatic Assays for this compound
The choice between HPLC and enzymatic assays for the measurement of this compound depends on several factors, including the required sensitivity, specificity, sample throughput, and available laboratory equipment. HPLC, particularly when coupled with mass spectrometry (HPLC-MS), offers high specificity and sensitivity for the direct quantification of this compound. Enzymatic assays, while potentially offering high throughput and lower instrument cost, are often indirect and may require specific enzymes that act on this compound or a closely related substrate.
| Parameter | HPLC | Enzymatic Assay (Pterin Deaminase-Based) |
| Principle | Chromatographic separation followed by detection (UV or Mass Spectrometry). | Enzymatic conversion of this compound and measurement of a product (e.g., ammonia (B1221849) or change in absorbance). |
| Specificity | High, especially with MS detection. Can distinguish between structurally similar pteridines. | Moderate to High, dependent on enzyme specificity for this compound. |
| Sensitivity (LOD) | Low ng/mL to pg/mL range.[1] | Typically in the µM to nM range. |
| **Linearity (R²) ** | >0.99[2][3] | Typically >0.98. |
| Precision (%RSD) | <15%[3] | <15%. |
| Throughput | Lower, sequential sample analysis. | Higher, amenable to microplate formats. |
| Sample Matrix | Biological fluids (urine, plasma), tissue extracts.[4] | Purified samples, cell lysates. |
| Instrumentation | HPLC system with UV or Mass Spectrometer detector. | Spectrophotometer or plate reader. |
| Advantages | High specificity, direct measurement, well-established methodology. | High throughput, lower initial instrument cost, rapid screening. |
| Disadvantages | Lower throughput, higher instrument cost, requires skilled personnel. | Indirect measurement, potential for enzyme inhibition by sample components, requires specific enzyme. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC and a proposed enzymatic assay based on pterin (B48896) deaminase.
Detailed Experimental Protocols
HPLC Method for this compound Quantification
This protocol is a generalized procedure based on established methods for pteridine (B1203161) analysis.[2][3][4]
1. Sample Preparation:
-
Biological Fluids (Urine, Plasma): To 1 mL of the sample, add a suitable internal standard. Perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances. Elute the pteridines with an appropriate solvent mixture (e.g., methanol (B129727)/water).
-
Tissue Samples: Homogenize the tissue in a suitable buffer. Centrifuge to remove cellular debris. The supernatant can then be subjected to SPE as described for biological fluids.
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC-UV/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection:
-
UV Detection: Monitor the eluate at the maximum absorbance wavelength for this compound (around 275 nm).
-
Mass Spectrometry (MS) Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
-
Quantification: Generate a standard curve using known concentrations of this compound. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Enzymatic Assay for this compound Quantification (Pterin Deaminase-Based)
This proposed protocol is based on the known activity of pterin deaminase on various pterin substrates.[5][6][7][8][9]
1. Principle: Pterin deaminase catalyzes the hydrolytic deamination of the amino group at position 2 of the pterin ring, converting the pterin into a lumazine (B192210) derivative and releasing ammonia. The rate of this reaction can be monitored by measuring the decrease in substrate absorbance or the formation of ammonia.
2. Reagents and Materials:
-
Pterin deaminase enzyme (from a suitable source, e.g., Saccharomyces cerevisiae).[5]
-
This compound standard solutions.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Ammonia detection reagent (e.g., Nessler's reagent or a commercial kit).
-
Microplate reader.
3. Assay Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing the assay buffer and the sample or standard solution of this compound.
-
Initiate the reaction by adding a pre-determined amount of pterin deaminase enzyme to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of ammonia produced using a suitable colorimetric method. For example, with Nessler's reagent, a yellow to brown color develops, which can be quantified by measuring the absorbance at a specific wavelength.[5]
-
Alternatively, monitor the decrease in absorbance of this compound at its λmax if the product has a significantly different absorbance spectrum.
-
Quantification: Create a standard curve by plotting the rate of reaction (or endpoint signal) against known concentrations of this compound. Determine the concentration of this compound in the samples from this standard curve.
Conclusion
Both HPLC and enzymatic assays are viable methods for the quantification of this compound, each with its own set of advantages and limitations. HPLC, particularly with MS detection, provides a highly specific and sensitive direct measurement, making it a gold standard for validation and detailed quantitative studies. Enzymatic assays, on the other hand, offer a high-throughput and more cost-effective alternative, which may be particularly suitable for screening large numbers of samples. The choice of method should be guided by the specific requirements of the research, including the nature of the sample, the need for specificity, the desired throughput, and the available instrumentation. For cross-validation, it is recommended to analyze a subset of samples by both methods to ensure consistency and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular architecture of pterin deaminase from Saccharom... [degruyterbrill.com]
- 6. researchgate.net [researchgate.net]
- 7. Pterin deaminase - Wikipedia [en.wikipedia.org]
- 8. Assignment of pterin deaminase activity to an enzyme of unknown function guided by homology modeling and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of unexplored amidohydrolase enzyme-pterin deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 6-Methylpterin and Its Analogs Against Key Enzymatic Targets
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of in silico docking studies of 6-methylpterin and related pteridine (B1203161) derivatives against several key enzyme targets implicated in various diseases. The data presented herein is synthesized from multiple independent research articles to offer a broader perspective on the potential interactions and binding affinities of these compounds. This information can be valuable for researchers and scientists involved in the rational design of novel enzyme inhibitors.
Quantitative Docking Data Summary
The following table summarizes the binding affinities (docking scores) of this compound and its analogs against various target enzymes as reported in the cited literature. Lower binding energy values typically indicate a higher predicted binding affinity.
| Ligand/Analog | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Biopterin (control) | 6-Pyruvoyl tetrahydropterin (B86495) synthase (PfPTPS) | - | -5.7 | - | [1] |
| Pteridine Derivative 1 | 6-Pyruvoyl tetrahydropterin synthase (PfPTPS) | - | -7.2 | SER160, ASN46, GLU19, LYS166 | [1] |
| Pteridine Derivative 2 | 6-Pyruvoyl tetrahydropterin synthase (PfPTPS) | - | -7.1 | - | [1] |
| Methotrexate (B535133) | Pteridine Reductase 1 (LmPTR1) | 1E92 | -9.5 | - | [2][3] |
| Jatrorrhizine | Pteridine Reductase 1 (LmPTR1) | 1E92 | -9.0 | - | [2][3] |
| Natural Compound 1 | Pteridine Reductase 1 (LmPTR1) | 1E92 | -8.9 | Lys198, Arg17, Ser111, Tyr194, Asp181, Gly225 | [2][3] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 1RG7 | - | - | |
| Pteridine-2,4,7-trione Derivative | Dihydrofolate Reductase (DHFR) | 1RG7 | Higher affinity than methotrexate (qualitative) | - | |
| Furo[3,2-g]pteridine-2,4(1H,3H)-dione Derivative | Dihydrofolate Reductase (DHFR) | 1RG7 | Higher affinity than methotrexate (qualitative) | - |
Note: Specific docking scores for this compound were not explicitly found in the initial search. The data for "Pteridine Derivatives" are from studies on compounds with a similar pteridine core structure. The specific structures of these derivatives can be found in the corresponding references.
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies cited in the reviewed literature for molecular docking studies of pteridine derivatives generally adhere to a standardized computational workflow. A typical protocol is outlined below.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Any existing ligands, water molecules, and co-factors not relevant to the study are typically removed.
-
Protein Preparation: Hydrogen atoms are added to the protein structure, and charges are assigned using force fields like Kollman charges. The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
-
Ligand Structure Preparation: The 2D structure of the ligand (e.g., this compound or its analogs) is drawn using chemical drawing software like ChemDraw or MarvinSketch and converted to a 3D structure. The ligand's geometry is then optimized to find its lowest energy conformation, often using software like Hyperchem.[4] Charges are computed, and the final structure is saved in a compatible format (e.g., PDBQT).
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, GOLD, and Glide.[4]
-
Grid Box Definition: A grid box is defined around the active site of the target enzyme to specify the search space for the ligand binding. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or by identifying the active site residues.
-
Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is frequently employed.[4] This algorithm explores various conformations and orientations of the ligand within the defined grid box.
-
Docking Parameters: Key parameters for the docking run are set, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[4]
3. Analysis of Docking Results:
-
Binding Energy Calculation: The docking software calculates the binding energy (or a docking score) for each predicted binding pose. The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis: The best-docked poses are visualized using molecular graphics software like PyMOL or Discovery Studio. This allows for the detailed analysis of the interactions between the ligand and the amino acid residues of the enzyme's active site, including hydrogen bonds and hydrophobic interactions.[4]
-
Validation: To validate the docking protocol, the co-crystallized ligand (if present in the original PDB file) is often re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[2]
Visualizations
The following diagrams illustrate the generalized workflow for a comparative docking study and a conceptual representation of ligand-enzyme interaction.
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Caption: A diagram showing the binding of a ligand to an enzyme's active site.
References
- 1. Computational Studies on 6-Pyruvoyl Tetrahydropterin Synthase (6-PTPS) of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Methylpterin: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Methylpterin, a derivative of folic acid utilized in various research applications.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area.[1]
-
For procedures that may generate dust, it is advisable to work within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₇N₅O |
| Molecular Weight | 177.16 g/mol [2] |
| Melting Point | >300 °C[2][3] |
| Boiling Point | 335.8 ± 25.0 °C (Predicted)[2] |
| Density | 1.76 ± 0.1 g/cm³ (Predicted)[2][3] |
| pKa | 2.5 (Uncertain)[2][3] |
| Storage Temperature | 2-8°C[2][3] or -20°C[4] |
Step-by-Step Disposal Procedures
The recommended and most compliant method for the disposal of this compound is through a licensed professional hazardous waste disposal service. This ensures that the chemical is managed in accordance with all federal, state, and local regulations.
Procedure for Professional Hazardous Waste Disposal:
-
Containerization:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
Ensure the container is clearly and accurately labeled.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must clearly identify the contents as "Waste this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) office.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Keep the container away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.
-
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-laboratory chemical neutralization of this compound for disposal purposes. The primary and recommended disposal route is through professional waste management services.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
